molecular formula C18H14Cl4N2O B15561734 Miconazole CAS No. 22832-87-7; 22916-47-8

Miconazole

Numéro de catalogue: B15561734
Numéro CAS: 22832-87-7; 22916-47-8
Poids moléculaire: 416.1 g/mol
Clé InChI: BYBLEWFAAKGYCD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[2-(2,4-dichlorobenzyloxy)-2-(2,4-dichlorophenyl)ethyl]imidazole is a member of the class of imidazoles that is 1-(2,4-dichlorophenyl)-2-(imidazol-1-yl)ethanol in which the hydroxyl hydrogen is replaced by a 2,4-dichlorobenzyl group. It is an ether, a member of imidazoles and a dichlorobenzene.
Miconazole is an antifungal prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of mucocutaneouscandidiasis, including:  
Oropharyngeal candidiasis,  a fungalinfection of the part of the throat at the back of the mouth
Vulvovaginal candidiasis
Oropharyngeal candidiasis and vulvovaginal candidiasis can be opportunistic infections (OIs) of HIV.
This compound is a broad-spectrum azole antifungal with some activity against Gram-positive bacteria as well. It is widely used to treat mucosal yeast infections, including both oral and vaginal infections;  although intravenous this compound is no longer available, a wide variety of suppositories, creams, gels, and tablet-based products are available. This compound is thought to act primarily through the inhibition of fungal CYP450 14α-lanosterol demethylase activity. this compound was first synthesized in 1969 and first granted FDA approval on January 8, 1974, for sale by INSIGHT Pharmaceuticals as a topical cream. It is currently available as a variety of prescription and over the counter products. Despite having been in clinical use for an extended period, resistance to this compound among susceptible organisms is relatively low.
This compound is an Azole Antifungal.
This compound has been reported in Trichoderma brevicompactum, Hassallia byssoidea, and Micromonospora echinospora with data available.
This compound is an antifungal synthetic derivative of imidazole and used in the treatment of candidal skin infections, this compound selectively affects the integrity of fungal cell membranes, high in ergosterol content and different in composition from mammalian cells membranes. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1974 and has 5 approved and 5 investigational indications.
This compound is only found in individuals that have used or taken this drug. It is an imidazole antifungal agent that is used topically and by intravenous infusion. [PubChem] this compound interacts with 14-α  demethylase, a cytochrome P-450 enzyme necessary to convert lanosterol to ergosterol. As ergosterol is an essential component of the fungal cell membrane, inhibition of its synthesis results in increased cellular permeability causing leakage of cellular contents. This compound may also inhibit endogenous respiration, interact with membrane phospholipids, inhibit the transformation of yeasts to mycelial forms, inhibit purine uptake, and impair triglyceride and/or phospholipid biosynthesis.
An imidazole antifungal agent that is used topically and by intravenous infusion.
See also: Clotrimazole (related);  this compound Nitrate (active moiety of);  Econazole (related).

Propriétés

IUPAC Name

1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl4N2O/c19-13-2-1-12(16(21)7-13)10-25-18(9-24-6-5-23-11-24)15-4-3-14(20)8-17(15)22/h1-8,11,18H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBLEWFAAKGYCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

22832-87-7 (nitrate)
Record name Miconazole [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022916478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6023319
Record name Miconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Miconazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015242
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

7.63e-04 g/L
Record name Miconazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015242
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

22916-47-8
Record name Miconazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22916-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Miconazole [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022916478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Miconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01110
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name miconazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170986
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Miconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Miconazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.188
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MICONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NNO0D7S5M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Miconazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015242
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

159 - 163 °C
Record name Miconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01110
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Miconazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015242
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Miconazole Inhibition of Lanosterol 14α-Demethylase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the molecular mechanisms underlying the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51) by the antifungal agent miconazole (B906). It details the enzyme's critical role in the fungal ergosterol (B1671047) biosynthesis pathway and elucidates how this compound disrupts this process. This document compiles quantitative inhibitory data, outlines key experimental protocols for assessing enzyme inhibition, and presents visual diagrams of the relevant pathways and mechanisms to offer a comprehensive resource for researchers in mycology, drug discovery, and pharmacology.

Introduction: Lanosterol 14α-Demethylase (CYP51)

Lanosterol 14α-demethylase, a member of the cytochrome P450 superfamily of enzymes, is a critical enzyme in the biosynthesis of sterols in eukaryotes.[1] In fungi, CYP51 catalyzes the oxidative removal of the 14α-methyl group from lanosterol, an essential step in the pathway leading to ergosterol.[2][3] Ergosterol is a vital component of the fungal cell membrane, where it modulates membrane fluidity, permeability, and the function of membrane-bound proteins. Due to its essential role, CYP51 is the primary target for azole antifungal drugs, a major class of antimycotics that includes this compound.[2][4] The inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors, which disrupts membrane integrity and ultimately results in fungal cell growth inhibition and death.[3]

Mechanism of this compound Inhibition

This compound, an imidazole-based antifungal agent, exerts its therapeutic effect through potent and specific inhibition of lanosterol 14α-demethylase. The mechanism of inhibition is a hallmark of the azole drug class.

The catalytic cycle of CYP51 involves three successive monooxygenation reactions to remove the C-14α-methyl group from lanosterol.[1][5] this compound disrupts this cycle by directly interacting with the enzyme's active site. The primary inhibitory action involves the coordination of the N3 atom of this compound's imidazole (B134444) ring to the ferric (Fe³⁺) iron atom of the enzyme's prosthetic heme group. This binding is a tight, yet reversible, interaction that physically blocks the natural substrate, lanosterol, from accessing the active site.[4] This prevents the binding of molecular oxygen and the subsequent catalytic steps, effectively halting the ergosterol biosynthesis pathway.

The consequences of this inhibition are twofold:

  • Ergosterol Depletion: The fungal cell is deprived of ergosterol, compromising the structural and functional integrity of the cell membrane.

  • Toxic Sterol Accumulation: The blockage of the pathway leads to a buildup of lanosterol and other 14α-methylated sterols within the cell. These abnormal sterols integrate into the cell membrane, further disrupting its structure and leading to increased permeability and cell lysis.[2]

dot

Caption: this compound blocks the CYP51 active site.

Quantitative Data: this compound Inhibitory Activity

The potency of this compound's inhibition of CYP51 has been quantified in various studies. The half-maximal inhibitory concentration (IC₅₀) and the dissociation constant (Kd) are key metrics used to evaluate its effectiveness. This compound is a potent inhibitor of fungal CYP51, but it also shows activity against human CYP51, which can be a consideration in systemic use.[6][7]

ParameterOrganism/EnzymeValue (µM)NotesReference
IC₅₀ Candida albicans CYP51 (cCYP51)0.039Measured via product formation using LC-MS/MS.[6]
IC₅₀ Human CYP51 (hCYP51)0.057Measured via product formation using LC-MS/MS.[6][7]
Kd Candida albicans CYP51 (CaCYP51)10 - 26Determined by direct ligand binding under oxidative conditions.[8][9]

Experimental Protocols

The determination of this compound's inhibitory effect on lanosterol 14α-demethylase relies on established biochemical and biophysical assays.

CYP51 Reconstitution Assay for IC₅₀ Determination

This in vitro assay measures the catalytic activity of CYP51 in the presence of an inhibitor to determine the IC₅₀ value.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared in a suitable buffer (e.g., MOPS, pH 7.2).[10] Key components include:

    • Recombinant CYP51: Purified enzyme from the target organism (e.g., C. albicans or human).[10]

    • NADPH-Cytochrome P450 Reductase (CPR): An essential redox partner that transfers electrons to CYP51.[10]

    • Lipids: Phospholipids such as dilauroylphosphatidylcholine (DLPC) are included to mimic the membrane environment.[10]

    • Substrate: Lanosterol, typically solubilized with a cyclodextrin.[10]

    • Inhibitor: this compound, dissolved in a solvent like dimethylformamide (DMF), is added at varying concentrations.

  • Pre-incubation: The enzyme, reductase, lipids, substrate, and inhibitor are pre-incubated at 37°C to allow for inhibitor binding.[10]

  • Reaction Initiation: The reaction is initiated by adding a NADPH-generating system (e.g., NADPH, isocitrate, and isocitrate dehydrogenase).[10]

  • Incubation: The reaction proceeds for a defined time (e.g., 4-10 minutes) at 37°C with shaking.[10]

  • Reaction Termination and Extraction: The reaction is stopped, and sterols are extracted using an organic solvent like ethyl acetate.[10]

  • Analysis: The extracted sterols are derivatized (e.g., silylated) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[10] The ratio of the product (e.g., follicular fluid-meiosis activating steroid, FF-MAS) to the substrate (lanosterol) is calculated.

  • IC₅₀ Calculation: The enzyme activity at each this compound concentration is plotted, and the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined from the resulting dose-response curve.

dot

G A Prepare Reaction Mix (CYP51, CPR, Lipids, Lanosterol) B Add Varying Concentrations of this compound A->B C Pre-incubate at 37°C B->C D Initiate Reaction (Add NADPH System) C->D E Incubate at 37°C D->E F Stop Reaction & Extract Sterols E->F G Analyze by GC-MS F->G H Calculate % Inhibition vs. [this compound] G->H I Determine IC₅₀ Value H->I

Caption: Workflow for IC₅₀ determination.

Spectroscopic Binding Assay for Kd Determination

This method measures the direct binding of this compound to the CYP51 heme iron, allowing for the determination of the dissociation constant (Kd).

Methodology:

  • Sample Preparation: A solution of purified CYP51 in a suitable buffer is placed in two matched cuvettes.

  • Baseline Spectrum: A baseline absorbance spectrum is recorded (typically from 350 to 500 nm).

  • Ligand Titration: Small aliquots of a concentrated this compound stock solution are added to the sample cuvette, while an equal volume of solvent is added to the reference cuvette.

  • Spectral Measurement: After each addition and a brief incubation, a difference spectrum is recorded. The binding of the imidazole nitrogen of this compound to the heme iron produces a characteristic "Type II" difference spectrum, with a peak around 425-430 nm and a trough around 390-410 nm.[8]

  • Data Analysis: The change in absorbance (ΔA = A_peak - A_trough) is measured at each this compound concentration.

  • Kd Calculation: The ΔA values are plotted against the this compound concentration. The data are then fitted to a binding equation (e.g., the Morrison equation for tight binding) to calculate the Kd, which represents the concentration of this compound at which half of the enzyme is bound.[8]

Ergosterol Biosynthesis Pathway and this compound's Point of Intervention

This compound intervenes at a crucial step in the multi-stage conversion of lanosterol to ergosterol. The inhibition of CYP51 creates a metabolic bottleneck, preventing the formation of all subsequent sterol intermediates necessary for a healthy fungal cell membrane.

dot

Ergosterol_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme FFMAS 4,4-dimethyl-cholesta- 8,14,24-trienol Zymosterol Zymosterol FFMAS->Zymosterol ...multiple steps... Ergosterol Ergosterol Zymosterol->Ergosterol ...multiple steps... Inhibitor This compound Inhibitor->Enzyme Enzyme->FFMAS Demethylation

Caption: Ergosterol biosynthesis pathway.

Conclusion

This compound is a potent inhibitor of lanosterol 14α-demethylase, a cornerstone enzyme in fungal sterol biosynthesis. Its mechanism of action, centered on the coordination with the CYP51 heme iron, effectively disrupts the production of ergosterol and leads to the accumulation of toxic sterols, resulting in its antifungal activity. The quantitative data underscores its high potency, although its inhibitory effect on the human ortholog warrants consideration. The experimental protocols described herein represent the standard methodologies for characterizing the inhibitory profiles of this compound and other azole antifungals, providing a crucial framework for ongoing research and the development of new, more selective therapeutic agents.

References

Miconazole: A Dual-Action Antifungal Agent - An In-Depth Analysis of its Fungistatic and Fungicidal Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Miconazole (B906), a synthetic imidazole (B134444) derivative, is a broad-spectrum antifungal agent widely utilized in the treatment of superficial and mucosal fungal infections. Its activity is classically described as fungistatic, primarily through the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. However, under specific conditions, this compound exhibits potent fungicidal activity. This transition from growth inhibition to cell killing is a key area of interest for researchers and drug development professionals. This technical guide provides a comprehensive overview of the dual nature of this compound's antifungal activity. It delineates the molecular mechanisms underpinning both its fungistatic and fungicidal effects, presents quantitative data on its potency, and offers detailed protocols for the experimental assessment of these activities. The primary fungistatic mechanism involves the targeted inhibition of the cytochrome P450 enzyme 14α-demethylase, leading to ergosterol depletion and the accumulation of toxic sterol intermediates.[1][2][3] The fungicidal action is multifactorial, prominently driven by the induction of endogenous reactive oxygen species (ROS) and direct cell membrane damage, which are typically observed at higher drug concentrations.[2][4][5][6] This document serves as a resource for the scientific community, summarizing the current understanding of this compound's complex mode of action and providing the methodological framework required for its precise evaluation.

Mechanisms of Action

This compound's antifungal effect is not monolithic; it operates through distinct, concentration-dependent mechanisms that result in either the inhibition of fungal growth (fungistasis) or direct cell death (fungicidal action).

Primary Mechanism: Inhibition of Ergosterol Biosynthesis (Fungistatic Effect)

The hallmark of azole antifungals, including this compound, is the disruption of the fungal cell membrane's integrity by inhibiting ergosterol synthesis.[7]

  • Target Enzyme: The primary molecular target is the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 gene.[1][5] This enzyme is crucial for the conversion of lanosterol to ergosterol.[8][9]

  • Biochemical Consequences: Inhibition of 14α-demethylase leads to two major cellular events:

    • Depletion of Ergosterol: Ergosterol is essential for maintaining the fluidity, permeability, and structural integrity of the fungal plasma membrane.[2] Its absence compromises these functions.

    • Accumulation of Toxic Intermediates: The enzymatic block causes the accumulation of 14α-methylated sterols, such as lanosterol.[1][4] These aberrant sterols integrate into the membrane, disrupting its structure and the function of membrane-bound enzymes, ultimately leading to the cessation of growth.[4]

Caption: this compound's primary fungistatic mechanism of action.
Secondary Mechanisms: The Switch to Fungicidal Activity

While ergosterol synthesis inhibition explains fungistasis, it does not fully account for this compound's ability to kill fungi. This fungicidal effect is generally observed at higher concentrations and involves additional mechanisms.[1]

  • Induction of Reactive Oxygen Species (ROS): this compound has been shown to inhibit fungal peroxidase and catalase enzymes.[5] This impairs the fungus's ability to detoxify endogenous ROS, leading to their rapid accumulation.[4][10] The resulting severe oxidative stress causes damage to proteins, lipids, and nucleic acids, culminating in apoptosis and cell death.[3][5][11] This ROS induction is considered a significant contributor to this compound's fungicidal activity against both planktonic cells and biofilms.[4][6]

  • Direct Membrane Damage: At supra-MIC levels, this compound can directly interact with the lipid components of the fungal cell membrane.[9][12] This action, independent of ergosterol inhibition, physically disrupts the membrane, causing increased permeability and leakage of vital intracellular contents like ions and amino acids, leading to cell lysis.[3]

  • Mitochondrial Dysfunction: this compound can also induce changes in the ultrastructure and organization of mitochondria and inhibit mitochondrial ATPase, further contributing to cellular stress and death.[1]

G cluster_static Fungistatic Pathway (at MIC) cluster_cidal Fungicidal Pathway (at High Concentrations) This compound This compound Erg11 Inhibits Erg11p This compound->Erg11 Low Conc. ROS Inhibits Catalase/Peroxidase -> ROS Accumulation This compound->ROS High Conc. Membrane_Cidal Direct Membrane Damage This compound->Membrane_Cidal High Conc. Ergosterol Ergosterol Depletion & Accumulation of Toxic Sterols Erg11->Ergosterol Membrane_Static Altered Membrane Permeability & Fluidity Ergosterol->Membrane_Static Fungistasis FUNGISTASIS Membrane_Static->Fungistasis Stress Oxidative Stress & Macromolecule Damage ROS->Stress Leakage Leakage of Intracellular Contents Membrane_Cidal->Leakage Fungicidal FUNGICIDAL ACTION Stress->Fungicidal Leakage->Fungicidal

Caption: Dual fungistatic and fungicidal pathways of this compound.

Quantitative Assessment of Antifungal Activity

The distinction between fungistatic and fungicidal activity is quantified using standardized laboratory tests, primarily by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is the standard measure of fungistatic activity.

Fungal SpeciesThis compound MIC Range (µg/mL)Reference(s)
Candida albicans0.016 - 32[13]
Candida tropicalis≤ 1[14]
Candida krusei≤ 1[14]
Candida glabrata0.016 - 32[13]
Candida parapsilosis0.016 - 32[13]
Aspergillus niger4[15]

Table 1: Reported MIC values of this compound against various fungal species. Note that ranges can be wide, reflecting significant inter-strain variability.

Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antifungal agent that results in a ≥99.9% (or 3-log10) reduction in the initial inoculum count.[16][17] The relationship between MFC and MIC is critical for classifying the drug's effect.

MFC/MIC RatioInterpretation
≤ 4Fungicidal
> 4Fungistatic

Table 2: Interpretation of the MFC/MIC ratio for classifying antifungal activity.

Time-Kill Kinetics

Time-kill assays provide a dynamic view of antifungal activity, tracking the rate of fungal killing over time. A fungicidal agent is typically defined as one that produces a ≥3-log10 reduction in CFU/mL from the starting inoculum.

FormulationOrganismConcentrationTime for 0.5 log10 ReductionReference(s)
This compound Nitrate CreamCandida albicans0.25%10 minutes[18]

Table 3: Example of time-kill kinetic data for a this compound formulation.

Detailed Experimental Protocols

Accurate determination of this compound's activity requires adherence to standardized methodologies, such as those established by the Clinical and Laboratory Standards Institute (CLSI).[19][20][21]

Broth Microdilution for MIC Determination (Adapted from CLSI M27)

This method is the gold standard for determining the MIC of antifungal agents against yeasts.

Methodology:

  • Medium Preparation: Use RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS buffer.

  • Drug Dilution: Prepare serial twofold dilutions of this compound in the test medium in a 96-well microtiter plate. A typical concentration range might be 0.015 to 16 µg/mL.

  • Inoculum Preparation: Culture the yeast isolate on Sabouraud Dextrose Agar (B569324) for 24 hours. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in the test medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free well for a growth control and an uninoculated well for a sterility control.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Endpoint Reading: The MIC is the lowest drug concentration at which there is a prominent decrease in turbidity (e.g., ~50% reduction) compared with the growth control.

G Start Start PrepInoculum Prepare Fungal Inoculum (0.5 McFarland Standard) Start->PrepInoculum Inoculate Inoculate Wells with Standardized Fungal Suspension PrepInoculum->Inoculate DiluteDrug Prepare Serial Dilutions of this compound in 96-Well Plate DiluteDrug->Inoculate Incubate Incubate Plate at 35°C for 24-48h Inoculate->Incubate ReadMIC Read Plate and Determine MIC (Lowest concentration with significant growth inhibition) Incubate->ReadMIC End End ReadMIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Determination of Minimum Fungicidal Concentration (MFC)

The MFC assay is a continuation of the MIC test to determine the concentration required to kill the fungus.[22][23]

Methodology:

  • MIC Determination: Perform the broth microdilution MIC test as described above.

  • Subculturing: After the MIC is read, select the wells corresponding to the MIC and higher concentrations that show no visible growth. Mix the contents of each well thoroughly.

  • Plating: Using a calibrated loop or pipette, transfer a fixed volume (e.g., 10-20 µL) from each selected well onto a sterile Sabouraud Dextrose Agar plate.[22] Also plate the initial inoculum (after dilution) to determine the starting CFU/mL.

  • Incubation: Incubate the agar plates at 35°C for 24-48 hours, or until colonies are visible on the growth control plate.

  • Colony Counting: Count the number of colonies (CFUs) on each plate.

  • MFC Determination: The MFC is the lowest concentration of this compound that produces a ≥99.9% reduction in CFUs compared to the colony count of the initial inoculum.[16]

G Start Start: After MIC Reading SelectWells Select Wells at MIC and Higher Concentrations (with no visible growth) Start->SelectWells Subculture Subculture Aliquots (e.g., 20µL) from Selected Wells onto Sabouraud Dextrose Agar SelectWells->Subculture Incubate Incubate Agar Plates at 35°C for 48h Subculture->Incubate Count Count Colonies (CFU) on Each Plate Incubate->Count Calculate Calculate Percent Kill Relative to Initial Inoculum Count->Calculate DetermineMFC MFC = Lowest Concentration with ≥99.9% Killing Calculate->DetermineMFC End End DetermineMFC->End

Caption: Workflow for Minimum Fungicidal Concentration (MFC) determination.
Measurement of Reactive Oxygen Species (ROS)

The intracellular accumulation of ROS can be quantified using fluorescent probes.

Methodology:

  • Cell Preparation: Grow fungal cells to the desired phase and wash with a suitable buffer (e.g., PBS).

  • Drug Treatment: Expose the cells to various concentrations of this compound for a defined period.

  • Probe Incubation: Add a fluorescent probe, such as 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA), to the cell suspension.[10][24] DCFH-DA is non-fluorescent but is oxidized by ROS within the cell to the highly fluorescent dichlorofluorescein (DCF).

  • Measurement: Measure the fluorescence intensity using a fluorometer or flow cytometer. An increase in fluorescence corresponds to an increase in intracellular ROS levels.

Factors Influencing this compound's Activity

  • Concentration: As detailed, concentration is the primary determinant of whether this compound's effect is static or cidal.

  • Fungal Species and Strain: Intrinsic susceptibility to this compound varies significantly among different fungal species and even between strains of the same species.[2]

  • Growth Phase: The metabolic state of the fungus can affect its susceptibility. For example, cells in the early stationary phase may be targeted differently than those in logarithmic growth.[1]

  • Biofilm vs. Planktonic Growth: this compound has demonstrated significant fungicidal activity against mature Candida biofilms, which are notoriously resistant to many other antifungals.[4][6][13] This makes it a valuable agent for biofilm-associated infections, such as denture stomatitis.[13]

Conclusion

This compound exhibits a sophisticated, dual mechanism of antifungal action. At concentrations around the MIC, it acts as a fungistatic agent by effectively shutting down ergosterol production, a pathway vital for fungal membrane synthesis. At higher, clinically achievable topical concentrations, its activity profile shifts to become robustly fungicidal. This cidal action is driven by a combination of factors, most notably the induction of overwhelming oxidative stress through ROS accumulation and direct physical damage to the fungal cell membrane. The distinction between these two states is not merely academic; it has significant implications for therapeutic application and drug development. Understanding the experimental protocols to determine MIC and MFC is crucial for researchers aiming to characterize the activity of this compound against specific pathogens or to develop novel antifungal formulations. The potent activity of this compound against both planktonic and biofilm forms of fungi underscores its continued importance in the clinical armamentarium.

References

The Broad-Spectrum Antifungal Activity of Miconazole Nitrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Miconazole (B906) nitrate (B79036), a synthetic imidazole (B134444) derivative, has long been a cornerstone in the treatment of superficial fungal infections. Its broad-spectrum activity against a wide array of pathogenic fungi, including yeasts, dermatophytes, and some molds, has established it as a valuable therapeutic agent. This technical guide provides an in-depth analysis of the antifungal properties of this compound nitrate, focusing on its mechanism of action, spectrum of activity with quantitative data, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the discovery and development of antifungal drugs.

Mechanism of Action

This compound nitrate exerts its antifungal effect through a multi-faceted approach, primarily targeting the integrity of the fungal cell membrane.[1][2] The principal mechanism involves the inhibition of the cytochrome P450 enzyme 14α-demethylase.[1] This enzyme is critical in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[1][3]

By inhibiting 14α-demethylase, this compound nitrate disrupts the conversion of lanosterol (B1674476) to ergosterol, leading to a depletion of ergosterol and an accumulation of toxic methylated sterols in the fungal cell membrane.[1] This alteration in membrane composition increases its permeability and disrupts the function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth and cell death.[1][4]

In addition to its primary mode of action, this compound nitrate has been shown to induce the production of reactive oxygen species (ROS) within fungal cells.[1][5] This leads to oxidative damage of cellular components and contributes to the fungicidal activity of the drug.[5] A third mechanism involves the direct interaction with phospholipids (B1166683) in the fungal cell membrane, further destabilizing the membrane structure.[1]

Mechanism of Action of this compound Nitrate This compound This compound Nitrate CYP450 Cytochrome P450 14α-demethylase This compound->CYP450 Inhibits ROS Induction of Reactive Oxygen Species (ROS) This compound->ROS Ergosterol_Pathway Ergosterol Biosynthesis CYP450->Ergosterol_Pathway Ergosterol Ergosterol Ergosterol_Pathway->Ergosterol Blocked Toxic_Sterols Accumulation of Toxic Methylated Sterols Ergosterol_Pathway->Toxic_Sterols Leads to Lanosterol Lanosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Essential component of Toxic_Sterols->Membrane Incorporate into Permeability Increased Permeability & Altered Fluidity Membrane->Permeability Enzymes Disruption of Membrane-Bound Enzymes Membrane->Enzymes Cell_Death Fungal Cell Death Permeability->Cell_Death Enzymes->Cell_Death Oxidative_Damage Oxidative Damage to Cellular Components ROS->Oxidative_Damage Oxidative_Damage->Cell_Death

Fig. 1: Signaling pathway of this compound nitrate's antifungal action.

Spectrum of Antifungal Activity

This compound nitrate exhibits a broad spectrum of activity against a variety of pathogenic fungi. This includes yeasts such as Candida species, dermatophytes of the genera Trichophyton, Epidermophyton, and Microsporum, and the yeast responsible for tinea versicolor, Malassezia furfur.[6][7] It also possesses some activity against Gram-positive bacteria.[6]

Quantitative Data

The in vitro activity of this compound nitrate is commonly determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of this compound nitrate against various fungal pathogens.

Table 1: In Vitro Activity of this compound Nitrate against Candida Species

SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Candida albicans0.03 - >1280.060.12[8][9]
Candida albicans (Fluconazole-resistant)0.03 - 20.250.5[8][9]
Candida glabrata0.06 - 160.52[8]
Candida parapsilosis≤0.03 - 40.060.25[8]
Candida tropicalis0.03 - 80.1250.5[8]
Candida krusei0.06 - 40.251[8]

Table 2: In Vitro Activity of this compound Nitrate against Dermatophytes

SpeciesMIC Range (µg/mL)MIC (µg/mL)Reference(s)
Trichophyton rubrum0.125 - 20.5[10][11]
Trichophyton mentagrophytes0.125 - 4-[11]
Epidermophyton floccosum0.25 - 2-[6]
Microsporum canis0.5 - 4-[6]

Table 3: In Vitro Activity of this compound Nitrate against Malassezia furfur

MethodMIC Range (µg/mL)Geometric Mean MIC (µg/mL)Reference(s)
Agar (B569324) Dilution2 - 6414[5]
Broth Dilution0.06 - 1-[12]

Experimental Protocols

Standardized methods for antifungal susceptibility testing are crucial for the reliable evaluation of antifungal agents. The Clinical and Laboratory Standards Institute (CLSI) has established reference methods for broth dilution testing of yeasts (M27) and filamentous fungi (M38).[2][13]

Broth Microdilution Method for Yeasts (CLSI M27)

This method is used to determine the MIC of antifungal agents against yeasts such as Candida species.

3.1.1. Materials

  • 96-well microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS

  • This compound nitrate stock solution (e.g., in DMSO)

  • Yeast inoculum

  • Spectrophotometer or inverted mirror

3.1.2. Procedure

  • Preparation of Antifungal Agent Dilutions: Serially dilute the this compound nitrate stock solution in RPMI-1640 medium in the microtiter plates to achieve the desired final concentrations.

  • Inoculum Preparation: Culture the yeast on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24 hours. Prepare a suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to obtain a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Inoculation: Add the standardized yeast inoculum to each well of the microtiter plate containing the antifungal dilutions. Include a drug-free growth control well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound nitrate that causes a significant (≥50%) reduction in turbidity compared to the growth control.[3] This can be determined visually using an inverted mirror or spectrophotometrically.

Broth Microdilution MIC Assay Workflow start Start prep_drug Prepare Serial Dilutions of this compound Nitrate in Microtiter Plate start->prep_drug prep_inoculum Prepare Standardized Yeast Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_drug->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Determine MIC (≥50% Growth Inhibition) incubate->read_mic end End read_mic->end

Fig. 2: Workflow for the broth microdilution MIC assay.
Agar Dilution Method

This method can also be used to determine the MIC of antifungal agents.

3.2.1. Materials

  • Petri dishes

  • RPMI-1640 agar medium

  • This compound nitrate stock solution

  • Fungal inoculum

  • Multiple inoculator (optional)

3.2.2. Procedure

  • Preparation of Agar Plates: Add appropriate volumes of the this compound nitrate stock solution to molten RPMI-1640 agar to achieve the desired final concentrations. Pour the agar into petri dishes and allow to solidify.

  • Inoculum Preparation: Prepare a standardized fungal suspension as described for the broth microdilution method.

  • Inoculation: Inoculate the surface of the agar plates with the fungal suspension. This can be done by spotting a small volume or using a multiple inoculator.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 24-48 hours for yeasts).

  • MIC Determination: The MIC is the lowest concentration of this compound nitrate that inhibits visible fungal growth on the agar.[14]

Zone of Inhibition Assay (Disk Diffusion)

This is a qualitative or semi-quantitative method to assess the susceptibility of a fungus to an antifungal agent.

3.3.1. Materials

  • Petri dishes

  • Mueller-Hinton agar (supplemented with glucose and methylene (B1212753) blue for yeasts)

  • Sterile paper disks

  • This compound nitrate solution

  • Fungal inoculum

  • Sterile swabs

3.3.2. Procedure

  • Preparation of Agar Plates: Prepare Mueller-Hinton agar plates.

  • Inoculum Preparation: Prepare a standardized fungal suspension.

  • Inoculation: Evenly spread the fungal inoculum over the entire surface of the agar plate using a sterile swab.

  • Application of Antifungal Agent: Aseptically place a sterile paper disk impregnated with a known concentration of this compound nitrate onto the center of the inoculated agar plate.

  • Incubation: Incubate the plates under appropriate conditions.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is inhibited) in millimeters.[15][16]

Measurement of Reactive Oxygen Species (ROS) Production

This protocol is based on a real-time fluorogenic assay using 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[17]

3.4.1. Materials

  • Candida albicans culture

  • This compound nitrate

  • DCFH-DA solution

  • Phosphate-buffered saline (PBS)

  • 96-well black microtiter plates

  • Fluorometer

3.4.2. Procedure

  • Inoculum Preparation: Grow C. albicans in a suitable broth medium. Harvest the cells by centrifugation, wash with PBS, and resuspend in fresh medium to a standardized cell density.

  • Treatment: Add this compound nitrate to the cell suspension at the desired concentrations.

  • Staining: Add DCFH-DA to the cell suspension. This non-fluorescent compound is taken up by the cells and is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Incubation: Incubate the plates at 37°C.

  • Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 530 nm, respectively) at various time points.[17]

  • Data Analysis: The increase in fluorescence intensity over time is proportional to the rate of ROS production.

Conclusion

This compound nitrate remains a potent and clinically relevant broad-spectrum antifungal agent. Its primary mechanism of action, the inhibition of ergosterol biosynthesis, is well-established, and the induction of reactive oxygen species contributes to its fungicidal activity. The quantitative data presented in this guide demonstrate its efficacy against a wide range of clinically important fungi, including strains resistant to other azole antifungals. The detailed experimental protocols provided herein offer a standardized approach for the in vitro evaluation of this compound nitrate and other antifungal compounds, facilitating further research and development in the field of antifungal drug discovery.

References

Miconazole's Antibacterial Efficacy Against Gram-Positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Miconazole (B906), a well-established imidazole (B134444) antifungal agent, exhibits significant antibacterial activity against a broad spectrum of gram-positive bacteria, including drug-resistant strains. This technical guide provides an in-depth analysis of this compound's mechanism of action, quantitative data on its in vitro efficacy, and detailed experimental protocols for its evaluation. The primary antibacterial mechanisms involve the disruption of the bacterial cell membrane and the induction of oxidative stress through the generation of reactive oxygen species (ROS). Furthermore, evidence suggests potential interference with bacterial signaling pathways, such as quorum sensing. This document aims to serve as a comprehensive resource for researchers and professionals in the field of drug development, offering valuable insights into the potential of this compound as a topical antibacterial agent.

Introduction

This compound is a synthetic imidazole derivative that has been in clinical use for decades, primarily for the treatment of topical and mucosal fungal infections.[1][2] Its broad-spectrum antifungal activity is well-documented.[1][2] However, a growing body of evidence has highlighted its potent antibacterial properties, particularly against gram-positive bacteria.[2][3] This dual activity makes this compound an attractive candidate for the topical treatment of mixed fungal and bacterial skin and soft tissue infections. This guide delves into the technical aspects of this compound's antibacterial action, providing the detailed information necessary for research and development purposes.

Mechanism of Action Against Gram-Positive Bacteria

The antibacterial action of this compound against gram-positive bacteria is multifaceted, primarily targeting the cell envelope and inducing cellular stress. Unlike its well-characterized antifungal mechanism of inhibiting ergosterol (B1671047) biosynthesis, its antibacterial effects are thought to be driven by the following:

  • Cell Membrane Disruption: this compound directly interacts with the bacterial cell membrane, leading to increased permeability and leakage of essential intracellular components.[4][5] This disruption of the membrane's structural integrity is a key factor in its bactericidal activity.

  • Induction of Oxidative Stress: this compound has been shown to induce the production of reactive oxygen species (ROS) within bacterial cells.[3] This surge in ROS leads to oxidative damage of vital cellular components, including proteins, lipids, and nucleic acids, ultimately contributing to cell death. While the precise mechanism of ROS induction in bacteria by this compound is not fully elucidated, it is a significant contributor to its antibacterial effect.

  • Potential Interference with Cell Wall Synthesis: Some imidazole compounds have been suggested to interfere with bacterial cell wall synthesis, a mechanism that would be particularly effective against gram-positive bacteria with their thick peptidoglycan layer.[6][7][8] However, more specific research is needed to confirm the extent of this compound's activity on this pathway in bacteria.

  • Inhibition of Bacterial Signaling (Quorum Sensing): Emerging research indicates that this compound may interfere with bacterial cell-to-cell communication systems, known as quorum sensing (QS).[9][10][11] QS regulates the expression of virulence factors and biofilm formation. By hindering these signaling pathways, this compound can potentially attenuate bacterial pathogenicity.[9][10][11] Although much of the current research on this compound and QS has been conducted on the gram-negative bacterium Pseudomonas aeruginosa, the conservation of QS systems across bacterial species suggests a similar mechanism may be at play in gram-positive bacteria.

Below is a diagram illustrating the proposed antibacterial mechanisms of action of this compound.

Miconazole_Antibacterial_Mechanism cluster_bacterium Gram-Positive Bacterium This compound This compound Membrane Cell Membrane This compound->Membrane Disruption ROS Reactive Oxygen Species (ROS) This compound->ROS Induction QS Quorum Sensing Signaling This compound->QS Inhibition CellDeath Bacterial Cell Death Membrane->CellDeath Leads to ROS->CellDeath Causes Damage QS->CellDeath Reduces Virulence

Proposed antibacterial mechanisms of this compound.

Quantitative Data: In Vitro Activity of this compound

The in vitro efficacy of this compound against various gram-positive bacteria has been determined using standardized susceptibility testing methods. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, including MIC ranges, MIC50, and MIC90 values, for key gram-positive pathogens.

Bacterial SpeciesStrain TypeNo. of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Staphylococcus pseudintermediusMRSP1121-824[1]
MSSP371-422[1]
Staphylococcus aureusMRSA531-826[1]
MSSA-0.78-6.25--[2]
Staphylococcus spp.--0.78-6.25--[2]
Streptococcus pyogenes-80.78-1.563--[2]
Streptococcus spp.--0.78-6.25--[2]
Enterococcus spp.--0.78-6.25--[2]

Experimental Protocols

The determination of this compound's in vitro antibacterial activity is crucial for research and development. The following is a detailed protocol for the broth microdilution method, adapted from the Clinical and Laboratory Standards Institute (CLSI) M07-A10 guidelines, which can be used to determine the MIC of this compound against gram-positive bacteria.

Broth Microdilution Susceptibility Testing Protocol

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

  • This compound powder

  • Appropriate solvent for this compound (e.g., dimethyl sulfoxide (B87167) - DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolates to be tested

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel and single-channel pipettes and sterile tips

  • Sterile reservoirs

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent at a high concentration (e.g., 1280 µg/mL). Ensure complete dissolution.

  • Preparation of Microtiter Plates:

    • Add 50 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

    • In the first column of wells, add an additional 50 µL of the this compound stock solution to achieve the highest desired test concentration (e.g., 64 µg/mL after inoculum addition).

    • Perform serial two-fold dilutions by transferring 50 µL from the first column to the second, mixing thoroughly, and continuing this process across the plate to the tenth column. Discard 50 µL from the tenth column.

    • Column 11 will serve as the growth control (no this compound), and column 12 will be the sterility control (no bacteria).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation:

    • Within 15 minutes of preparation, inoculate each well (columns 1-11) of the microtiter plate with 50 µL of the final bacterial inoculum.[12][13][14][15] The final volume in each well will be 100 µL.

  • Incubation:

    • Cover the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the microtiter plate for bacterial growth (turbidity or a pellet at the bottom of the well).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Experimental Workflow Diagram:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Stock Prepare this compound Stock Solution Plate Prepare Serial Dilutions in 96-Well Plate Stock->Plate Inoculate Inoculate Plate with Bacterial Suspension Plate->Inoculate Inoculum Prepare Standardized Bacterial Inoculum Inoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read Visually Read MIC Incubate->Read Result Determine Lowest Concentration with No Growth Read->Result

Workflow for broth microdilution susceptibility testing.

Signaling Pathways

While the direct impact of this compound on specific gram-positive bacterial signaling pathways is an area of ongoing research, its known effects on cell membrane integrity and induction of oxidative stress suggest a likely interaction with several key regulatory networks.

Logical Relationship of this compound's Action on Bacterial Signaling:

The disruption of the cell membrane and the influx of ROS can act as stress signals that trigger various bacterial response pathways. For instance, damage to the cell envelope can activate two-component systems responsible for maintaining cell wall homeostasis. Similarly, oxidative stress is known to induce specific regulons that control the expression of detoxification enzymes and repair mechanisms. The potential inhibition of quorum sensing by this compound represents a more direct interference with a specific signaling pathway that governs virulence and community behavior.

Miconazole_Signaling_Impact cluster_cellular_effects Primary Cellular Effects cluster_signaling_response Bacterial Signaling Response This compound This compound MembraneStress Cell Membrane Stress/Damage This compound->MembraneStress OxidativeStress Oxidative Stress (ROS Production) This compound->OxidativeStress QS_Inhibition Quorum Sensing Inhibition This compound->QS_Inhibition Direct Inhibition? TCS Two-Component System Activation (e.g., for cell wall repair) MembraneStress->TCS Triggers StressRegulons Stress Response Regulon Induction (e.g., PerR, SoxRS) OxidativeStress->StressRegulons Induces

Logical flow of this compound's impact on bacterial signaling.

Conclusion

This compound demonstrates robust in vitro activity against a range of clinically relevant gram-positive bacteria, including antibiotic-resistant strains. Its multifaceted mechanism of action, targeting the cell membrane and inducing oxidative stress, makes it a compelling candidate for further investigation and development as a topical antibacterial agent. The potential for this compound to interfere with bacterial signaling pathways such as quorum sensing opens up new avenues for its application in combating bacterial virulence and biofilm formation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this compound in the antibacterial arena. Further research is warranted to fully elucidate its specific interactions with gram-positive bacterial signaling networks and to evaluate its clinical efficacy in treating bacterial skin infections.

References

Pharmacokinetics and Metabolism of Topical Miconazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Miconazole (B906) is a synthetic imidazole (B134444) derivative with a broad spectrum of antifungal activity.[1][2] It is widely utilized in topical formulations to treat superficial fungal infections of the skin and mucous membranes, such as tinea pedis, tinea corporis, and cutaneous or vulvovaginal candidiasis.[3][4][5] The therapeutic efficacy and safety of topical this compound are intrinsically linked to its pharmacokinetic and metabolic profile. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is critical for drug development professionals, researchers, and scientists. This guide provides a detailed technical overview of the pharmacokinetics and metabolism of topical this compound, summarizing quantitative data, outlining experimental protocols, and visualizing key pathways and workflows.

Pharmacokinetics

The systemic exposure to this compound following topical application is generally very low, which is a key factor in its favorable safety profile. However, the extent of absorption can vary depending on the site of application and the specific formulation.

Absorption

Dermal Absorption: Systemic absorption of this compound through intact skin is minimal. Following application to the skin, less than 1% of the dose is typically absorbed into the bloodstream.[3] The majority of the applied drug remains within the stratum corneum and epidermis, the site of superficial fungal infections. Studies have shown that this compound can be measured in the skin for up to four days after application.[3] The formulation vehicle can significantly influence drug penetration; for instance, novel polymer-based vehicles have been shown to increase the bioavailability of this compound within the stratum corneum compared to traditional cream formulations.[6]

Mucosal Absorption (Vaginal and Oral): Absorption is more significant when this compound is applied to mucous membranes.[3] Studies on vaginal administration of this compound have consistently detected measurable, albeit low, plasma concentrations. A 1200 mg vaginal suppository resulted in a mean peak serum concentration (Cmax) of 10.4 µg/L, with a calculated systemic bioavailability of approximately 1.4%.[7] Another study using a 1200 mg vaginal ovule reported a mean Cmax of 10.71 ng/mL.[4] Even with vaginal administration, the systemic exposure is more than 100-fold less than that reported after intravenous or oral administration.[8]

Systemic Absorption in Infants: The potential for increased systemic absorption in infants, particularly in cases of diaper dermatitis where skin integrity may be compromised, has been a subject of study. A clinical trial involving infants with moderate to severe diaper dermatitis evaluated the systemic absorption of 0.25% this compound nitrate (B79036) ointment and 2% this compound nitrate cream.[9][10] In the group receiving the 0.25% ointment, blood concentrations were undetectable (< 1 ng/mL) in 83% of infants, with minimal levels (3.0 to 3.8 ng/mL) in the remainder.[9][10] For the infants treated with the 2% cream, one had undetectable levels, while four had concentrations below 7.4 ng/mL.[9][10] These findings demonstrate minimal systemic absorption even in this vulnerable population.

Distribution

Once absorbed into the systemic circulation, this compound exhibits extensive binding to plasma proteins and red blood cells. Approximately 88.2% of the absorbed drug binds to plasma proteins, primarily albumin, and 10.6% binds to red blood cells.[3][11] The apparent volume of distribution has been calculated in studies involving vaginal administration, with a 1200 mg suppository yielding a value of 95,546 L and a 100 mg cream resulting in 10,911 L.[4]

Metabolism

The small fraction of this compound that is systemically absorbed is metabolized primarily in the liver.[4][12] The cytochrome P450 enzyme CYP3A4 is the main enzyme responsible for its metabolism.[3] this compound is also known to be an inhibitor of CYP3A4 and CYP2C9, which can lead to clinically relevant drug interactions if it reaches sufficient systemic concentrations.[11] However, due to the limited systemic availability after topical application, such interactions are rare.[11]

Recent metabolic studies using human liver microsomes (HLM) have identified several previously undescribed metabolites.[13] The primary metabolic pathways for this compound include:

  • Hydroxylation of the benzene (B151609) ring.

  • Oxidation of the imidazole moiety, followed by its subsequent degradation.[13]

These biotransformation reactions result in metabolites that are pharmacologically inactive.[4]

Excretion

This compound and its metabolites are eliminated predominantly in the feces.[3][11] Less than 1% of an absorbed dose is recovered as unchanged drug in the urine.[4] The terminal elimination half-life of this compound is approximately 20-25 hours.[3]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize key quantitative pharmacokinetic data from various studies on topical this compound.

Table 1: Systemic Absorption of this compound After Topical Application

Study PopulationFormulation & DoseApplication SiteCmax (Peak Plasma Concentration)Tmax (Time to Peak)AUC (Area Under the Curve)Systemic BioavailabilitySource(s)
Healthy Adult Females1200 mg Vaginal SuppositoryVagina10.4 µg/L (mean)16.1 h (mean)967 µg/L·h (mean)1.4% (mean)[7]
Healthy Adult Females1200 mg Vaginal OvuleVagina10.71 ng/mL (mean)18.4 h (mean)477.3 ng·h/mL (mean AUC₀₋₉₆)Not Reported[4]
Healthy Adult Females1200 mg Vaginal SuppositoryVagina12.9 ± 5.6 µg/L (mean ± SD)Not ReportedNot ReportedNot Reported[14]
Infants (Diaper Dermatitis)0.25% Ointment (multiple)Skin (Diaper Area)<1 ng/mL in 83%; 3.0-3.8 ng/mL in 17%7 daysNot ReportedMinimal[9][10]
Infants (Diaper Dermatitis)2% Cream (multiple)Skin (Diaper Area)<1 ng/mL in 20%; <7.4 ng/mL in 80%7 daysNot ReportedMinimal[9][10]
Adult Patients (Vulvovaginal Candidiasis)2% Cream (5g for 14 days)Vagina1.7 – 4.2 ng/mLNot ReportedNot ReportedMinimal[15]

Table 2: Distribution and Elimination Parameters of this compound

ParameterValueConditionSource(s)
Protein Binding
Plasma Proteins88.2%Systemic Circulation[3][11]
Red Blood Cells10.6%Systemic Circulation[3][11]
Elimination Half-life 20-25 hoursSystemic Circulation[3]
Primary Excretion Route FecesSystemic Elimination[3][11]
Urinary Excretion < 1% (unchanged drug)Systemic Elimination[4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic data. The following sections describe the protocols for key experiments cited in this guide.

In Vivo Stratum Corneum Penetration via Tape Stripping

This method is used to quantify drug concentration in the stratum corneum, the outermost layer of the skin, providing a measure of local bioavailability.

  • Objective: To evaluate the differential uptake and retention of topical 2% this compound and 2% ketoconazole (B1673606) creams in human stratum corneum.[16]

  • Subjects: Healthy human volunteers.

  • Procedure:

    • Application: A single, unoccluded dose (2.6 mg of formulation per cm²) of the test cream is applied to multiple skin sites on the ventral forearms.[16]

    • Incubation: The drug is left on the skin for a defined period (e.g., 24 hours).

    • Removal: Residual drug is wiped from the skin surface with a tissue.

    • Tape Stripping: At specified time points post-removal (e.g., 1, 4, 8, and 24 hours), the treated site is serially stripped using adhesive tape discs.[16] A consistent pressure is applied to each disc to ensure uniform removal of a stratum corneum layer. Typically, 10-20 sequential strips are collected.

    • Extraction: The collected tape discs are combined and the drug is extracted using an appropriate organic solvent.

    • Analysis: The extracted drug is quantified using High-Performance Liquid Chromatography (HPLC).[6][16] The results are normalized to the surface area of the tape disc (µg/cm²).

In Vitro Hepatic Metabolism Using Human Liver Microsomes (HLM)

This in vitro assay simulates the Phase I metabolism that occurs in the liver to identify potential metabolites.

  • Objective: To identify the metabolites of this compound formed through hepatic biotransformation.[13]

  • Materials: Human liver microsomes (HLM), this compound stock solution, NADPH regenerating system (cofactor for CYP450 enzymes), and phosphate (B84403) buffer.

  • Procedure:

    • Incubation Mixture: this compound is added to a mixture containing HLM and phosphate buffer.

    • Reaction Initiation: The metabolic reaction is initiated by adding the NADPH regenerating system.

    • Incubation: The mixture is incubated at 37°C. Samples are collected at various time points (e.g., 0 to 180 minutes) to assess the kinetics of metabolism.[13]

    • Reaction Termination: The reaction is stopped at each time point by adding a quenching solvent, typically a cold organic solvent like acetonitrile, which also precipitates the microsomal proteins.

    • Sample Preparation: The samples are centrifuged to remove the precipitated proteins. The supernatant, containing the parent drug and its metabolites, is collected for analysis.

    • Analysis: The supernatant is analyzed using Ultra-High-Performance Liquid Chromatography combined with High-Resolution Mass Spectrometry (UHPLC-HRMS) to separate and identify the chemical structures of the metabolites based on their mass-to-charge ratio and fragmentation patterns.[13]

Analysis of this compound in Biological Samples

Accurate quantification of this compound in plasma, serum, or tissue extracts is essential for pharmacokinetic studies.

  • Objective: To determine the concentration of this compound in biological matrices.

  • Methods:

    • High-Performance Liquid Chromatography (HPLC): HPLC with UV or fluorescence detection is a common method.[14][17][18] The protocol generally involves protein precipitation or liquid-liquid extraction to isolate the drug from the biological matrix, followed by chromatographic separation on a C18 column and detection.[18][19] An internal standard (e.g., econazole) is used for accurate quantification.[17]

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers higher sensitivity and specificity, making it ideal for detecting the very low concentrations of this compound found after topical application.[14] It involves similar extraction and chromatographic separation steps as HPLC, but uses a mass spectrometer for detection, allowing for precise identification and quantification.

Mandatory Visualizations

Diagram 1: Metabolic Pathway of this compound

cluster_PhaseI Phase I Metabolism (Liver - CYP3A4) This compound This compound Metabolite1 Hydroxylated Metabolites (on Benzene Ring) This compound->Metabolite1 Hydroxylation Metabolite2 Oxidized Metabolites (on Imidazole Moiety) This compound->Metabolite2 Oxidation Excretion Excretion (Mainly Feces) Metabolite1->Excretion Metabolite3 Degradation Products Metabolite2->Metabolite3 Degradation Metabolite3->Excretion

Caption: Simplified metabolic pathway of this compound in the liver.

Diagram 2: Experimental Workflow for In Vivo Tape Stripping

cluster_protocol Tape Stripping Protocol A 1. Apply Topical This compound Formulation B 2. Incubate on Skin (e.g., 24 hours) A->B C 3. Remove Residual Formulation B->C D 4. Sequentially Apply and Remove Adhesive Discs C->D E 5. Combine Discs and Extract Drug D->E F 6. Quantify Drug via HPLC or LC-MS/MS E->F

Caption: Workflow for quantifying this compound in the stratum corneum.

Diagram 3: Workflow for In Vitro Metabolism Study

cluster_workflow HLM Metabolism Assay Start Combine this compound, HLM, and Buffer Init Initiate Reaction with NADPH Start->Init Incubate Incubate at 37°C (Sample at Time Points) Init->Incubate Stop Terminate Reaction with Cold Acetonitrile Incubate->Stop Centrifuge Centrifuge to Pellet Proteins Stop->Centrifuge Analyze Analyze Supernatant via UHPLC-HRMS Centrifuge->Analyze

Caption: Experimental workflow for identifying this compound metabolites.

Conclusion

The pharmacokinetic profile of topical this compound is characterized by very low systemic absorption from the skin, which underpins its excellent safety record for cutaneous applications. While absorption is greater from mucous membranes, the resulting systemic concentrations remain low and are significantly less than those achieved with systemic administration. The small amount of this compound that enters the bloodstream is highly protein-bound, extensively metabolized in the liver by CYP3A4 into inactive metabolites, and primarily excreted in the feces. This comprehensive understanding of this compound's ADME profile is essential for the continued development and effective clinical use of topical antifungal therapies.

References

The Synthesis of Miconazole Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the chemical synthesis processes for miconazole (B906) and its analogues, tailored for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of key synthetic methodologies, detailed experimental protocols, and the underlying mechanism of action, facilitating further research and development in the field of antifungal agents.

This compound, a synthetic imidazole (B134444) derivative, is a widely recognized antifungal agent with a broad spectrum of activity against various fungal pathogens. Its therapeutic efficacy has spurred significant interest in the synthesis of its derivatives to enhance potency, broaden the spectrum of activity, and overcome drug resistance. This technical guide delves into the core chemical synthesis processes of this compound and its analogues, presenting detailed experimental procedures and quantitative data to aid in the development of novel antifungal therapies.

Core Synthesis Strategies

The chemical synthesis of this compound and its derivatives typically revolves around the construction of the core 1-[2-(2,4-dichlorobenzyloxy)-2-(2,4-dichlorophenyl)ethyl]imidazole structure. Several synthetic routes have been developed, with a common strategy involving the preparation of a key intermediate, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, followed by its O-alkylation.

One prominent method involves a carbenoid insertion reaction.[1][2] This approach utilizes an α-diazoketone, which, in the presence of a copper catalyst, generates a carbenoid species that subsequently undergoes intermolecular insertion into the N-H bond of imidazole.[1][2] The resulting imidazolyl ketone is then reduced to the crucial alcohol intermediate.[1]

An alternative and frequently employed strategy begins with the N-alkylation of imidazole with a suitable 2-halo-1-(2,4-dichlorophenyl)ethanone derivative. The subsequent reduction of the keto group furnishes the same key alcohol intermediate. This intermediate is then subjected to an O-alkylation reaction with 2,4-dichlorobenzyl chloride to yield this compound.[3][4] Variations in the alkylating agent during the final step allow for the synthesis of a diverse range of this compound derivatives.

Quantitative Data on this compound Synthesis

The following table summarizes key quantitative data from a representative synthesis of this compound, providing a comparative overview of the efficiency of each step.

StepReactionReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
1Diazoketone Formation2,4-dichlorobenzoic acid, PPh3, NBS, DiazomethaneTHF0 to RTOvernight76[5]
2Imidazolyl Ketone Synthesis2-Diazo-1-(2,4-dichlorophenyl)ethanone, Imidazole, Cu(acac)2Toluene (B28343)851-[1][5]
3Reduction to Alcohol1-(2,4-Dichlorophenyl)-2-imidazol-1-ylethanone, NaBH4Methanol--60[1]
4Mesylate Formation2,4-Dichlorobenzyl alcohol, Methanesulfonyl chloride, Et3NCH2Cl201.5-[1]
5O-Alkylation (this compound Synthesis)1-(2,4-Dichlorophenyl)-2-imidazol-1-ylethanol, 2,4-Dichlorobenzyl mesylate, NaHDMFRT170[1][5]

Experimental Protocols

Synthesis of 1-(2,4-Dichlorophenyl)-2-imidazol-1-ylethanone (2)[1][5]

To a stirring solution of imidazole (0.136 g, 2 mmol) and copper(II) acetylacetonate (B107027) (0.048 g, 0.2 mmol) in toluene (2 mL) at 85 °C, a solution of 2-diazo-1-(2,4-dichlorophenyl)ethanone (1) (0.45 g, 1.05 mmol) in toluene (8 mL) is added via syringe pump over 1 hour under a nitrogen atmosphere. The resulting mixture is allowed to cool to room temperature and stirring is continued for an additional hour.

Synthesis of 1-(2,4-Dichlorophenyl)-2-imidazol-1-ylethanol (3)[1]

The imidazolyl ketone (2) is reduced to the corresponding alcohol (3) using sodium borohydride (B1222165) in methanol.

Synthesis of this compound (6)[1]

In a separate flask, a suspension of sodium hydride (0.040 g, 1.1 mmol) in DMF (5 mL) is treated with a solution of alcohol (3) (0.256 g, 1 mmol) in DMF (10 mL) at 0 °C. The resulting mixture is stirred under a nitrogen atmosphere at room temperature for 1 hour. In another flask, 2,4-dichlorobenzyl alcohol (4) (0.212 g, 1.2 mmol) is dissolved in CH2Cl2 (10 mL) and cooled to 0 °C. Freshly distilled triethylamine (B128534) (0.17 mL, 1.2 mmol) is added, followed by the dropwise addition of methanesulfonyl chloride (0.094 mL, 1.2 mmol). After the addition is complete, stirring is continued at 0 °C under a nitrogen atmosphere for an additional 90 minutes, and the solvent is removed in vacuo to yield the crude mesylate (5). The sodium salt of alcohol (3) is then mixed with the crude mesylate (5) in DMF at room temperature. After workup, this compound (6) is obtained with a 70% yield.[1]

Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

This compound and other azole antifungals exert their effect by disrupting the integrity of the fungal cell membrane.[6][7] This is achieved through the inhibition of a key enzyme in the ergosterol biosynthesis pathway, lanosterol (B1674476) 14-alpha-demethylase, a cytochrome P450 enzyme (CYP51).[6][8] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[7][9]

The nitrogen atom in the imidazole ring of this compound binds to the heme iron atom in the active site of CYP51.[7] This binding prevents the demethylation of lanosterol, the substrate for the enzyme.[10] The inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic 14-alpha-methylated sterol precursors in the fungal cell membrane.[11][12] The incorporation of these abnormal sterols disrupts the normal structure and function of the membrane, leading to increased permeability, leakage of cellular contents, and ultimately, inhibition of fungal growth or cell death.[8][9]

Visualizing the Synthesis and Mechanism

To further elucidate the concepts discussed, the following diagrams illustrate the general synthesis workflow for this compound and its mechanism of action.

G General Synthesis Workflow for this compound cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Final Product 2_4_Dichlorobenzoic_Acid 2,4-Dichlorobenzoic Acid Diazoketone 2-Diazo-1-(2,4-dichlorophenyl)ethanone 2_4_Dichlorobenzoic_Acid->Diazoketone Diazomethane PPh3, NBS Imidazole Imidazole 2_4_Dichlorobenzyl_Alcohol 2,4-Dichlorobenzyl Alcohol Mesylate 2,4-Dichlorobenzyl Mesylate 2_4_Dichlorobenzyl_Alcohol->Mesylate MsCl, Et3N Imidazolyl_Ketone 1-(2,4-Dichlorophenyl)-2- imidazol-1-ylethanone Diazoketone->Imidazolyl_Ketone Imidazole Cu(acac)2 Imidazolyl_Alcohol 1-(2,4-Dichlorophenyl)-2- imidazol-1-ylethanol Imidazolyl_Ketone->Imidazolyl_Alcohol NaBH4 This compound This compound Imidazolyl_Alcohol->this compound NaH Mesylate->this compound

Caption: A generalized workflow for the chemical synthesis of this compound.

G Mechanism of Action of this compound cluster_pathway Inside Fungal Cell This compound This compound CYP51 Lanosterol 14-alpha-demethylase (CYP51) This compound->CYP51 Inhibits Fungal_Cell Fungal Cell Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalyzes conversion to Toxic_Sterols Accumulation of 14-alpha-methylated sterols CYP51->Toxic_Sterols Inhibition leads to Fungal_Cell_Membrane Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Incorporation Disrupted_Membrane Disrupted Cell Membrane (Increased Permeability, Leakage) Fungal_Cell_Death Fungal Cell Death / Growth Inhibition Disrupted_Membrane->Fungal_Cell_Death Toxic_Sterols->Disrupted_Membrane Incorporation leads to

Caption: Inhibition of ergosterol biosynthesis by this compound in fungal cells.

References

Miconazole's Dual Antifungal Mechanism: A Technical Guide on the Inhibition of Fungal Peroxidase and Catalase

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Miconazole (B906), a widely utilized imidazole (B134444) antifungal agent, exhibits a potent, dual mechanism of action that distinguishes it from many other azoles. While its primary mode of action involves the inhibition of 14α-sterol demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway, this compound also exerts a direct inhibitory effect on fungal catalase and peroxidase enzymes.[1][2][3][4][5][6][7] This secondary action disrupts the fungal cell's ability to detoxify reactive oxygen species (ROS), leading to the accumulation of endogenous hydrogen peroxide and subsequent oxidative stress.[2][8][9] This cascade of oxidative damage to intracellular organelles and macromolecules results in a potent fungicidal effect, in contrast to the primarily fungistatic nature of other azoles that solely target ergosterol synthesis.[2][4][9] This technical guide provides an in-depth analysis of this compound's impact on fungal peroxidase and catalase, presenting quantitative data, detailed experimental protocols, and visual diagrams of the underlying mechanisms and workflows.

Core Mechanism of Action: A Dual Approach

This compound's antifungal efficacy stems from a two-pronged attack on fungal cellular integrity.

  • Primary Mechanism (Fungistatic): Like other azole antifungals, this compound inhibits the cytochrome P450 enzyme 14α-lanosterol demethylase.[1][10][11][12] This enzyme is critical for the conversion of lanosterol (B1674476) to ergosterol, an essential component of the fungal cell membrane.[11][12] Disruption of ergosterol synthesis alters membrane fluidity and permeability, hindering fungal growth and replication.[1][11]

  • Secondary Mechanism (Fungicidal): Uniquely among many azoles, this compound directly inhibits fungal peroxidase and catalase.[1][3][4][9][13] These enzymes are crucial for the detoxification of harmful reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂), which is a natural byproduct of aerobic metabolism.[14][15] By neutralizing these protective enzymes, this compound causes an intracellular accumulation of H₂O₂, leading to severe oxidative stress.[2][8] This results in widespread damage to proteins, lipids, and DNA, culminating in apoptosis and cell necrosis.[1][2][11] This ROS-mediated pathway is considered the basis for this compound's fungicidal activity.[4][5][9]

Miconazole_Mechanism This compound This compound Lanosterol_Demethylase 14α-Lanosterol Demethylase (CYP450) This compound->Lanosterol_Demethylase Inhibits Catalase_Peroxidase Catalase & Peroxidase This compound->Catalase_Peroxidase Inhibits Ergosterol_Pathway Ergosterol Biosynthesis Pathway Ergosterol Ergosterol Lanosterol_Demethylase->Ergosterol Synthesizes Membrane Fungal Cell Membrane Integrity Disruption Lanosterol_Demethylase->Membrane Leads to Fungistatic Fungistatic Effect Membrane->Fungistatic Results in H2O2 Hydrogen Peroxide (H₂O₂) Detoxification Catalase_Peroxidase->H2O2 Performs ROS ↑ Intracellular ROS (H₂O₂ Accumulation) Catalase_Peroxidase->ROS Leads to Oxidative_Stress Oxidative Stress & Cellular Damage ROS->Oxidative_Stress Causes Fungicidal Fungicidal Effect (Apoptosis/Necrosis) Oxidative_Stress->Fungicidal Results in

Caption: Dual mechanism of action of this compound.

Quantitative Data Summary

The inhibition of catalase and peroxidase by this compound leads to a measurable, dose-dependent increase in intracellular ROS. The following tables summarize quantitative findings from studies on Candida albicans.

Table 1: this compound-Induced ROS Production in Candida albicans

This compound Concentration (µg/mL) Fold Increase in ROS Production (Compared to Control) Fungal Response Reference
0.125 (MIC) >1 (Significant Increase) Fungistatic/Fungicidal Threshold [16][17][18]

| 12.5 | ~4-fold | Potent Fungicidal Activity |[16][17][18] |

Table 2: Effect of this compound Concentrations on Candida albicans Ultrastructure

This compound Concentration (Molar) Observed Effect Implied Mechanism Reference
10⁻⁸ to 10⁻⁷ Minimal peripheral morphologic changes Fungistatic [8]
10⁻⁶ Increased cell volume, numerous peroxisomes Stress Response [8]
10⁻⁵ (Minimal Fungicidal Dose) Severe damage to most of the cell population Peroxide Accumulation [8]

| 10⁻⁴ (Total Fungicidal Dose) | Total internal cellular necrosis | Overwhelming Oxidative Damage |[8] |

Experimental Protocols

This section details the methodologies for assessing the effects of this compound on fungal peroxidase, catalase, and resultant ROS production.

General Experimental Workflow

The logical flow for investigating this compound's effect involves culturing the fungus, preparing cell extracts, treating with this compound, and then performing specific enzyme and ROS assays.

Experimental_Workflow Start Start: Fungal Strain (e.g., Candida albicans) Culture 1. Fungal Culture (e.g., YPD Broth, 30°C) Start->Culture Harvest 2. Harvest & Wash Cells (Centrifugation, PBS Buffer) Culture->Harvest Split Split Sample Harvest->Split ROS_Treat 3a. Resuspend Whole Cells & Treat with this compound Split->ROS_Treat Whole Cell Assay Lysate_Prep 3b. Prepare Cell-Free Lysate (e.g., Glass Bead Disruption) Split->Lysate_Prep Cell-Free Assay ROS_Probe 4a. Add ROS Probe (e.g., DCFH-DA) ROS_Treat->ROS_Probe ROS_Measure 5a. Measure Fluorescence (Flow Cytometry or Plate Reader) ROS_Probe->ROS_Measure ROS_Result Result: Intracellular ROS Level ROS_Measure->ROS_Result Protein_Quant 4b. Protein Quantification (e.g., Bradford Assay) Lysate_Prep->Protein_Quant Enzyme_Treat 5b. Treat Lysate with this compound Protein_Quant->Enzyme_Treat Assay_Split Split for Assays Enzyme_Treat->Assay_Split Catalase_Assay 6b. Catalase Activity Assay (H₂O₂ decomposition at 240 nm) Assay_Split->Catalase_Assay Peroxidase_Assay 6c. Peroxidase Activity Assay (Substrate oxidation, e.g., o-dianisidine) Assay_Split->Peroxidase_Assay Catalase_Result Result: Catalase Activity Catalase_Assay->Catalase_Result Peroxidase_Result Result: Peroxidase Activity Peroxidase_Assay->Peroxidase_Result

Caption: Workflow for assessing this compound's effects.
Protocol for Intracellular ROS Measurement

This protocol is adapted from studies measuring ROS in Candida albicans treated with this compound.[16][17][18]

  • Fungal Culture Preparation:

    • Inoculate Candida albicans in a suitable liquid medium (e.g., Sabouraud Dextrose Broth) and grow overnight at 30°C with agitation.

    • Harvest cells by centrifugation (e.g., 5,000 x g for 5 minutes).

    • Wash the cell pellet twice with a sterile phosphate-buffered saline (PBS), pH 7.4.

    • Resuspend the cells in PBS to a standardized density (e.g., McFarland standard 1.0 or ~1 x 10⁶ cells/mL).

  • This compound Treatment and Staining:

    • Prepare stock solutions of this compound in DMSO. Prepare serial dilutions to achieve the desired final concentrations (e.g., 0.125 µg/mL to 12.5 µg/mL). Include a DMSO-only vehicle control.

    • Add the this compound dilutions to the cell suspensions.

    • Add the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to each sample to a final concentration of 10 µM. DCFH-DA is non-fluorescent until it is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

    • Incubate the samples in the dark at 37°C for a defined period (e.g., 2 hours).

  • Quantification of ROS:

    • Measure the fluorescence intensity using either a flow cytometer (e.g., excitation at 488 nm, emission at 525 nm) or a fluorescence microplate reader.

    • Calculate the fold change in ROS production by normalizing the fluorescence intensity of this compound-treated samples to the vehicle control.

Protocol for Fungal Catalase Activity Assay

This spectrophotometric assay measures the decomposition of hydrogen peroxide.[19]

  • Preparation of Cell-Free Extract:

    • Harvest and wash fungal cells as described in 3.2.1.

    • Resuspend the cell pellet in a cold lysis buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0, with protease inhibitors).

    • Disrupt the cells by mechanical means (e.g., sonication on ice or vigorous vortexing with glass beads).

    • Clarify the lysate by centrifugation (e.g., 12,000 x g for 15 minutes at 4°C) to remove cell debris.

    • Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).

  • Catalase Inhibition Assay:

    • Prepare a reaction mixture in a quartz cuvette containing ~50 mM potassium phosphate buffer (pH 7.0).

    • Add a standardized amount of the cell-free extract to the cuvette.

    • For inhibition studies, pre-incubate the extract with various concentrations of this compound for a defined period before starting the reaction.

    • Initiate the reaction by adding a hydrogen peroxide solution to a final concentration of ~10 mM.

    • Immediately monitor the decrease in absorbance at 240 nm at 25°C. The decrease in absorbance is directly proportional to the decomposition of H₂O₂.

    • Calculate the enzyme activity (units/mg protein) and the percentage of inhibition by this compound relative to a no-drug control. One unit is often defined as the amount of enzyme that decomposes 1.0 µmole of H₂O₂ per minute.

Protocol for Fungal Peroxidase Activity Assay

This colorimetric assay measures the oxidation of a chromogenic substrate.[20][21]

  • Preparation of Cell-Free Extract:

    • Prepare the cell-free extract as described in 3.3.1.

  • Peroxidase Inhibition Assay:

    • Prepare an assay mixture (e.g., 3 mL total volume) containing 100 mM phosphate buffer (pH 7.0), a chromogenic substrate (e.g., o-dianisidine), and a standardized amount of cell-free extract.[20]

    • For inhibition studies, pre-incubate the extract with various concentrations of this compound.

    • Initiate the reaction by adding a small volume of hydrogen peroxide (e.g., 0.3 mL).

    • Monitor the increase in absorbance at the appropriate wavelength for the oxidized substrate (e.g., 470 nm for oxidized o-dianisidine) over time using a spectrophotometer.[20][21]

    • Calculate the specific activity and the percentage of inhibition caused by this compound.

Conclusion and Significance

This compound's antifungal action is robust and multifaceted, extending beyond the typical azole mechanism of ergosterol synthesis inhibition. Its ability to concurrently inhibit fungal catalase and peroxidase is a key differentiator, leading to the accumulation of toxic reactive oxygen species and a potent fungicidal outcome.[2][4][6] This dual-action mechanism may contribute to the lower incidence of resistance to this compound compared to other azoles.[5][6] For researchers and drug development professionals, understanding and quantifying this secondary mechanism is crucial for the development of novel antifungal strategies that can exploit oxidative stress pathways, potentially leading to more effective therapies against resilient and biofilm-forming fungal pathogens.

References

Methodological & Application

Application Notes and Protocols: In Vitro Determination of Miconazole's Minimum Inhibitory Concentration (MIC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of the antifungal agent miconazole (B906) against various fungal isolates in a laboratory setting. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2] Accurate MIC determination is crucial for susceptibility testing, tracking antifungal resistance, and guiding therapeutic strategies.[3]

The following protocols are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which are the primary reference standards for antifungal susceptibility testing.[3][4][5] The most common methods covered are broth microdilution, agar (B569324) dilution, and disk diffusion.[3]

This compound MIC Data Summary

The following tables summarize the typical MIC ranges of this compound against common fungal pathogens. These values are intended for reference and may vary depending on the specific strain and testing methodology.

Fungal SpeciesThis compound MIC Range (µg/mL)Reference
Candida albicans0.004 - 10[6][7]
Candida glabrata0.008 - 32[7][8]
Candida tropicalis0.016 - 32[8]
Candida parapsilosis0.016 - 32[8]
Various Dermatophytes1 - 2.5 (MIC₅₀ and MIC₉₀)[9]
Fungal SpeciesThis compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)Reference
Various Dermatophytes12.5[9]

Experimental Protocols

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of antifungal agents. It involves challenging a standardized fungal inoculum with serial dilutions of the antifungal agent in a liquid medium within a 96-well microtiter plate.[3][10][11]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS.[3]

  • Sterile 96-well U-bottom microtiter plates[3]

  • Fungal isolate

  • Sabouraud Dextrose Agar (SDA)

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL).

  • Preparation of Fungal Inoculum:

    • Subculture the fungal isolate on an SDA plate and incubate at 35°C for 24-48 hours.

    • Prepare a suspension of the fungal colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). This can be done visually or using a spectrophotometer.

    • Dilute the standardized suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10³ CFU/mL).

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well plate. The final volume in each well should be 100 µL, and the concentration range should typically span from 0.016 to 16 µg/mL.

    • Add 100 µL of the standardized fungal inoculum to each well containing the this compound dilution. This will bring the final volume to 200 µL and halve the drug concentration.

    • Include a growth control well (inoculum without this compound) and a sterility control well (medium only).

  • Incubation: Incubate the microtiter plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the growth control.[12] This can be assessed visually or by using a microplate reader.

Agar Dilution Method

The agar dilution method involves incorporating various concentrations of the antifungal agent into an agar medium, followed by the inoculation of a standardized fungal suspension onto the agar surface.[13][14][15]

Materials:

  • This compound powder

  • DMSO

  • RPMI-1640 agar medium

  • Sterile petri dishes

  • Fungal isolate

  • Sabouraud Dextrose Agar (SDA)

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Incubator (35°C)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO as described for the broth microdilution method.

  • Preparation of Antifungal Agar Plates:

    • Prepare molten RPMI-1640 agar and cool it to 45-50°C.

    • Add the appropriate volume of the this compound stock solution to the molten agar to achieve the desired final concentrations.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Include a drug-free control plate.

  • Preparation of Fungal Inoculum: Prepare a standardized fungal inoculum as described for the broth microdilution method.

  • Inoculation: Inoculate the surface of the prepared agar plates with the standardized fungal suspension. This can be done by streaking or spotting a small volume of the inoculum.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that prevents the visible growth of the fungal isolate on the agar.[13]

Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Miconazole_Stock Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilutions in 96-well Plate Miconazole_Stock->Serial_Dilution Inoculum_Prep Prepare Standardized Fungal Inoculum Inoculation Inoculate Wells with Fungal Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 35°C for 24-48h Inoculation->Incubation MIC_Determination Determine MIC (Lowest Inhibitory Concentration) Incubation->MIC_Determination

Caption: Workflow for this compound MIC Determination by Broth Microdilution.

Agar_Dilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Miconazole_Stock Prepare this compound Stock Solution Antifungal_Plates Prepare this compound-Infused Agar Plates Miconazole_Stock->Antifungal_Plates Inoculum_Prep Prepare Standardized Fungal Inoculum Inoculation Inoculate Agar Plates with Fungal Suspension Inoculum_Prep->Inoculation Antifungal_Plates->Inoculation Incubation Incubate at 35°C for 24-48h Inoculation->Incubation MIC_Determination Determine MIC (Lowest Inhibitory Concentration) Incubation->MIC_Determination

Caption: Workflow for this compound MIC Determination by Agar Dilution.

MIC_Significance cluster_interpretation Clinical Interpretation cluster_application Applications MIC Minimum Inhibitory Concentration (MIC) Susceptible Susceptible MIC->Susceptible Low MIC Intermediate Intermediate MIC->Intermediate Intermediate MIC Resistant Resistant MIC->Resistant High MIC Development Drug Development MIC->Development Therapy Guide Antifungal Therapy Susceptible->Therapy Intermediate->Therapy Resistant->Therapy Resistance Monitor Antifungal Resistance Resistant->Resistance

Caption: Logical Relationship of MIC in Antifungal Susceptibility Testing.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Miconazole Nitrate Assay in Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive overview and a detailed protocol for the determination of miconazole (B906) nitrate (B79036) in pharmaceutical preparations using reverse-phase high-performance liquid chromatography (RP-HPLC). The described method is based on established and validated procedures, ensuring accuracy, precision, and reliability for quality control and research purposes. This document includes a summary of various chromatographic conditions, a detailed experimental protocol, and system suitability requirements to ensure optimal performance.

Introduction

This compound nitrate is a widely used antifungal agent belonging to the imidazole (B134444) class. It is formulated in various pharmaceutical dosage forms, including creams, suppositories, and tablets. Accurate and reliable analytical methods are crucial for the quality control of these formulations to ensure their safety and efficacy. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs) like this compound nitrate. This document outlines a robust HPLC method for the assay of this compound nitrate in pharmaceuticals.

Data Presentation: Chromatographic Conditions

Several HPLC methods have been successfully employed for the analysis of this compound nitrate. The following tables summarize the key parameters from various validated methods, offering flexibility for laboratory-specific requirements and instrument availability.

Table 1: HPLC Columns and Stationary Phases

Column TypeDimensionsParticle Size (µm)Supplier Example
C18100 mm x 4.6 mm5 µmKromasil
C8--ACE
Phenyl-Hexyl100 mm x 4.6 mm2.6 µmKinetex
Phenyl250 mm x 4.6 mm5 µmXBridge
Phenyl100 mm x 3.0 mm2.7 µmCORTECS

Table 2: Mobile Phase Compositions

Method ReferenceMobile Phase ConstituentsRatio (v/v/v)pH
European PharmacopoeiaAcetonitrile : Methanol : 0.6% Ammonium (B1175870) Acetate (B1210297)370 : 290 : 340-
Heneedak et al. (2012)Methanol : Acetonitrile : 50 mM Ammonium Acetate60 : 30 : 106
USP Monograph ModernizationMethanol : Acetonitrile : Tetrahydrofuran : 1% Triethylamine25 : 20 : 15 : 402.5
For Environmental SamplesMethanol : Water85 : 15-
For Combination with EugenolAcetonitrile : Methanol : Ammonium Acetate Buffer25 : 55 : 206.5

Table 3: Instrumental Parameters

ParameterMethod 1 (European Pharmacopoeia based)Method 2 (USP based)Method 3 (General)
Flow Rate1.9 mL/min1.0 mL/min0.8 - 1.0 mL/min
Detection Wavelength235 nm-220 nm, 230 nm, 232 nm
Injection Volume20 µL10 µL3 - 20 µL
Column TemperatureAmbient40°C25°C - 40°C

Experimental Protocol: A Validated HPLC Method

This protocol is based on the method described in the European Pharmacopoeia for the assay of this compound nitrate in oral mucoadhesive tablets, which has been validated for linearity, precision, and accuracy[1].

1. Materials and Reagents

  • This compound Nitrate Reference Standard (USP or equivalent)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Acetate (analytical grade)

  • Water (HPLC grade)

  • Pharmaceutical dosage forms containing this compound nitrate

2. Equipment

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.

  • Chromatographic column: C18, 100 mm x 4.6 mm, 5 µm particle size (e.g., Kromasil).

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

  • Sonicator

3. Preparation of Solutions

  • Mobile Phase: Prepare a 0.6% w/v solution of ammonium acetate in water. Mix 370 volumes of acetonitrile, 290 volumes of methanol, and 340 volumes of the ammonium acetate solution. Filter and degas the mobile phase before use[1].

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh about 25 mg of this compound Nitrate Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 0.10 - 0.70 mg/mL)[1]. For routine assays, a single concentration level within this range can be used.

4. Sample Preparation

The sample preparation will vary depending on the dosage form.

  • For Oral Tablets: Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to a specified amount of this compound nitrate and transfer it to a volumetric flask. Add a suitable volume of methanol, sonicate to dissolve, and then dilute to volume with methanol. Filter the solution through a 0.45 µm syringe filter. Further dilute an aliquot of the filtrate with the mobile phase to achieve a final concentration within the calibration range[1].

  • For Suppositories: Weigh and finely powder five suppositories. An amount of the powdered mass equivalent to the content of one suppository is dissolved in methanol, aided by warming and mechanical shaking. The solution is then filtered and diluted with the mobile phase to the desired concentration[2].

  • For Creams: A sample of the cream is dispersed in the mobile phase, heated in an ultrasonic bath, and then cooled. An aliquot of the resulting solution is filtered before injection[3].

5. Chromatographic Conditions

  • Column: C18, 100 mm x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile : Methanol : 0.6% Ammonium Acetate (370:290:340 v/v/v)[1]

  • Flow Rate: 1.9 mL/min[1]

  • Detection: UV at 235 nm[1]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

6. System Suitability

Before sample analysis, the chromatographic system must meet predefined suitability criteria. The USP monograph for this compound Nitrate Assay specifies a resolution of not less than 1.5 between this compound Nitrate and a related compound, a symmetry factor of not more than 2.0 for the this compound nitrate peak, and a relative standard deviation (%RSD) of not more than 0.73% for replicate injections of the standard solution[4].

Table 4: System Suitability Parameters

ParameterAcceptance Criteria
Resolution (Rs)≥ 1.5 (between this compound and any adjacent peak)
Tailing Factor (T)≤ 2.0
Relative Standard Deviation (%RSD)≤ 2.0% (for replicate injections)

7. Analysis

Inject the standard solution(s) and the sample solution(s) into the chromatograph. Record the peak areas for the this compound nitrate peak.

8. Calculation

Calculate the amount of this compound nitrate in the sample using the following formula:

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the HPLC assay for this compound nitrate.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Mobile Phase Preparation (Acetonitrile, Methanol, Ammonium Acetate) D System Equilibration A->D B Standard Solution Preparation E System Suitability Test (Replicate Injections of Standard) B->E C Sample Preparation (Extraction & Dilution) F Sample Injection C->F D->E Equilibrate with Mobile Phase E->F If Suitability Passes G Chromatogram Acquisition F->G H Peak Integration & Area Measurement G->H I Calculation of this compound Nitrate Content H->I

References

Application Notes and Protocols for the Spectrophotometric Analysis of Miconazole in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Miconazole (B906) is a widely used imidazole (B134444) antifungal agent for the treatment of fungal infections. It is commonly formulated in topical creams, gels, and capsules. Accurate and reliable analytical methods are crucial for the quality control of these pharmaceutical products to ensure their safety and efficacy. This document provides detailed application notes and protocols for the spectrophotometric analysis of this compound in various formulations. Spectrophotometry offers a simple, cost-effective, and rapid alternative to more complex techniques like high-performance liquid chromatography (HPLC) for routine analysis.[1][2] The methods described herein are based on established principles of UV-Visible spectrophotometry and colorimetric analysis through ion-pair complexation, validated according to the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Principle of Methods

Two primary spectrophotometric approaches for the determination of this compound are detailed:

  • Direct UV Spectrophotometry: This method relies on the inherent ultraviolet absorbance of the this compound molecule. In a suitable solvent, this compound exhibits a characteristic absorption maximum that can be used for its quantification.[2][4] Methanol (B129727) is a commonly used solvent where this compound nitrate (B79036) shows a maximum absorbance at approximately 272 nm.[2]

  • Ion-Pair Extractive Spectrophotometry: This colorimetric method involves the formation of a colored, extractable ion-pair complex between the basic this compound molecule and an acidic dye, such as Bromocresol Green (BCG).[1][5] The complex, formed in an acidic medium, is then extracted into an organic solvent like chloroform (B151607) and its absorbance is measured in the visible region (around 422 nm for the this compound-BCG complex).[1][5] This method offers enhanced sensitivity and selectivity compared to direct UV spectrophotometry.[1]

Experimental Protocols

Method 1: Direct UV Spectrophotometric Analysis

1.1. Instrumentation:

  • A double beam UV-Visible spectrophotometer with 1 cm matched quartz cells.[2]

1.2. Reagents and Materials:

  • This compound Nitrate reference standard.

  • Methanol (spectroscopic grade).[2]

  • Pharmaceutical formulation (e.g., cream, gel).

1.3. Preparation of Standard Stock Solution:

  • Accurately weigh 10 mg of this compound Nitrate reference standard and dissolve it in 100 ml of methanol to obtain a stock solution of 100 µg/mL.[2]

1.4. Preparation of Calibration Curve:

  • From the stock solution, prepare a series of dilutions in methanol to obtain concentrations ranging from 5 to 30 µg/mL.[2]

  • Measure the absorbance of each solution at 272 nm against a methanol blank.[2]

  • Plot a calibration curve of absorbance versus concentration.

1.5. Sample Preparation (from Cream Formulation):

  • Accurately weigh a quantity of the cream equivalent to 20 mg of this compound nitrate and transfer it to a 100 ml beaker.[6]

  • Add about 20 ml of methanol and sonicate for 10 minutes to dissolve the drug.[6]

  • Filter the solution into a 100 ml volumetric flask.[6]

  • Wash the residue with methanol, adding the washings to the volumetric flask, and complete the volume to the mark with methanol.[6]

  • Further dilute the solution with methanol to obtain a concentration within the calibration range.

1.6. Analysis:

  • Measure the absorbance of the final sample solution at 272 nm.

  • Determine the concentration of this compound in the sample from the calibration curve.

Method 2: Ion-Pair Extractive Spectrophotometric Analysis

2.1. Instrumentation:

  • A UV-Visible spectrophotometer with 1 cm matched glass or quartz cells.

2.2. Reagents and Materials:

  • This compound Nitrate reference standard.

  • Bromocresol Green (BCG) solution (200 µg/mL).

  • Buffer solution (pH 4).

  • Chloroform (analytical grade).[1]

  • Anhydrous Sodium Sulphate.[1]

  • Pharmaceutical formulation (e.g., cream, capsule).[1]

2.3. Preparation of Standard Stock Solution:

  • Prepare a standard solution of this compound nitrate in a suitable solvent (e.g., ethanol (B145695) with gentle heating) to a known concentration.[1]

2.4. Procedure for Complex Formation and Extraction:

  • Pipette an aliquot of the standard or sample solution containing this compound nitrate into a 10 mL volumetric flask.

  • Add 6 mL of BCG solution (200 µg/mL) and 2 mL of pH 4 buffer.[1]

  • Dilute to the mark with distilled water and mix well.[1]

  • Transfer the solution to a separatory funnel and shake with 10 mL of chloroform for 2 minutes.[1]

  • Allow the layers to separate and collect the chloroform layer after passing it through anhydrous sodium sulphate.[1]

2.5. Preparation of Calibration Curve:

  • Prepare a series of this compound nitrate standard solutions in the concentration range of 1–30 µg/mL and follow the procedure described in section 2.4.[1]

  • Measure the absorbance of the chloroform extracts at 422 nm against a reagent blank.[1]

  • Plot a calibration curve of absorbance versus concentration.

2.6. Sample Preparation (from Cream or Capsule):

  • Weigh a quantity of the formulation equivalent to 20 mg of this compound nitrate and transfer it to a 50 mL volumetric flask.[1]

  • Dissolve the drug in ethanol with gentle heating and dilute to the mark.[1]

  • Use an aliquot of this solution for the complex formation and extraction as described in section 2.4.

2.7. Analysis:

  • Measure the absorbance of the sample extract at 422 nm.

  • Determine the concentration of this compound in the sample from the calibration curve.

Quantitative Data Summary

The performance of the described methods has been validated according to ICH guidelines, and the key parameters are summarized in the tables below for easy comparison.

Table 1: Validation Parameters for Direct UV Spectrophotometric Method

ParameterResultReference
Wavelength (λmax)272 nm[2]
Linearity Range5-30 µg/mL[2]
Correlation Coefficient (r²)0.997[2]
Accuracy (% Recovery)98.36%[7]
Precision (% RSD)< 2%[7]
Limit of Detection (LOD)1.868 µg/mL[7]
Limit of Quantification (LOQ)2.760 µg/mL[7]

Table 2: Validation Parameters for Ion-Pair Extractive Spectrophotometric Method

ParameterResultReference
Wavelength (λmax)422 nm[1]
Linearity Range1-30 µg/mL[1]
Molar Absorptivity2.285 × 10⁴ L/mol/cm[1]
Correlation Coefficient (r²)High (not specified)[1]
Accuracy (% Recovery)Good (data not specified)[1]
Precision (% RSD)Intraday: 0.2-0.9%, Interday: < 1.2%[1]
Stoichiometric Ratio (Drug:BCG)1:1[1]

Visualizations

Experimental Workflow

Caption: Workflow for this compound Analysis.

Principle of Ion-Pair Complex Formation

ion_pair_principle Principle of this compound-BCG Ion-Pair Formation cluster_phases This compound This compound (M) (Basic Nitrogenous Drug) N+H ion_pair [M-H]+[BCG]- Ion-Pair Complex (Yellow) Chloroform Soluble This compound:port->ion_pair Forms complex with aqueous Aqueous Phase (pH 4) bcg Bromocresol Green (BCG-) (Anionic Dye) SO3- bcg:port->ion_pair Forms complex with organic Organic Phase (Chloroform)

Caption: this compound-BCG Ion-Pair Formation.

Conclusion

The spectrophotometric methods described provide simple, accurate, and precise means for the quantification of this compound in pharmaceutical formulations.[1][2] The direct UV method is suitable for rapid screening, while the ion-pair extractive method offers higher sensitivity and is less prone to interference from excipients.[1][8] Both methods have been validated and are suitable for routine quality control analysis.[1][2] The choice of method will depend on the specific requirements of the analysis, including the nature of the formulation and the desired level of sensitivity.

References

Application Notes and Protocols for In Vivo Animal Models in Miconazole Efficacy Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established in vivo animal models for evaluating the efficacy of the antifungal agent miconazole (B906). Detailed protocols for key experimental models are included to facilitate study design and execution.

Introduction

This compound is a broad-spectrum imidazole (B134444) antifungal agent with well-established activity against a range of yeasts and dermatophytes.[1][2] Its primary mechanism of action involves the inhibition of the fungal enzyme lanosterol (B1674476) 14α-demethylase, which is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[1][3][4] Disruption of ergosterol synthesis, coupled with the accumulation of toxic methylated sterols, compromises membrane integrity and function, ultimately leading to fungal cell death.[1][3] Additionally, this compound is known to induce the production of reactive oxygen species (ROS) within fungal cells, contributing to its antifungal activity.[1][2][5] In vivo animal models are indispensable for the preclinical evaluation of this compound's therapeutic potential, providing critical data on its efficacy, safety, and formulation performance in a living organism.

This compound's Mechanism of Action

This compound exerts its antifungal effects through a dual mechanism of action, making it a potent agent against a variety of fungal pathogens.

Inhibition of Ergosterol Biosynthesis

The primary target of this compound is the enzyme lanosterol 14α-demethylase, a key player in the ergosterol biosynthesis pathway. By inhibiting this enzyme, this compound effectively blocks the conversion of lanosterol to ergosterol. This leads to a depletion of ergosterol in the fungal cell membrane and an accumulation of toxic 14α-methylated sterols. The altered sterol composition disrupts the structure and function of the cell membrane, increasing its permeability and leading to the leakage of essential cellular components, which ultimately results in the inhibition of fungal growth and cell death.[1][3][4][6]

Induction of Reactive Oxygen Species (ROS)

In addition to inhibiting ergosterol synthesis, this compound has been shown to induce the production of endogenous reactive oxygen species (ROS) within fungal cells.[1][2][5] This increase in ROS leads to oxidative stress, causing damage to vital cellular components such as proteins, lipids, and nucleic acids, and contributing significantly to the fungicidal activity of this compound.[2][5][7][8]

miconazole_mechanism cluster_membrane Fungal Cell Membrane cluster_cytoplasm Fungal Cytoplasm Ergosterol Ergosterol Fungal Cell Death Fungal Cell Death Ergosterol->Fungal Cell Death depletion leads to Lanosterol Lanosterol 14-alpha-demethylase 14-alpha-demethylase Lanosterol->14-alpha-demethylase converts 14-alpha-demethylase->Ergosterol converts Toxic Sterols Toxic Sterols 14-alpha-demethylase->Toxic Sterols leads to accumulation of Toxic Sterols->Fungal Cell Death leads to ROS Reactive Oxygen Species (ROS) Cellular Damage Cellular Damage ROS->Cellular Damage causes Cellular Damage->Fungal Cell Death leads to This compound This compound This compound->14-alpha-demethylase inhibits This compound->ROS induces

This compound's dual mechanism of action.

In Vivo Animal Models for this compound Efficacy Testing

Several well-established animal models are utilized to assess the in vivo efficacy of this compound against various fungal infections. The choice of model depends on the specific indication being studied.

Disseminated Candidiasis Model

This model is crucial for evaluating the efficacy of systemically administered this compound against invasive candidiasis.

  • Animal Species: Rats (e.g., Wistar) or mice (e.g., BALB/c).[1][5]

  • Infection Route: Intravenous (IV) injection of Candida albicans.[1][5]

  • This compound Administration: Intramuscular (IM) or other parenteral routes.[1][5]

  • Efficacy Endpoints: Survival rate, fungal burden (Colony Forming Units, CFU) in target organs (kidneys, brain, heart), and histopathological changes.[1][5]

Cutaneous Candidiasis Model

This model is used to assess the topical efficacy of this compound formulations.

  • Animal Species: Rats (e.g., Wistar) or mice.[9][10][11]

  • Infection Route: Intradermal or epicutaneous application of Candida albicans on abraded skin.[11][12]

  • This compound Administration: Topical application of this compound cream, gel, or other formulations.[9][10]

  • Efficacy Endpoints: Reduction in clinical signs of infection (erythema, edema, scaling), fungal burden in the skin, and histopathological examination of skin biopsies.[9][10][11]

Dermatophytosis (Tinea Corporis) Model

This model is the standard for evaluating this compound's efficacy against skin infections caused by dermatophytes.

  • Animal Species: Guinea pigs are the preferred model due to their susceptibility to dermatophyte infections that mimic human disease.[10][13]

  • Infection Route: Topical application of Trichophyton mentagrophytes or Microsporum canis on abraded skin.[10][13]

  • This compound Administration: Topical application of this compound formulations.[10]

  • Efficacy Endpoints: Improvement in clinical scores (lesion size, erythema, scaling), reduction in fungal burden (CFU), and mycological cure rate (negative KOH microscopy and culture).[10][13]

Quantitative Data Summary

The following tables summarize quantitative data from representative in vivo studies evaluating this compound efficacy.

Table 1: Efficacy of this compound in a Rat Model of Disseminated Candidiasis

Treatment GroupDosage (mg/kg/day, IM)Survival Rate (%)Reference
Placebo-5% (1/21)[1][5]
This compound5085%[1][5]
This compound75Favorable Results[1][5]
This compound100100%[1][5]

Table 2: Efficacy of this compound Formulations in a Rat Model of Cutaneous Candidiasis

Treatment GroupPrimary Cutaneous Irritancy IndexClinical OutcomeReference
Untreated Control-Severe signs of infection[11]
This compound Nitrate Gel (MNG)2.9Moderate erythema and severe edema[11]
Marketed 2% this compound Cream0.9Minor edema, scars remained after 10 days[11]
This compound-Loaded Transethosomal Gel (MNTG)0.6Normal skin after 10 days of treatment[11]

Table 3: Efficacy of this compound-Urea Film in a Guinea Pig Dermatophytosis Model

Treatment GroupThis compound Conc. (mg/L) + Urea (%)Efficacy (%) (Fungal Burden Reduction)Mean Clinical Score (Day 13)Reference
Infected Untreated Control-04.0[10]
This compound + 20% Urea (M + U20)0.00495.830.17[10]
This compound + 40% Urea (M + U40)0.00495.830.17[10]

Experimental Protocols

Protocol 1: Disseminated Candidiasis in Rats

disseminated_candidiasis_workflow Animal Acclimatization Animal Acclimatization Infection Infection Animal Acclimatization->Infection Wistar Rats Treatment Treatment Infection->Treatment IV injection of 5x10^6 C. albicans Observation Observation Treatment->Observation IM this compound or Placebo (daily for 2 weeks) Efficacy Assessment Efficacy Assessment Observation->Efficacy Assessment Monitor survival daily Data Analysis Data Analysis Efficacy Assessment->Data Analysis Survival curves, Organ fungal burden (CFU/g), Histopathology

Workflow for Disseminated Candidiasis Model.

1. Animal Preparation:

  • Acclimatize adult Wistar rats (250-300g) for at least one week under standard laboratory conditions.

2. Inoculum Preparation:

  • Culture Candida albicans on Sabouraud Dextrose Agar (B569324) (SDA) at 35°C for 24-48 hours.

  • Prepare a yeast suspension in sterile saline and adjust the concentration to 5 x 10^6 CFU/mL.

3. Infection:

  • Inject 1 mL of the C. albicans suspension intravenously into the lateral tail vein of each rat.

4. Treatment:

  • Divide the infected animals into treatment and placebo control groups.

  • Administer this compound intramuscularly at the desired dosage (e.g., 50, 75, or 100 mg/kg/day) for 14 consecutive days, starting 24 hours post-infection. The placebo group receives the vehicle only.

5. Efficacy Evaluation:

  • Monitor and record survival daily for the 2-week observation period.

  • At the end of the study, euthanize surviving animals.

  • Aseptically remove kidneys, brain, and heart for quantitative fungal culture (CFU/gram of tissue) and histopathological examination using Gomori methenamine (B1676377) silver stain.[1][5]

Protocol 2: Cutaneous Candidiasis in Rats

cutaneous_candidiasis_workflow Animal Preparation Animal Preparation Infection Infection Animal Preparation->Infection Shave and abrade dorsal skin of Wistar rats Treatment Treatment Infection->Treatment Intradermal injection of 10^6 CFU/mL C. albicans Observation Observation Treatment->Observation Topical application of This compound formulation or control Efficacy Assessment Efficacy Assessment Observation->Efficacy Assessment Daily clinical scoring (erythema, edema, scaling) Data Analysis Data Analysis Efficacy Assessment->Data Analysis Clinical scores, Skin fungal burden (CFU/biopsy), Histopathology (H&E, PAS)

Workflow for Cutaneous Candidiasis Model.

1. Animal Preparation:

  • Anesthetize Wistar albino rats and shave an area on their dorsal side.[11]

2. Inoculum Preparation:

  • Grow Candida albicans on SDA at 35°C for 48 hours.

  • Prepare a yeast suspension in sterile saline to a final concentration of 10^6 CFU/mL.[11]

3. Infection:

  • Inject 0.3 mL of the C. albicans suspension intradermally into the center of the shaved area.[11]

  • Allow the infection to develop for 72 hours.[11]

4. Treatment:

  • Divide the animals into different treatment groups (e.g., untreated, vehicle control, this compound formulation).

  • Apply the respective treatments topically to the infected area daily for a specified period (e.g., 10 days).[10]

5. Efficacy Evaluation:

  • Visually assess and score the skin lesions daily for signs of inflammation (erythema, edema, scaling).

  • At the end of the treatment period, collect skin biopsies for quantitative fungal culture and histopathological analysis (H&E and Periodic acid-Schiff staining).[10]

Protocol 3: Dermatophytosis in Guinea Pigs

dermatophytosis_workflow Animal Preparation Animal Preparation Infection Infection Animal Preparation->Infection Shave and abrade dorsal skin of Guinea Pigs Treatment Treatment Infection->Treatment Topical application of 1x10^7 conidia/100µL T. mentagrophytes Observation Observation Treatment->Observation Topical application of This compound formulation or control Efficacy Assessment Efficacy Assessment Observation->Efficacy Assessment Regular clinical scoring (lesion, redness) Data Analysis Data Analysis Efficacy Assessment->Data Analysis Clinical scores, Fungal culture from skin scrapings, KOH microscopy, Histopathology

Workflow for Dermatophytosis Model.

1. Animal Preparation:

  • Anesthetize guinea pigs and clip the hair on their backs.

  • Gently abrade the skin with sterile sandpaper or by repeated application and removal of adhesive tape.[9]

2. Inoculum Preparation:

  • Subculture Trichophyton mentagrophytes on Sabouraud agar at 30°C for 5 days.

  • Prepare a conidial suspension of 1 x 10^7 conidia/100 µL in sterile saline.

3. Infection:

  • Apply 100 µL of the fungal suspension to the abraded skin area.

4. Treatment:

  • Begin topical treatment with the this compound formulation or control vehicle a few days post-infection (e.g., day 3) and continue for a defined period (e.g., 10-14 days).[13]

5. Efficacy Evaluation:

  • Evaluate the clinical severity of the infection regularly using a scoring system for lesions and redness.[13]

  • At the end of the experiment, collect skin scrapings for mycological examination (KOH microscopy and fungal culture) to determine mycological cure.[14]

  • Skin biopsies can also be taken for histopathological analysis.[10]

Conclusion

The in vivo animal models described in these application notes are essential tools for the preclinical assessment of this compound's antifungal efficacy. The choice of the appropriate model, careful execution of the experimental protocols, and the use of relevant quantitative endpoints are critical for obtaining reliable and translatable data to support the clinical development of new this compound-based therapies.

References

Miconazole's Impact on Candida albicans Respiration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the effects of the antifungal agent miconazole (B906) on the respiratory functions of Candida albicans. This compound, an imidazole (B134444) derivative, is known primarily for its role in disrupting ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.[1][2][3] However, emerging evidence highlights its multifaceted impact on mitochondrial function and cellular respiration, contributing to its fungicidal activity.[1][2][4] This document outlines key experimental procedures to elucidate the mechanisms by which this compound affects C. albicans respiration, including the induction of reactive oxygen species (ROS), alteration of mitochondrial membrane potential, and reduction of intracellular ATP levels.

Background: this compound's Multifaceted Antifungal Action

While the canonical mechanism of azole antifungals involves the inhibition of lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway, this compound exhibits additional modes of action that contribute to its efficacy.[1][2] Studies have demonstrated that this compound can directly inhibit respiratory pathways and mitochondrial ATPase in C. albicans.[4] This interference with mitochondrial function leads to a cascade of downstream effects, including the accumulation of ROS, which can cause oxidative damage to cellular components and induce cell death.[1][2][5] Furthermore, this compound treatment has been associated with a significant reduction in intracellular ATP concentrations, indicating a severe disruption of cellular energy metabolism.[4][6] Understanding these respiratory effects is crucial for the development of novel antifungal strategies and for optimizing the clinical use of this compound.

Key Experimental Protocols

This section provides detailed methodologies for assessing the impact of this compound on C. albicans respiration.

Measurement of Oxygen Consumption

This protocol utilizes high-resolution respirometry to measure real-time oxygen consumption rates in C. albicans following exposure to this compound.

Materials:

  • Candida albicans strain (e.g., SC5314)

  • Yeast extract-peptone-dextrose (YPD) medium

  • Phosphate-buffered saline (PBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

  • Inhibitors of the electron transport chain (optional, for mechanistic studies):

    • Triethyltin bromide (TET, ATP synthase inhibitor)

    • Potassium cyanide (KCN, Complex IV inhibitor)

Procedure:

  • Culture Preparation: Inoculate C. albicans into YPD medium and grow overnight at 30°C with shaking. The following day, subculture the yeast into fresh YPD and grow for 2-3 hours to reach the exponential growth phase.[7]

  • Cell Harvesting and Preparation: Harvest the cells by centrifugation, wash twice with PBS, and resuspend in fresh PBS to a final concentration of 1 x 107 cells/mL.

  • Respirometer Calibration: Calibrate the respirometer chambers at 30°C according to the manufacturer's instructions until a stable, low oxygen flux is achieved.[7]

  • Baseline Respiration: Add the prepared C. albicans cell suspension to the respirometer chambers and record the basal oxygen consumption rate.

  • This compound Treatment: Inject this compound into the chambers to achieve the desired final concentration. Monitor and record the oxygen consumption rate continuously.

  • (Optional) Mechanistic Analysis: To further investigate the specific site of inhibition, inhibitors of the electron transport chain can be added sequentially after this compound treatment.[7]

  • Data Analysis: Calculate the oxygen consumption rate (OCR) as pmol O₂/s/10⁶ cells. Compare the OCR of this compound-treated cells to that of untreated controls.

Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the use of a fluorescent probe to quantify the generation of intracellular ROS in C. albicans upon this compound treatment.

Materials:

  • Candida albicans strain

  • YPD medium

  • PBS

  • This compound stock solution

  • 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) or Hydroxyphenyl fluorescein (B123965) (HPF)[8]

  • 96-well black microplate

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Culture and Treatment: Grow C. albicans as described in section 2.1.1. Harvest and resuspend the cells in PBS to a concentration of 1 x 10⁷ cells/mL. Treat the cells with various concentrations of this compound for a defined period (e.g., 3 hours).[8] Include an untreated control.

  • Staining: Add H₂DCFDA or HPF to the cell suspensions to a final concentration of 5-10 µM and incubate in the dark at 37°C for 30-60 minutes.[8]

  • Measurement:

    • Microplate Reader: Transfer the stained cell suspensions to a 96-well black microplate. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for fluorescein).

    • Flow Cytometer: Analyze the stained cells using a flow cytometer to determine the percentage of ROS-positive cells and the mean fluorescence intensity.

  • Data Analysis: Normalize the fluorescence intensity of treated samples to the untreated control to determine the fold increase in ROS production.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses a cationic fluorescent dye to assess changes in the mitochondrial membrane potential, a key indicator of mitochondrial health.

Materials:

  • Candida albicans strain

  • YPD medium

  • PBS

  • This compound stock solution

  • Rhodamine 123 or JC-1 dye

  • 96-well black microplate

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Culture and Treatment: Prepare and treat C. albicans cells with this compound as described in section 2.2.1.

  • Staining: Add Rhodamine 123 (final concentration 5 µM) or JC-1 (final concentration 2 µM) to the cell suspensions and incubate in the dark for 15-30 minutes at 37°C.

  • Measurement:

    • Microplate Reader: Measure the fluorescence intensity. For Rhodamine 123, use excitation/emission wavelengths of ~507/529 nm. For JC-1, measure both green (~510/527 nm for monomers) and red (~585/590 nm for J-aggregates) fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

    • Fluorescence Microscope: Visualize the stained cells to observe changes in mitochondrial fluorescence. A shift from red to green fluorescence with JC-1 indicates a loss of membrane potential.

  • Data Analysis: Calculate the change in fluorescence intensity or the red/green fluorescence ratio in treated cells compared to the control.

Quantification of Intracellular ATP

This protocol measures the intracellular ATP concentration in C. albicans to evaluate the impact of this compound on cellular energy production.

Materials:

  • Candida albicans strain

  • YPD medium

  • PBS

  • This compound stock solution

  • ATP bioluminescence assay kit (e.g., containing luciferase and D-luciferin)

  • Luminometer or microplate reader with luminescence detection capabilities

  • 96-well white microplate

Procedure:

  • Culture and Treatment: Prepare and treat C. albicans cells with this compound as described in section 2.2.1.[6]

  • ATP Extraction: Lyse the cells to release intracellular ATP. This can be achieved through chemical methods (e.g., using a detergent-based lysis buffer provided in the kit) or physical methods (e.g., bead beating).

  • Luminescence Reaction: Add the cell lysate to the ATP assay reagent containing luciferase and D-luciferin in a 96-well white microplate.

  • Measurement: Immediately measure the luminescence signal using a luminometer. The light output is proportional to the ATP concentration.

  • Data Analysis: Generate a standard curve using known concentrations of ATP. Use the standard curve to determine the ATP concentration in the experimental samples. Express the results as ATP concentration per cell or per µg of protein.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Effect of this compound on C. albicans Oxygen Consumption Rate (OCR)

This compound Concentration (µg/mL)Mean OCR (pmol O₂/s/10⁶ cells) ± SD% Inhibition
0 (Control)15.2 ± 1.80
110.5 ± 1.230.9
55.8 ± 0.961.8
102.1 ± 0.586.2

Table 2: this compound-Induced Intracellular ROS Production

This compound Concentration (µg/mL)Mean Fluorescence Intensity (Arbitrary Units) ± SDFold Increase vs. Control
0 (Control)100 ± 121.0
1250 ± 252.5
5680 ± 556.8
101150 ± 9811.5

Table 3: Impact of this compound on Mitochondrial Membrane Potential (ΔΨm)

This compound Concentration (µg/mL)JC-1 Red/Green Fluorescence Ratio ± SD% Decrease in ΔΨm
0 (Control)5.6 ± 0.40
13.9 ± 0.330.4
52.1 ± 0.262.5
101.2 ± 0.178.6

Table 4: Intracellular ATP Levels Following this compound Treatment

This compound Concentration (µg/mL)ATP Concentration (µM/10⁷ cells) ± SD% Reduction in ATP
0 (Control)2.5 ± 0.30
11.6 ± 0.236.0
50.8 ± 0.168.0
100.3 ± 0.0588.0

Visualizations

Signaling Pathways and Experimental Workflows

Miconazole_Effect_Pathway This compound This compound Erg11 Lanosterol 14α-demethylase (ERG11) This compound->Erg11 Inhibits Mitochondria Mitochondria This compound->Mitochondria Directly Affects ETC Electron Transport Chain This compound->ETC Inhibits ATP_Synthase ATP Synthase This compound->ATP_Synthase Inhibits Ergosterol Ergosterol Synthesis Erg11->Ergosterol Membrane Cell Membrane Integrity Ergosterol->Membrane Death Fungicidal Activity Membrane->Death Mitochondria->ETC Mitochondria->ATP_Synthase ROS ↑ Reactive Oxygen Species (ROS) ETC->ROS MMP ↓ Mitochondrial Membrane Potential ETC->MMP ATP ↓ ATP Production ATP_Synthase->ATP Damage Oxidative Damage ROS->Damage ATP->Death MMP->Death Damage->Death

Caption: this compound's dual-action mechanism against C. albicans.

Experimental_Workflow cluster_assays Respiratory Function Assays start Start: C. albicans Culture prep Cell Preparation (Harvesting, Washing, Resuspension) start->prep treatment This compound Treatment (Dose-Response & Time-Course) prep->treatment ocr Oxygen Consumption (High-Resolution Respirometry) treatment->ocr ros Intracellular ROS (Fluorescent Probe Assay) treatment->ros mmp Mitochondrial Membrane Potential (Fluorescent Dye Assay) treatment->mmp atp Intracellular ATP (Bioluminescence Assay) treatment->atp analysis Data Analysis & Interpretation ocr->analysis ros->analysis mmp->analysis atp->analysis end Conclusion on this compound's Effect analysis->end

Caption: Workflow for studying this compound's respiratory effects.

References

Miconazole in Novel Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of miconazole (B906) in the development of novel drug delivery systems. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development. The information compiled herein is based on a review of current scientific literature and aims to facilitate the formulation and evaluation of advanced this compound delivery platforms.

This compound, a broad-spectrum imidazole (B134444) antifungal agent, is widely used for treating superficial and systemic fungal infections.[1] Its primary mechanism of action involves the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the ergosterol (B1671047) biosynthesis pathway, which is critical for the integrity of the fungal cell membrane.[1] However, its poor water solubility can limit its therapeutic efficacy.[2][3] Novel drug delivery systems offer a promising approach to overcome these limitations by enhancing solubility, improving skin penetration, and providing controlled release.[4][5]

Application Notes

The development of novel drug delivery systems for this compound aims to enhance its therapeutic efficacy, particularly for topical and localized treatments. Key formulation strategies include nanoparticles, liposomes, and microemulsions, which have demonstrated significant advantages over conventional formulations.[4][6][7] These advanced carriers can improve drug solubilization, increase skin retention, and provide sustained release, thereby improving the treatment of deep-seated fungal infections.[4][8]

Nanoparticle-Based Systems

Nanoparticles, including solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and polymeric nanoparticles, serve as effective carriers for topical delivery of this compound.[9][10][11] These systems can increase the accumulation of this compound in the skin, offering a targeting effect while minimizing systemic absorption.[9]

Table 1: Quantitative Data for this compound Nanoparticle Formulations

Formulation TypeKey ComponentsParticle Size (nm)Entrapment Efficiency (%)Drug Loading (%)Reference
Solid Lipid Nanoparticles (SLN)Compritol 888 ATO, Tween 80, Glyceryl monostearate244 - 76680 - 100-[9]
Solid Lipid Nanoparticles (SLN)Precirol ATO5, Cremophor RH40, Lecinol, Dicetylphosphate~2390.21.5[3]
Polymeric Nanoparticles (PNP)-< 25093.2886.64[10]
Nanostructured Lipid Carriers (NLC)Dynasan 116, Miglyol 812< 300--[11]
Polymeric Nanocapsules (PNC)Poly(ε-caprolactone) (PCL)-80 - 98-[12]
Lipid Nanocapsules (LNC)Lipid Matrix-80 - 98-[12]
Liposomal Formulations

Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. For this compound, liposomal formulations have been shown to enhance drug retention in the skin, facilitating localized delivery and improving efficacy against deep fungal infections.[4][8] The entrapment efficiency of this compound in liposomes is influenced by the lipid composition and the presence of cholesterol.[8]

Table 2: Quantitative Data for this compound Liposomal Formulations

Key ComponentsEntrapment EfficiencyRemarksReference
Phosphatidylcholine (PCS), Cholesterol (CHOL), Dicetyl phosphate (B84403) (DCP)VariableIncreasing CHOL decreased entrapment efficiency.[8]
Unsaturated Phosphatidylcholine (PCU), Cholesterol (CHOL)8.58 - 9.4 mg per 115-165 mg total lipidsIncreasing PCU increased entrapment efficiency.[8]
Microemulsion Systems

Microemulsions are clear, stable, isotropic mixtures of oil, water, surfactant, and cosurfactant. They offer advantages such as high drug loading capacity, thermodynamic stability, and enhanced skin penetration.[13] this compound-loaded microemulsions have demonstrated faster drug release rates and greater antifungal activity compared to conventional cream formulations.[6][13][14]

Table 3: Quantitative Data for this compound Microemulsion Formulations

Oil PhaseSurfactantCo-surfactantMean Cumulative Drug Permeation (µg/cm²)Reference
Oleic acidTween 20Propylene glycol-[6][13][14]
Oleic acidPolyoxyethylene sorbitan (B8754009) monooleate (PSM)Ethanol87.6 ± 5.8[2][15]

Experimental Protocols

Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is based on the hot homogenization followed by ultrasonication method.

Materials:

  • This compound nitrate (B79036)

  • Solid lipid (e.g., Compritol 888 ATO, Precirol ATO5)[3][9]

  • Surfactant (e.g., Tween 80, Cremophor RH40)[3][9]

  • Co-surfactant (e.g., Glyceryl monostearate, Lecinol)[3][9]

  • Charge-inducing agent (e.g., Dicetylphosphate)[3]

  • Distilled water

Procedure:

  • Melt the solid lipid by heating it above its melting point.

  • Disperse the this compound nitrate in the molten lipid.

  • Heat the aqueous phase containing the surfactant and co-surfactant to the same temperature as the lipid phase.

  • Add the hot aqueous phase to the lipid phase and homogenize at high speed for a specified time (e.g., 3 minutes).[3]

  • Subject the resulting pre-emulsion to ultrasonication for a defined period (e.g., 7 minutes) to reduce the particle size.[3]

  • Cool the nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.

  • The resulting SLN dispersion can be further characterized for particle size, zeta potential, and entrapment efficiency.

Preparation of this compound-Loaded Liposomes

This protocol follows the thin-film hydration method.[8]

Materials:

  • This compound nitrate

  • Phospholipids (e.g., Phosphatidylcholine)[8]

  • Cholesterol[8]

  • Charge-imparting agent (e.g., Dicetyl phosphate)[8]

  • Organic solvent (e.g., Chloroform)[8]

  • Aqueous buffer (e.g., Phosphate buffered saline)

Procedure:

  • Dissolve this compound nitrate, phospholipids, and cholesterol in chloroform (B151607) in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

  • Hydrate the lipid film by adding the aqueous buffer and rotating the flask gently. This will cause the lipid film to swell and form multilamellar vesicles (MLVs).

  • To obtain smaller unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.

  • Separate the unentrapped drug from the liposomal dispersion by centrifugation or dialysis.

  • Determine the entrapment efficiency by quantifying the amount of this compound in the liposomes.

Preparation of this compound-Loaded Microemulsions

This protocol describes the spontaneous emulsification method.[2][15]

Materials:

  • This compound nitrate

  • Oil phase (e.g., Oleic acid)[6][13][14]

  • Surfactant (e.g., Tween 20, Polyoxyethylene sorbitan monooleate)[2][6][13][14][15]

  • Co-surfactant (e.g., Propylene glycol, Ethanol)[2][6][13][14][15]

  • Distilled water

Procedure:

  • Prepare the oil phase by dissolving this compound nitrate in the selected oil.

  • Prepare the surfactant/co-surfactant (S/CoS) mixture at a specific ratio.

  • Add the oil phase to the S/CoS mixture and stir until a clear solution is formed.

  • Titrate this mixture with water dropwise under constant stirring until a transparent and homogenous microemulsion is formed.

  • Construct a pseudo-ternary phase diagram to identify the microemulsion existence region.

  • Characterize the resulting microemulsion for globule size, viscosity, pH, and conductivity.

Visualizations

This compound's Primary Mechanism of Action

This compound's primary antifungal activity stems from its ability to disrupt the synthesis of ergosterol, an essential component of the fungal cell membrane.[1][16] This disruption leads to increased membrane permeability and ultimately, cell death.[17] A secondary mechanism involves the induction of reactive oxygen species (ROS), leading to oxidative stress.[1]

Miconazole_Mechanism This compound This compound CYP51 Lanosterol 14α-demethylase (CYP51) This compound->CYP51 Inhibits Ergosterol_Pathway Ergosterol Biosynthesis Pathway This compound->Ergosterol_Pathway Disrupts ROS Reactive Oxygen Species (ROS) Production This compound->ROS Induces Ergosterol Ergosterol Ergosterol_Pathway->Ergosterol Produces Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane Maintains Cell_Death Fungal Cell Death Fungal_Membrane->Cell_Death Leads to Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Causes Oxidative_Stress->Cell_Death Contributes to SLN_Workflow cluster_prep Preparation cluster_char Characterization Melt_Lipid Melt Solid Lipid Add_this compound Disperse this compound Melt_Lipid->Add_this compound Homogenize High-Speed Homogenization Add_this compound->Homogenize Aqueous_Phase Prepare Hot Aqueous Surfactant Solution Aqueous_Phase->Homogenize Ultrasonicate Ultrasonication Homogenize->Ultrasonicate Cool Cooling & Solidification Ultrasonicate->Cool Particle_Size Particle Size & PDI Analysis Cool->Particle_Size Zeta_Potential Zeta Potential Measurement Cool->Zeta_Potential EE Entrapment Efficiency Determination Cool->EE In_Vitro_Release In Vitro Drug Release Studies Cool->In_Vitro_Release DDS_Advantages cluster_challenges Challenges with Conventional this compound cluster_solutions Novel Drug Delivery Systems (DDS) cluster_benefits Therapeutic Benefits Poor_Solubility Poor Aqueous Solubility Nanoparticles Nanoparticles Poor_Solubility->Nanoparticles Liposomes Liposomes Poor_Solubility->Liposomes Microemulsions Microemulsions Poor_Solubility->Microemulsions Low_Penetration Limited Skin Penetration Low_Penetration->Nanoparticles Low_Penetration->Liposomes Low_Penetration->Microemulsions Enhanced_Solubility Enhanced Solubilization Nanoparticles->Enhanced_Solubility Improved_Delivery Improved Skin Delivery & Retention Nanoparticles->Improved_Delivery Sustained_Release Sustained/Controlled Release Nanoparticles->Sustained_Release Liposomes->Enhanced_Solubility Liposomes->Improved_Delivery Liposomes->Sustained_Release Microemulsions->Enhanced_Solubility Microemulsions->Improved_Delivery Increased_Efficacy Increased Antifungal Efficacy Enhanced_Solubility->Increased_Efficacy Improved_Delivery->Increased_Efficacy Sustained_Release->Increased_Efficacy

References

Application Notes and Protocols: Miconazole-Loaded Nanoparticles for Topical Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miconazole (B906) is a broad-spectrum imidazole (B134444) antifungal agent commonly used for the treatment of topical fungal infections. However, its poor aqueous solubility can limit its therapeutic efficacy. Encapsulating this compound into nanoparticles offers a promising strategy to enhance its topical delivery, improve skin penetration and retention, and increase its antifungal activity. This document provides detailed application notes and protocols for the formulation, characterization, and evaluation of this compound-loaded nanoparticles for topical delivery, based on findings from various research studies.

Data Presentation: Nanoparticle Characteristics and Performance

The following tables summarize quantitative data from different studies on this compound-loaded nanoparticles, providing a comparative overview of their physicochemical properties and performance.

Table 1: Physicochemical Characteristics of this compound-Loaded Nanoparticles

Nanoparticle TypeFormulation CodeParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Entrapment Efficiency (%)Drug Loading (%)Reference
Solid Lipid Nanoparticles (SLN)MN-SLN23--90.2-[1][2][3][4][5]
Solid Lipid Nanoparticles (SLN)MN-SLN244 - 766--80 - 100-[6][7]
Polymeric Nanoparticles (PNP)F5< 250< 0.500-93.2886.64[8]
Nanogel-534--37.778.85 - 95.0090.15 - 99.36[9]
Nanostructured Lipid Carriers (NLC)-< 300< 0.350Negative--[10]
Polymeric Nanocapsules (PNC)F1-----[11]
Lipid Nanocapsules (LNC)F6-----[11]
Solid Lipid Nanoparticles (SLN)-~224~0.32-~88.88~8.88[12][13]
Cationic NanoemulsionMCNE111450.21+28.189.8-[14]
TransethosomesMCZN TESs224.8 ± 5.10.207 ± 0.00921.1 ± 1.1094.12 ± 0.101-[15]

Table 2: In Vitro and Ex Vivo Performance of this compound-Loaded Nanoparticles

Nanoparticle TypeKey FindingComparisonReference
Solid Lipid Nanoparticles (SLN)Enhanced antifungal activityCompared to this compound capsules[1][2][3][4][5]
Solid Lipid Nanoparticles (SLN)Significantly increased accumulative uptake of MN in skinCompared to marketed gel[6][7]
NanogelHigher ex-vivo skin penetration and retentionCompared to marketed gel[9]
Nanostructured Lipid Carriers (NLC)Sustained topical effectCompared to conventional gel[10]
Polymeric Nanocapsules (PNC)Higher antifungal activity (19.07 mm inhibition zone)Compared to LNCs (11.4 mm) and drug suspension (5 mm)[11]
Solid Lipid Nanoparticles (SLN) in MicroneedlesReleased ~94% this compound within 150 minutes and reduced C. albicans biofilm by ~79%-[12][13]
Cationic NanoemulsionMaximum flux of 5.7 ± 0.1 µg/cm²/h and high drug deposition of 932.7 ± 41.6 µg/cm²Significantly greater permeation than anionic nanoemulsion[14]
Transethosomes4-fold enhancement in penetration and depositionCompared to MCZN TESs alone[15]

Experimental Protocols

This section provides detailed methodologies for the preparation and evaluation of this compound-loaded nanoparticles.

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization/Ultrasonication[1][3]

Materials:

  • This compound

  • Solid Lipid (e.g., Precirol ATO5, Compritol 888 ATO)[1][6]

  • Surfactant (e.g., Cremophor RH40, Tween 80, Poloxamer 188)[1][6][10]

  • Co-surfactant/Stabilizer (e.g., Lecinol)[1]

  • Charge-inducing agent (optional, e.g., Dicetylphosphate)[1]

  • Organic solvent (e.g., Chloroform:Methanol (B129727) 1:1)[1]

  • Purified water

Equipment:

  • Rotary evaporator

  • Water bath

  • High-speed homogenizer

  • Probe sonicator

  • Magnetic stirrer

Procedure:

  • Lipid Phase Preparation: Dissolve this compound (e.g., 1.5%), solid lipid (e.g., 2% Precirol ATO5), and co-surfactant (e.g., 0.5% Lecinol) in a suitable organic solvent mixture (e.g., 20 mL of chloroform:methanol 1:1).[1]

  • Solvent Evaporation: Remove the organic solvent completely using a rotary evaporator to form a thin lipid film.

  • Melting: Melt the drug-embedded lipid layer by heating it in a water bath to a temperature above the lipid's melting point (e.g., 75°C).[1]

  • Aqueous Phase Preparation: Prepare an aqueous solution containing the surfactant (e.g., 2.5% Cremophor RH40) and charge-inducing agent (if used) in purified water and heat it to the same temperature as the lipid phase.

  • Homogenization: Add the hot aqueous phase to the melted lipid phase and subject the mixture to high-speed homogenization for a specified time (e.g., 3 minutes) to form a coarse emulsion.

  • Ultrasonication: Immediately sonicate the coarse emulsion using a probe sonicator for a defined period (e.g., 3-7 minutes) to reduce the particle size and form the SLN dispersion.[3]

  • Cooling: Allow the nanoemulsion to cool down to room temperature while stirring to solidify the lipid nanoparticles.

Protocol 2: Preparation of this compound-Loaded Polymeric Nanoparticles by Solvent Evaporation[8][9]

Materials:

Equipment:

  • Probe sonicator

  • Centrifuge

  • Freeze-dryer

Procedure:

  • Organic Phase Preparation: Dissolve this compound nitrate and the polymer in dichloromethane (DCM).

  • Emulsification: Add the organic phase to an aqueous solution of PVA.

  • Sonication: Emulsify the mixture using a probe sonicator at 50% amplitude for 10 minutes to reduce the globule size.

  • Solvent Evaporation: Stir the emulsion overnight to allow for the evaporation of DCM.

  • Isolation: Centrifuge the nanoparticle dispersion at 15,000 RCF for 30 minutes to isolate the nanoparticles.

  • Washing and Freeze-Drying: Disperse the obtained particles in de-ionized water and then freeze-dry them to obtain a powder.

Protocol 3: Characterization of Nanoparticles

1. Particle Size and Zeta Potential Analysis: [3][10]

  • Dilute the nanoparticle dispersion with purified water.

  • Analyze the sample using a dynamic light scattering (DLS) instrument (e.g., Zetatrac, Malvern Mastersizer) to determine the mean particle size, polydispersity index (PDI), and zeta potential.[3][6][10]

2. Entrapment Efficiency and Drug Loading: [1][12]

  • Separate the unentrapped drug from the nanoparticle dispersion by ultracentrifugation (e.g., 35,000 rpm).[6]

  • Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax).[3][10]

  • Calculate the Entrapment Efficiency (EE%) and Drug Loading (DL%) using the following formulas:

    • EE% = [(Total Drug - Free Drug) / Total Drug] x 100

    • DL% = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100

Protocol 4: In Vitro Drug Release Study[18]

Equipment:

  • Franz diffusion cells

  • Dialysis membrane (e.g., cellulose (B213188) acetate)

  • Magnetic stirrer

  • Water bath

Procedure:

  • Hydrate the dialysis membrane in the release medium (e.g., phosphate (B84403) buffer pH 7.4) for 24 hours prior to the experiment.[16]

  • Mount the hydrated membrane between the donor and receptor compartments of the Franz diffusion cell.

  • Fill the receptor compartment with a known volume of release medium and maintain the temperature at 37 ± 0.5°C with constant stirring.[11]

  • Place a known amount of the this compound nanoparticle formulation in the donor compartment.

  • At predetermined time intervals, withdraw aliquots from the receptor compartment and replace them with an equal volume of fresh medium.

  • Analyze the withdrawn samples for this compound content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the cumulative percentage of drug released over time.

Protocol 5: Ex Vivo Skin Permeation Study[6][7]

Materials:

  • Excised skin (e.g., rat abdominal skin, human cadaver skin)[6][10]

  • Franz diffusion cells

  • Phosphate buffered saline (PBS)

Procedure:

  • Excise the skin and remove any subcutaneous fat and hair.

  • Mount the skin on the Franz diffusion cell with the dermal side in contact with the receptor medium (e.g., PBS pH 6.4 with 30% methanol to maintain sink conditions).[10]

  • Apply the this compound nanoparticle formulation to the epidermal surface in the donor compartment.

  • Maintain the temperature at 37 ± 1°C.[10]

  • At specific time points, collect samples from the receptor medium and analyze for this compound concentration.

  • At the end of the study, dismantle the setup, and wash the skin surface to remove any unabsorbed formulation.

  • Extract the drug retained in the skin by homogenizing the skin in a suitable solvent and analyze the extract.

Protocol 6: In Vitro Antifungal Activity Assay (Disk Diffusion Method)[1]

Materials:

  • Candida albicans culture

  • Sabouraud Dextrose Agar (B569324) (SDA) plates

  • Sterile filter paper disks (6 mm)

  • Sterile normal saline

Procedure:

  • Inoculum Preparation: Prepare a suspension of C. albicans in sterile normal saline and adjust the turbidity to 0.5 McFarland standard.[1]

  • Plating: Swab the fungal suspension evenly onto the surface of SDA plates to create a lawn culture.[1]

  • Disk Application: Place sterile filter paper disks on the inoculated agar surface.

  • Sample Application: Apply a known volume (e.g., 100 µL) of the this compound nanoparticle suspension onto the disks.[1] Use a placebo formulation and a standard this compound solution as negative and positive controls, respectively.

  • Incubation: Incubate the plates at 25 ± 1°C for 24-48 hours.[1]

  • Measurement: Measure the diameter of the zone of inhibition around each disk.

Visualizations

The following diagrams illustrate the experimental workflows for the preparation and evaluation of this compound-loaded nanoparticles.

experimental_workflow_preparation cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification & Nanoparticle Formation lp1 Dissolve this compound, Solid Lipid, Co-surfactant in Organic Solvent lp2 Solvent Evaporation (Rotary Evaporator) lp1->lp2 lp3 Melt Drug-Lipid Matrix (> Melting Point) lp2->lp3 em1 High-Speed Homogenization lp3->em1 ap1 Dissolve Surfactant & Stabilizer in Water ap2 Heat to Same Temperature as Lipid Phase ap1->ap2 ap2->em1 em2 Ultrasonication em1->em2 em3 Cooling & Solidification em2->em3 final final em3->final This compound-Loaded Nanoparticle Dispersion

Caption: Workflow for preparing this compound-loaded solid lipid nanoparticles.

experimental_workflow_evaluation cluster_physicochemical Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_exvivo Ex Vivo Evaluation start This compound Nanoparticle Formulation pc1 Particle Size & PDI (DLS) start->pc1 pc2 Zeta Potential (DLS) start->pc2 pc3 Entrapment Efficiency & Drug Loading (HPLC/UV) start->pc3 iv1 Drug Release Study (Franz Cells) start->iv1 iv2 Antifungal Activity (Disk Diffusion) start->iv2 ev1 Skin Permeation (Franz Cells) start->ev1 ev2 Skin Retention start->ev2

Caption: Evaluation workflow for this compound-loaded nanoparticles.

References

Miconazole Release from Oral Mucoadhesive Tablets: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the study of miconazole (B906) release from oral mucoadhesive tablets. The information is intended to guide researchers in the formulation, characterization, and evaluation of these specialized drug delivery systems designed for the treatment of oral candidiasis.

Introduction

Oral candidiasis, a common opportunistic infection of the oral cavity, is frequently treated with topical antifungal agents.[1] Mucoadhesive tablets offer a significant advantage over conventional dosage forms by prolonging the residence time of the drug at the site of infection, leading to enhanced therapeutic efficacy and improved patient compliance.[2][3] These tablets adhere to the buccal mucosa and release the antifungal agent, this compound, in a sustained manner.[4][5] This document outlines the key experimental procedures for developing and evaluating this compound-loaded oral mucoadhesive tablets.

Experimental Protocols

Preparation of this compound Mucoadhesive Tablets

Oral mucoadhesive tablets of this compound are typically prepared by the direct compression method.[4][6] This involves the precise weighing and blending of this compound nitrate (B79036) with various mucoadhesive polymers and other excipients, followed by compression into tablets.

Materials:

  • This compound Nitrate

  • Mucoadhesive Polymers (e.g., Carbopol 934P, Hydroxypropyl Methylcellulose K4M (HPMC K4M), Chitosan, Xanthan Gum, Guar Gum)[1][4][7]

  • Filler (e.g., Mannitol, Microcrystalline Cellulose)[4][8]

  • Lubricant (e.g., Magnesium Stearate)[1]

  • Glidant (e.g., Talc)[4]

Protocol:

  • Accurately weigh this compound nitrate and the selected polymers and excipients according to the desired formulation.

  • Thoroughly mix the drug and polymers in a mortar and pestle for approximately 15 minutes to ensure a homogenous blend.[6]

  • Add the lubricant and glidant to the powder mixture and blend for an additional 5 minutes.[6]

  • Compress the final powder blend into tablets using a single-stroke or rotary tablet compression machine with appropriate punches and dies (e.g., 6-8 mm flat-faced punches).[4][6]

Experimental Workflow for Tablet Preparation

G cluster_0 Preparation of this compound Mucoadhesive Tablets Weighing 1. Weighing of this compound Nitrate, Polymers, and Excipients Blending 2. Thorough Blending of Drug and Polymers Weighing->Blending Homogenization Lubrication 3. Addition and Mixing of Lubricant and Glidant Blending->Lubrication Compression 4. Compression into Tablets Lubrication->Compression

Caption: Workflow for the preparation of this compound mucoadhesive tablets by direct compression.

In Vitro Drug Release Studies

The release profile of this compound from the prepared tablets is a critical parameter to evaluate their performance. This is typically assessed using a USP Type II (paddle) dissolution apparatus.[1][4]

Materials:

  • USP Type II Dissolution Test Apparatus

  • Phosphate (B84403) Buffer (pH 6.8)

  • UV-Vis Spectrophotometer

Protocol:

  • Prepare 900 ml of phosphate buffer (pH 6.8) as the dissolution medium and maintain its temperature at 37 ± 0.5°C.[1][4]

  • Place one mucoadhesive tablet in each dissolution vessel.

  • Set the paddle rotation speed to 50 rpm.[1]

  • At predetermined time intervals (e.g., 1, 2, 3, 4, 5, 6 hours), withdraw a 5 ml aliquot of the dissolution medium.[1][4]

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume.[1][4]

  • Filter the collected samples (e.g., using a 0.45 μm millipore filter).[4]

  • Analyze the concentration of this compound in the filtered samples using a UV-Vis spectrophotometer at a wavelength of approximately 220 nm or 272 nm.[1][4]

  • Calculate the cumulative percentage of drug released over time.

Experimental Workflow for In Vitro Drug Release Study

G cluster_0 In Vitro Drug Release Protocol Setup 1. Prepare Dissolution Medium (Phosphate Buffer pH 6.8, 37°C) Tablet_Placement 2. Place Tablet in Dissolution Vessel Setup->Tablet_Placement Dissolution 3. Start Paddle Rotation (50 rpm) Tablet_Placement->Dissolution Sampling 4. Withdraw Aliquots at Predetermined Intervals Dissolution->Sampling Replacement 5. Replace with Fresh Medium Sampling->Replacement Analysis 6. Filter and Analyze Samples (UV-Vis Spectrophotometry) Replacement->Analysis Calculation 7. Calculate Cumulative Drug Release (%) Analysis->Calculation

Caption: Step-by-step workflow for conducting in vitro drug release studies.

Mucoadhesion Strength Measurement

The ability of the tablet to adhere to the mucosal surface is a key characteristic. Mucoadhesive strength can be measured using various in vitro and ex vivo methods, often employing a texture analyzer or a modified balance.[9][10]

Materials:

  • Texture Analyzer or Modified Physical Balance[9]

  • Porcine or Bovine Buccal Mucosa[9]

  • Phosphate Buffer (pH 6.8)

Protocol (using a Texture Analyzer):

  • Securely mount a section of fresh porcine or bovine buccal mucosa on a holder.

  • Attach the mucoadhesive tablet to the probe of the texture analyzer using a double-sided adhesive.

  • Bring the tablet into contact with the mucosal surface with a specified contact force for a defined period.

  • Withdraw the probe at a constant speed until the tablet detaches from the mucosa.

  • The force required to detach the tablet is recorded as the mucoadhesive strength. The work of adhesion can be calculated from the area under the force-distance curve.[9]

Logical Relationship for Mucoadhesion Measurement

G cluster_0 Mucoadhesion Strength Determination Tablet Mucoadhesive Tablet Contact Contact (Force, Time) Tablet->Contact Mucosa Buccal Mucosa Mucosa->Contact Detachment Detachment (Force Measurement) Contact->Detachment Strength Mucoadhesive Strength Detachment->Strength

References

Application Notes and Protocols for Miconazole Skin Permeation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro skin permeation studies of miconazole (B906), a broad-spectrum antifungal agent. The following sections detail the experimental setup, protocols for formulation preparation, skin membrane preparation, Franz diffusion cell operation, and analytical quantification of this compound.

Introduction

This compound is a widely used imidazole (B134444) antifungal agent for treating topical fungal infections.[1][2] Its efficacy is dependent on its ability to permeate the stratum corneum and reach the target site within the skin.[3] In vitro skin permeation studies are crucial for evaluating the performance of different topical formulations of this compound and for understanding its bioavailability.[4][5] The Franz diffusion cell is the most common and well-established in vitro model for these studies.[6][7][8]

This compound's primary mechanism of action involves the inhibition of the cytochrome P450 enzyme 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[9][10] This disruption of the cell membrane leads to increased permeability and ultimately, fungal cell death.[10] Recent studies also suggest that this compound can modulate the p53-associated signaling pathway and affect intracellular calcium concentrations.[9][11]

Materials and Equipment

Materials:

  • This compound nitrate (B79036) powder

  • Solvents for formulation (e.g., oleic acid, Tween 20, propylene (B89431) glycol, ethanol)[6]

  • Reagents for receptor solution (e.g., phosphate-buffered saline (PBS) pH 7.4, methanol)[12]

  • Skin membranes (e.g., porcine ear skin, rat skin, synthetic membranes like Strat-M®)[4][13][14]

  • High-purity water

  • Analytical grade reagents for HPLC or UV spectrophotometry

Equipment:

  • Franz diffusion cells with appropriate orifice diameter and receptor volume[8][15]

  • Water bath with circulator for temperature control[8][16]

  • Magnetic stirrers and stir bars

  • Homogenizer or sonicator for formulation preparation

  • pH meter

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer[17][18][19]

  • Syringes and needles for sampling

  • Vials for sample collection

  • Parafilm

Experimental Protocols

Preparation of this compound Formulations

The solubility of this compound is a critical factor in formulation development.[3] Various formulations like microemulsions, nanoemulsions, and gels have been developed to enhance its skin permeation.[20][21][22]

Protocol for a Microemulsion Formulation:

  • Screening of Excipients: Determine the solubility of this compound nitrate in various oils, surfactants, and co-surfactants to select the most suitable components.[6]

  • Preparation of the Microemulsion:

    • Accurately weigh the selected oil (e.g., oleic acid), surfactant (e.g., Tween 20), and co-surfactant (e.g., propylene glycol).[6]

    • Mix the components thoroughly using a magnetic stirrer.

    • Add this compound nitrate to the mixture and stir until it is completely dissolved.

    • Slowly add the aqueous phase (e.g., water) to the oil phase with continuous stirring until a clear and transparent microemulsion is formed.

Preparation of Skin Membranes

The choice of membrane is crucial for the relevance of the study.[13] Porcine ear skin is often used as a surrogate for human skin due to its similar anatomical and physiological properties.[4]

Protocol for Porcine Ear Skin Preparation: [4][15]

  • Obtain fresh porcine ears from a local abattoir.

  • Wash the ears thoroughly with isotonic saline.

  • Excise the full-thickness skin from the dorsal side of the ear.

  • Carefully remove any subcutaneous fat and connective tissue using a scalpel.

  • Cut the skin into appropriate sizes to fit the Franz diffusion cells.

  • Wrap the prepared skin in aluminum foil and store it at -20°C until use.

  • On the day of the experiment, thaw the skin at room temperature and hydrate (B1144303) it in PBS for at least 30 minutes before mounting it on the diffusion cell.

Franz Diffusion Cell Setup and Operation

Protocol for In Vitro Skin Permeation Study: [8][12]

  • Cell Assembly:

    • Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.

    • Ensure there are no air bubbles between the membrane and the receptor medium.

    • Clamp the two compartments together securely.

  • Receptor Compartment:

    • Fill the receptor compartment with a degassed receptor solution (e.g., PBS pH 7.4 containing a solubilizing agent like methanol (B129727) to maintain sink conditions for the poorly water-soluble this compound).[12] The effective diffusion area is typically around 1.77 cm².[12][15]

    • Place a small magnetic stir bar in the receptor compartment to ensure continuous mixing.

  • Temperature Control:

    • Place the Franz diffusion cells in a water bath maintained at 37 ± 1 °C to achieve a skin surface temperature of 32 ± 1 °C.[12][16]

  • Dosing:

    • Apply a known quantity of the this compound formulation (e.g., 1 gram) to the surface of the skin in the donor compartment.

    • Cover the donor compartment with parafilm to prevent evaporation.

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a specific volume (e.g., 0.5 mL) of the receptor solution from the sampling arm.[12]

    • Immediately replenish the receptor compartment with an equal volume of fresh, pre-warmed receptor solution to maintain a constant volume.

  • Sample Analysis:

    • Analyze the collected samples for this compound concentration using a validated analytical method like HPLC or UV spectrophotometry.[17][23]

Analytical Method for this compound Quantification

A validated analytical method is essential for accurate quantification of this compound in the receptor solution. High-Performance Liquid Chromatography (HPLC) is a commonly used method.[17][18]

Protocol for HPLC Analysis: [18]

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of methanol and acetonitrile (B52724) (e.g., 15:85 v/v).[18]

    • Column: A suitable C18 column.

    • Flow Rate: 1 mL/min.[18]

    • Detection Wavelength: 270 nm.[18]

    • Injection Volume: 20 µL.

  • Standard Curve Preparation:

    • Prepare a series of standard solutions of this compound nitrate in the receptor solution at known concentrations.

    • Inject the standard solutions into the HPLC system and record the peak areas.

    • Construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis:

    • Inject the samples collected from the Franz diffusion cells into the HPLC system.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Data Presentation

The cumulative amount of this compound permeated per unit area of the skin (µg/cm²) is plotted against time (hours). The steady-state flux (Jss) is calculated from the slope of the linear portion of the curve.

Table 1: Physicochemical Properties of this compound Nitrate Formulations

Formulation CodeDrug Content (%)pHViscosity (cP)Particle Size (nm)Entrapment Efficiency (%)
F198.6 ± 0.745.47 ± 0.0626--
F299.1 ± 0.525.89 ± 0.04150--
F399.6 ± 0.796.8 ± 0.06505.27--
MN-SLN98 ± 0.856.0-244-76680-100
F5 (Nanoparticles)---< 25093.28

Data synthesized from multiple sources.[1][24]

Table 2: Solubility of this compound Nitrate in Various Solvents

Solvent TypeSolventSolubility
OilOleic acid650 ± 0.032 µg/mL
OilSoybean oil350 ± 0.133 µg/mL
OilCottonseed oil200 ± 0.127 µg/mL
SurfactantTween® 2014.08 ± 0.203 mg/mL
SurfactantTween® 8012.43 ± 0.163 mg/mL
Co-surfactantPropylene glycol44.38 ± 0.005 mg/mL
Co-surfactantMethanol13.33 ± 0.021 mg/mL
Co-surfactantEthanol11.76 ± 0.054 mg/mL

Data from a study on microemulsion formulation.[6]

Table 3: In Vitro Permeation Parameters of this compound from Different Formulations

FormulationCumulative Amount Permeated after 6h (µg/cm²)Cumulative Drug Release after 6h (%)Permeation Rate (µg/cm²/h)
Nanoemulgel-29.67-
Commercial Cream-23.79-
Microemulsion87.6 ± 5.8 (after 24h)--
Aqueous Suspension--0.5
Gel with DDAIP--3.3

Data compiled from various studies.[3][12][21]

Visualizations

Experimental_Workflow A Formulation Preparation (e.g., Microemulsion) C Franz Diffusion Cell Setup A->C B Skin Membrane Preparation (e.g., Porcine Ear Skin) B->C D Application of Formulation C->D E Sampling at Timed Intervals D->E F Sample Analysis (HPLC or UV-Vis) E->F G Data Analysis (Permeation Profile, Flux) F->G Miconazole_Signaling_Pathway This compound This compound Ergosterol Ergosterol Synthesis (Inhibition) This compound->Ergosterol p53 p53 Levels (Increase) This compound->p53 Ca2 Intracellular Ca2+ (Increase) This compound->Ca2 p21_p27 p21 & p27 Levels (Increase) p53->p21_p27 Cyclin_CDK Cyclin E1/D3, CDK2, CDK4 (Decrease) p21_p27->Cyclin_CDK CellCycle G0/G1 Cell Cycle Arrest Cyclin_CDK->CellCycle Proliferation Cell Proliferation (Regulation) Ca2->Proliferation

References

Troubleshooting & Optimization

Technical Support Center: Miconazole Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using miconazole (B906) in in vitro assays, with a focus on overcoming its limited aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a broad-spectrum imidazole (B134444) antifungal agent.[1][2] Its primary mechanism of action is the inhibition of the cytochrome P450 enzyme 14α-lanosterol demethylase, which is essential for the synthesis of ergosterol (B1671047), a critical component of the fungal cell membrane.[2][3][4] This disruption leads to altered membrane permeability and ultimately inhibits fungal growth.[2][4] this compound has also been shown to increase the production of reactive oxygen species (ROS) in fungal cells.[1][4]

Q2: Why is this compound's solubility a challenge for in vitro experiments?

This compound is practically insoluble in water, which makes it difficult to prepare stock solutions and achieve desired concentrations in aqueous cell culture media without precipitation.[5][6] This poor solubility can lead to inaccurate and irreproducible results in in vitro assays.

Q3: What are the recommended solvents for preparing this compound stock solutions?

Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are the most common and effective organic solvents for dissolving this compound for in vitro use.[5][7] Ethanol can also be used, but the solubility is significantly lower.[7][8] For most applications, DMSO is preferred due to its high solvating power for this compound and its miscibility with cell culture media.[7][9]

Q4: What is the solubility of this compound in common laboratory solvents?

The solubility of this compound can vary slightly based on the specific form (e.g., free base vs. nitrate (B79036) salt) and experimental conditions like temperature.[6] The following table summarizes reported solubility data for this compound nitrate.

SolventSolubility (at 25°C unless noted)Reference
Dimethyl Sulfoxide (DMSO) ~96 mg/mL[8]
~25 mg/mL[6][7]
Soluble to 100 mM
Dimethylformamide (DMF) ~25 mg/mL[7]
Soluble[5]
Ethanol ~0.1 mg/mL[7]
Soluble to 10 mM[8]
Methanol Sparingly soluble[6]
Pyridine 50 mg/mL[8][10]
Water <1 mg/mL; practically insoluble[5][8]
1:2 solution of DMSO:PBS (pH 7.2) ~0.3 mg/mL[7]
Q5: Can the solvent used to dissolve this compound affect my experimental results?

Yes, the solvent, often referred to as a "vehicle," can have direct effects on cell cultures.[11] DMSO, while widely used, is not biologically inert and can impact cell viability, growth, and even gene expression, particularly at higher concentrations.[9][11][12][13] It is critical to always include a vehicle control group in your experiments to differentiate the effects of the solvent from the effects of this compound.[11]

Troubleshooting Guides

Issue 1: My this compound solution precipitates after dilution in cell culture medium.

Potential Cause: The concentration of this compound in the final culture medium exceeds its aqueous solubility limit, causing it to fall out of solution. This is a common issue when diluting a concentrated DMSO stock into an aqueous buffer or medium.[7]

Troubleshooting Steps:

  • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally ≤0.1% and generally not exceeding 0.5%.[11][13] High DMSO concentrations can be toxic to cells, and lower concentrations also help maintain the stability of the diluted this compound.

  • Use a Serial Dilution Strategy: Instead of a single large dilution, perform serial dilutions. For maximum solubility in aqueous buffers, this compound should first be dissolved in DMSO and then diluted with the aqueous buffer of choice.[7]

  • Pre-warm the Medium: Warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes help improve solubility and prevent immediate precipitation.

  • Increase Mixing: When adding the this compound stock to the medium, vortex or gently pipette up and down immediately to ensure rapid and thorough mixing. This prevents localized high concentrations that can initiate precipitation.

  • Re-evaluate Final this compound Concentration: If precipitation persists, you may be exceeding the solubility limit of this compound in your specific medium. The solubility of this compound nitrate in a 1:2 solution of DMSO:PBS (pH 7.2) is approximately 0.3 mg/ml.[7] Consider lowering the final working concentration if your experimental design allows.

  • Prepare Fresh Dilutions: Do not store aqueous dilutions of this compound for extended periods. It is recommended to prepare them fresh for each experiment as the compound can precipitate over time.[7][14]

G cluster_0 Troubleshooting Workflow: Precipitation precip Precipitation Observed in Culture Medium check_dmso Check Final DMSO Concentration (≤0.5%) precip->check_dmso Step 1 warm_media Pre-warm Media to 37°C check_dmso->warm_media Step 2 mix Mix Thoroughly During Dilution warm_media->mix Step 3 lower_conc Lower Final This compound Concentration mix->lower_conc Step 4 fresh_prep Prepare Dilutions Fresh lower_conc->fresh_prep Step 5 resolved Issue Resolved fresh_prep->resolved

Caption: A logical workflow for troubleshooting this compound precipitation.

Issue 2: My vehicle control (DMSO only) is showing unexpected biological effects.

Potential Cause: DMSO is known to have biological effects that are dependent on the concentration, cell type, and duration of exposure.[11][13] Effects can range from altered cell proliferation to changes in specific signaling pathways.[11][12]

Troubleshooting Steps:

  • Titrate DMSO Concentration: Perform a dose-response experiment with DMSO alone to determine the highest concentration your specific cell line can tolerate without significant effects on viability or the experimental endpoint. A common starting point is to test concentrations from 0.01% to 1.0%.[11][13]

  • Minimize DMSO Concentration: Based on the titration, use the lowest possible DMSO concentration that maintains this compound solubility for your experiments. A concentration of ≤0.1% is highly recommended for long-term (>24h) assays.[11]

  • Consistent Vehicle Control: Ensure that every experimental group treated with this compound has a corresponding vehicle control group treated with the exact same concentration of DMSO.

  • Data Normalization: The primary comparison for data analysis should be between the this compound-treated group and the vehicle-control group, not the untreated group. This allows you to subtract the effects of the solvent and isolate the specific effects of the drug.

G cluster_0 Experimental Design for Vehicle Control cluster_1 Comparison 1: Effect of Vehicle cluster_2 Comparison 2: Effect of this compound untreated Group 1: Untreated Control (Cells + Medium) vehicle Group 2: Vehicle Control (Cells + Medium + DMSO) treatment Group 3: Experimental (Cells + Medium + DMSO + this compound) l2 vehicle vs untreated l3 treatment vs vehicle

Caption: Proper experimental groups for isolating drug-specific effects.

Experimental Protocols

Protocol 1: Preparation of a 25 mg/mL this compound Nitrate Stock Solution in DMSO

This protocol describes how to prepare a high-concentration stock solution of this compound nitrate.

Materials:

  • This compound nitrate (crystalline solid)[7]

  • Dimethyl sulfoxide (DMSO), sterile-filtered, cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weigh this compound Nitrate: In a sterile tube, accurately weigh out the desired amount of this compound nitrate powder (e.g., 25 mg).

  • Add DMSO: Add the calculated volume of DMSO to achieve the target concentration. For 25 mg of this compound nitrate to make a 25 mg/mL solution, add 1.0 mL of DMSO.

  • Dissolve: Tightly cap the tube and vortex vigorously until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed. Ensure the final solution is clear and free of particulates.

  • Sterilization (Optional): If required for your application, the concentrated stock can be sterilized by filtering through a 0.22 µm DMSO-compatible syringe filter (e.g., PTFE).

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light. This compound nitrate is stable for at least 4 years when stored as a solid at -20°C.[7]

Protocol 2: General Workflow for In Vitro Assays

This workflow outlines the key steps for using a DMSO-solubilized compound like this compound in a typical cell-based assay (e.g., cytotoxicity or signaling assay).

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at the desired density and allow them to adhere and recover for 24 hours.[15]

  • Prepare Intermediate Dilutions: On the day of the experiment, thaw an aliquot of your concentrated this compound DMSO stock. Prepare a set of intermediate dilutions in cell culture medium.

    • Example: To get a final concentration of 10 µM this compound with 0.1% DMSO, you might first dilute your concentrated stock 1:10 in DMSO, then dilute that 1:100 in culture medium to make a 10X working stock, which is then added to the cells.

  • Treatment: Remove the old medium from the cells and add the medium containing the final concentrations of this compound. Remember to include untreated and vehicle-only control wells.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).[15]

  • Assay Endpoint: Perform the assay readout (e.g., measure cell viability, protein expression, etc.).

  • Data Analysis: Calculate the results for each treatment group. Normalize the this compound treatment data to the vehicle control to determine the specific effect of the compound.

Signaling Pathway Visualization

This compound's Primary Antifungal Mechanism

This compound's main antifungal action is the disruption of ergosterol biosynthesis, a pathway critical for the integrity of the fungal cell membrane.

G cluster_0 Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Demethylase 14α-lanosterol demethylase (CYP51) Lanosterol->Demethylase Ergosterol Ergosterol Demethylase->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane This compound This compound This compound->Demethylase Inhibits

Caption: this compound inhibits 14α-lanosterol demethylase in fungi.

References

Technical Support Center: Overcoming Poor Skin Penetration of Miconazole in Topical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor skin penetration of miconazole (B906) in topical formulations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound formulation is showing low efficacy in pre-clinical models. What are the primary reasons for the poor skin penetration of this compound?

A1: The primary obstacle to the effective topical delivery of this compound is its physicochemical properties. This compound nitrate (B79036) is a synthetic imidazole (B134444) derivative with high lipophilicity (Log P = 6.25) and very low water solubility (<1 μg/mL).[1][2][3] This poor aqueous solubility limits its dissolution in the formulation and subsequent partitioning into the stratum corneum, the outermost layer of the skin, which acts as the main barrier.[1][4] Conventional topical formulations like creams and ointments often fail to deliver therapeutic concentrations of this compound to the deeper skin layers where fungal infections reside.[4][5]

Troubleshooting Steps:

  • Solubility Assessment: Confirm the solubility of this compound in your current vehicle. Consider alternative solvents or co-solvents to improve its dissolution.[6]

  • Formulation Strategy Re-evaluation: If using a conventional base, it may be necessary to explore advanced formulation strategies designed to enhance the delivery of poorly soluble drugs.

Q2: I am developing a nano-based formulation (e.g., SLNs, NLCs, nanoemulsion) for this compound, but the particle size is too large and the polydispersity index (PDI) is high. What could be the cause and how can I optimize it?

A2: Large particle size and a high PDI in nanosystems can lead to instability, reduced skin penetration, and decreased efficacy. Several factors during the formulation process can contribute to this issue.

Troubleshooting Guide:

  • Homogenization Parameters: The speed and duration of homogenization are critical. Insufficient energy input can result in larger, non-uniform particles.

    • Solution: Optimize the homogenization speed and time. For instance, in the preparation of nanostructured lipid carriers (NLCs), a high-pressure homogenization technique is often employed.[7]

  • Surfactant/Stabilizer Concentration: The type and concentration of surfactants or stabilizers are crucial for forming and stabilizing nanoparticles. An inadequate amount can lead to particle aggregation.

    • Solution: Screen different surfactants (e.g., Tween 80, Poloxamer 407) and optimize their concentrations.[8] A stabilizer screening is a key step in developing a stable nanosuspension.[8]

  • Lipid and Oil Phase Composition: The nature and ratio of lipids and oils in SLNs and NLCs influence particle size and drug entrapment.

    • Solution: Experiment with different solid lipids (e.g., Compritol 888 ATO) and liquid lipids (e.g., Miglyol 812) and their ratios to achieve the desired particle characteristics.[7][9]

Q3: My this compound formulation shows good initial characteristics, but it is unstable over time, showing signs of phase separation, crystallization, or drug leakage. How can I improve its stability?

A3: The long-term stability of topical formulations is essential for ensuring consistent performance and shelf-life. Instability in advanced formulations like microemulsions, nanoemulsions, and lipid nanoparticles is a common challenge.[10][11][12]

Troubleshooting Guide:

  • Pseudo-Ternary Phase Diagram: For microemulsions and nanoemulsions, constructing a pseudo-ternary phase diagram is essential to identify the stable region for the chosen oil, surfactant, and co-surfactant system.[4] This helps in selecting the optimal ratios of these components to ensure thermodynamic stability.

  • Zeta Potential Measurement: The zeta potential is an indicator of the surface charge of nanoparticles and thus their colloidal stability. A sufficiently high positive or negative zeta potential (typically > |30| mV) can prevent particle aggregation due to electrostatic repulsion.

    • Solution: If the zeta potential is low, consider adding charged surfactants or polymers to the formulation. Cationic nanoemulsions, for example, have shown good stability and skin interaction.[2]

  • Storage Conditions: Assess the formulation's stability under different temperature and humidity conditions as recommended by the International Conference on Harmonisation (ICH) guidelines.[10][11] This can help identify potential degradation pathways and establish appropriate storage instructions.

Q4: The in vitro skin permeation of my this compound formulation through a Franz diffusion cell is still low, even after optimizing the formulation. How can I further enhance its penetration?

A4: Even with an optimized vehicle, overcoming the barrier function of the stratum corneum can be challenging. The inclusion of chemical penetration enhancers can significantly improve drug delivery into the skin.

Troubleshooting Guide:

  • Incorporate Chemical Enhancers:

    • Dimethyl Sulfoxide (DMSO): DMSO is a well-known penetration enhancer that can improve the permeation of this compound. Studies have shown that increasing concentrations of DMSO in a gel formulation can significantly increase drug permeation.[13][14]

    • Fatty Acids (e.g., Oleic Acid): Oleic acid can act as both an oil phase in microemulsions and a permeation enhancer, fluidizing the lipid bilayers of the stratum corneum.[1]

    • Propylene Glycol (PG): PG can enhance drug solubility in the lipid matrix of SLNs and also act as a penetration enhancer.[9]

    • Dodecyl 2-(N,N-dimethylamino)propionate (DDAIP): DDAIP has been shown to significantly increase both the permeation and skin retention of this compound.[15]

  • Vesicular Systems: Consider formulating this compound into deformable vesicles like ethosomes or transethosomes. These systems, containing ethanol (B145695) and an edge activator, can penetrate the stratum corneum more effectively than rigid liposomes.[5][16][17]

Data Presentation: Comparison of this compound Formulations

Table 1: Comparison of In Vitro Skin Permeation of Different this compound Formulations

Formulation TypeVehicle/EnhancerSkin ModelPermeation Flux (µg/cm²/h)Cumulative PermeationReference
Aqueous SuspensionWaterShed Snakeskin0.5-[15]
Mineral Oil SuspensionMineral OilShed Snakeskin~0-[15]
Phospholipid GelHydrogenated PhosphatidylcholineShed Snakeskin1.3-[15]
Phospholipid Gel with DDAIPDDAIPShed Snakeskin3.3-[15]
MicroemulsionOleic Acid, PSM, EthanolPig Skin-87.6 ± 5.8 µg/cm²[1]
Cationic NanoemulsionPeceol, LabrasolRat Skin5.7 ± 0.1205.4 ± 10.3 µg/cm²[2]
Anionic NanoemulsionPeceol, LabrasolRat Skin-108.6 ± 5.2 µg/cm²[2]
Marketed Cream-Rat Skin-39.3 ± 3.1 µg/cm²[2]
Lipogel (without DMSO)-Artificial Membrane-50.64%[13]
Lipogel (with DMSO)DMSOArtificial Membrane-84.76%[13]

Table 2: Characteristics of this compound-Loaded Nanoparticles

Nanoparticle TypeKey ComponentsParticle Size (nm)Entrapment Efficiency (%)Reference
Solid Lipid Nanoparticles (SLN)Compritol 888 ATO, Tween 80244 - 76680 - 100[9]
Nanostructured Lipid Carriers (NLC)Glyceryl tripalmitate, Miglyol 812< 300-[7]
NanoemulsionSunflower oil, Span 80, Tween 80102 - 118-[18]
NanosuspensionThis compound, Poloxamer 407, Tween 80--[8]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is based on the hot homogenization method described for preparing MN-SLNs.[9]

  • Preparation of Lipid Phase:

    • Melt the solid lipid (e.g., Compritol 888 ATO) by heating it to approximately 5-10°C above its melting point.

    • Dissolve the specified amount of this compound nitrate in the melted lipid. Propylene glycol can be added to enhance the solubility of the drug in the lipid.

  • Preparation of Aqueous Phase:

    • Heat the aqueous phase, containing a surfactant (e.g., Tween 80) and a co-surfactant (e.g., glyceryl monostearate), to the same temperature as the lipid phase.

  • Homogenization:

    • Add the hot lipid phase to the hot aqueous phase under high-speed homogenization (e.g., using an Ultra-Turrax) for a specified period (e.g., 5-10 minutes) to form a coarse pre-emulsion.

  • Sonication/High-Pressure Homogenization:

    • Subject the pre-emulsion to further size reduction using a probe sonicator or a high-pressure homogenizer to obtain the nano-sized SLN dispersion.

  • Cooling and Solidification:

    • Allow the resulting nanoemulsion to cool down to room temperature while stirring. The lipid will recrystallize, forming solid lipid nanoparticles.

  • Characterization:

    • Analyze the formulation for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.

Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells

This is a generalized protocol for assessing the skin permeation of topical formulations.[1][4][14]

  • Skin Preparation:

    • Excise full-thickness abdominal skin from a suitable animal model (e.g., rat, pig) or use human cadaver skin.[1][2][18]

    • Carefully remove any subcutaneous fat and connective tissue.

    • Cut the skin into appropriate sizes to fit the Franz diffusion cells.

  • Franz Cell Assembly:

    • Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring the stratum corneum side faces the donor compartment.

    • Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline, often with a co-solvent like ethanol or methanol (B129727) to maintain sink conditions for poorly soluble drugs like this compound).[1][4]

    • Ensure the receptor medium is degassed and maintained at 32 ± 1°C to mimic physiological skin temperature.

    • Continuously stir the receptor medium using a magnetic stir bar.

  • Application of Formulation:

    • Apply a known quantity (e.g., 10 mg/cm²) of the this compound formulation uniformly onto the surface of the skin in the donor compartment.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis.

    • Immediately replenish the receptor compartment with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume.

  • Quantification:

    • Analyze the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[10][11]

  • Data Analysis:

    • Calculate the cumulative amount of this compound permeated per unit area (μg/cm²) and plot it against time.

    • Determine the steady-state flux (Jss) from the linear portion of the curve.

Visualizations

Experimental_Workflow_for_Miconazole_Formulation_Development Formulation Formulation Development (e.g., Nanoemulsion, SLN) Characterization Physicochemical Characterization (Particle Size, Zeta Potential, EE%) Formulation->Characterization Initial Formulation Stability Stability Studies (ICH Guidelines) Characterization->Stability Lead Formulation InVitro In Vitro Skin Permeation (Franz Diffusion Cell) Characterization->InVitro Promising Candidates Data Data Analysis (Permeation Flux, Lag Time) InVitro->Data Optimization Formulation Optimization Data->Optimization Optimization->Formulation Refinement

Caption: Workflow for developing and evaluating topical this compound formulations.

Miconazole_Skin_Penetration_Strategies cluster_causes Primary Causes cluster_strategies Enhancement Strategies Core Poor this compound Skin Penetration LowSol Low Aqueous Solubility Core->LowSol HighLip High Lipophilicity Core->HighLip Nano Nanocarriers (SLN, NLC, Liposomes) LowSol->Nano Emulsion Emulsion Systems (Micro/Nanoemulsions) LowSol->Emulsion HighLip->Nano HighLip->Emulsion Vesicles Vesicular Systems (Ethosomes, Transethosomes) HighLip->Vesicles Goal Enhanced Topical Delivery & Efficacy Nano->Goal Emulsion->Goal Enhancers Chemical Enhancers (DMSO, Oleic Acid) Enhancers->Goal Vesicles->Goal

References

Technical Support Center: Optimizing Miconazole Nanoemulgel Formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of miconazole (B906) nanoemulgel formulations for enhanced delivery.

Frequently Asked Questions (FAQs)

1. What are the critical quality attributes (CQAs) to consider when developing a this compound nanoemulgel?

When developing a this compound nanoemulgel, the following CQAs are crucial for ensuring safety, efficacy, and stability:

  • Globule Size and Polydispersity Index (PDI): The size of the nanoemulsion droplets should be within the nanoscale range (typically under 200 nm) to enhance skin penetration. A low PDI (ideally < 0.3) indicates a narrow and uniform size distribution, which is critical for stability.[1]

  • Zeta Potential: This measures the surface charge of the droplets and is an indicator of the stability of the nanoemulsion. A high absolute zeta potential value (e.g., > ±30 mV) suggests good physical stability due to electrostatic repulsion between droplets.

  • Drug Content and Entrapment Efficiency: It is essential to ensure that the desired amount of this compound is successfully incorporated into the nanoemulsion and remains entrapped. High entrapment efficiency minimizes drug precipitation and maximizes therapeutic potential.[2][3]

  • Rheological Properties (Viscosity): The viscosity of the nanoemulgel should be optimized for ease of application and retention on the skin. It should be viscous enough to prevent running but spreadable enough for uniform application.[4][5]

  • pH: The pH of the formulation should be compatible with the skin's natural pH (around 4.5-6.0) to avoid irritation.[4][6]

  • In Vitro Drug Release and Skin Permeation: The formulation must be able to release the drug in a controlled manner and facilitate its permeation through the skin layers to reach the target site.[4][7][8]

2. How do I select the appropriate oil, surfactant, and co-surfactant for my this compound nanoemulsion?

The selection of these components is critical for the successful formulation of a stable and effective nanoemulsion.

  • Oil Phase: The oil should have high solubilizing capacity for this compound to ensure high drug loading. Common oils investigated include sunflower oil, soybean oil, almond oil, and clove oil.[2][4] A solubility study is the first step to identify the most suitable oil.[1][8]

  • Surfactant: Non-ionic surfactants with a high Hydrophilic-Lipophilic Balance (HLB) value (typically >10) are preferred for o/w nanoemulsions as they can cause less skin irritation.[9] Examples include Tween 80 and Tween 20.[4][9] The concentration of the surfactant should be minimized to avoid potential skin irritation.[10]

  • Co-surfactant: A co-surfactant is often used to reduce the interfacial tension further and increase the fluidity of the interface, which aids in the formation of nano-sized droplets. Propylene (B89431) glycol and ethanol (B145695) are commonly used co-surfactants.[4][9]

  • Screening: The ideal combination is typically identified by constructing pseudo-ternary phase diagrams to determine the nanoemulsion existence area for different ratios of oil, surfactant, and co-surfactant.[10]

3. What is the role of the gelling agent in a nanoemulgel?

The gelling agent transforms the low-viscosity nanoemulsion into a gel, which has several advantages for topical delivery:

  • Improved Rheology: It imparts the desired viscosity for ease of application and prolonged contact time with the skin.[1][11]

  • Enhanced Stability: The gel matrix entraps the nanoemulsion droplets, reducing their mobility and preventing coalescence and Ostwald ripening, thereby increasing the physical stability of the formulation.[11][12]

  • Controlled Release: The gel matrix can help in controlling the release rate of the drug from the nanoemulsion droplets.[2] Commonly used gelling agents include Carbopol 934, Carbopol 940, and Hydroxypropyl Methylcellulose (HPMC).[2][4][13]

Troubleshooting Guides

Issue 1: Formulation and Stability Problems
Question/Problem Possible Causes Troubleshooting Steps
My nanoemulsion is not forming (appears cloudy or milky). - Inappropriate ratio of oil, surfactant, and co-surfactant.- Insufficient energy input during homogenization.- Poor solubility of this compound in the selected oil phase.- Construct pseudo-ternary phase diagrams to identify the optimal ratios.- Increase homogenization speed or time.[4]- Re-evaluate the solubility of this compound in different oils and select one with higher solubility.[8]
I'm observing phase separation, creaming, or coalescence over time. - Sub-optimal formulation composition (incorrect surfactant/co-surfactant ratio).- Low zeta potential leading to droplet aggregation.- Ostwald ripening, especially with broad particle size distribution.- Optimize the surfactant and co-surfactant concentration.[14]- Try a different surfactant or a combination of surfactants.- Increase the viscosity of the external phase by incorporating a gelling agent to create a nanoemulgel.[11][12]- Aim for a lower Polydispersity Index (PDI) during formulation.[1]
The viscosity of my nanoemulgel is too high or too low. - Inappropriate concentration of the gelling agent.- The pH of the gel is not optimal for the gelling agent (especially for Carbopol).- Interaction between the nanoemulsion components and the gelling agent.- Adjust the concentration of the gelling agent. For Carbopol, concentrations around 0.4% to 1% are often reported.[1][7]- For Carbopol-based gels, adjust the pH to around 6.0-6.5 using a neutralizing agent like triethanolamine (B1662121) (TEA) to achieve optimal viscosity.[4]- Evaluate the compatibility of the nanoemulsion components with the chosen gelling agent.
This compound is precipitating out of the formulation. - Drug concentration exceeds the saturation solubility in the oil phase.- Instability of the nanoemulsion leading to drug leakage.- Ensure the amount of this compound is below its saturation solubility in the chosen oil phase.- Improve the stability of the nanoemulsion by optimizing the formulation as described above.
Issue 2: Characterization Challenges
Question/Problem Possible Causes Troubleshooting Steps
I'm getting a high Polydispersity Index (PDI) value. - Inefficient homogenization process.- Sub-optimal formulation leading to a wide range of droplet sizes.- Optimize the homogenization parameters (speed, time, pressure).[4]- Re-evaluate the oil/surfactant/co-surfactant ratios. A narrow PDI is often associated with specific compositions.[1]
My drug content assay shows lower than expected values. - Incomplete extraction of the drug from the nanoemulgel before analysis.- Degradation of the drug during formulation or storage.- Ensure the chosen solvent for extraction completely breaks the nanoemulgel structure to release the drug. Methanol (B129727) is often used.[4]- Perform forced degradation studies to check the stability of this compound under your formulation and storage conditions.
The in vitro drug release is very low or erratic. - The formulation is too viscous, hindering drug diffusion.- The drug has high affinity for the oil phase and is not partitioning into the release medium.- Issues with the experimental setup (e.g., membrane, receptor medium).- Optimize the viscosity of the nanoemulgel.- Consider adding a co-solvent to the receptor medium (e.g., methanol in phosphate (B84403) buffer) to ensure sink conditions.[4]- Ensure the chosen membrane (e.g., cellophane) is properly hydrated and does not bind the drug.[4][15]

Data Presentation: Formulation and Characterization Parameters

Table 1: Example this compound Nanoemulsion Formulations

Formulation CodeOil Phase (% w/w)Surfactant (% w/w)Co-surfactant (% w/w)Globule Size (nm)PDIZeta Potential (mV)Reference
F1Sunflower Oil (10)Tween 80 (30)Propylene Glycol (15)150-200< 0.3-25 to -35[4]
F2Soybean Oil (15)Tween 20 (25)Ethanol (10)~180~0.25N/A[2]
F3Almond Oil (5)Tween 80 (40)Propylene Glycol (20)< 100< 0.2N/A[1][7]
F4Clove Oil (8)Tween 20 (35)Ethanol (15)247.5 - 511N/AN/A[9]

Table 2: Example this compound Nanoemulgel Performance

FormulationGelling Agent (% w/w)Viscosity (cps)% Drug Release (at time)Skin Permeation (% cumulative)Antifungal Activity (Zone of Inhibition, mm)Reference
NEG-ACarbopol 934 (1.0)~143096.24% (12 h)87.05% (6 h)> Marketed Cream[13][16]
NEG-BCarbopol 940 (0.4)N/A41.8 mg/ml (2 h)29.67% (6 h)40.9 ± 2.3[7][8][17]
NEG-CHPMC (Variable)N/A~91% (24 h)108.34 ± 6 g cm⁻²> Marketed Cream[2]

Experimental Protocols

Protocol 1: Preparation of this compound Nanoemulsion (High-Pressure Homogenization)
  • Preparation of Oil Phase: Dissolve the accurately weighed amount of this compound nitrate (B79036) and an oil-soluble surfactant (e.g., Span 80) in the selected oil (e.g., sunflower oil). If necessary, include other oil-soluble components like preservatives (e.g., methyl and propyl parabens) dissolved in a suitable solvent like propylene glycol.[4]

  • Preparation of Aqueous Phase: Dissolve the water-soluble surfactant (e.g., Tween 80) in purified water.[4]

  • Heating: Heat both the oil and aqueous phases separately to 70-80 °C.

  • Mixing: Add the oil phase to the aqueous phase with continuous stirring.

  • Homogenization: Subject the coarse emulsion to high-pressure homogenization for a specified time (e.g., 1 hour) or number of cycles until a translucent nanoemulsion is formed.[4]

  • Cooling: Allow the nanoemulsion to cool down to room temperature.

Protocol 2: Preparation of this compound Nanoemulgel
  • Gel Base Preparation: Disperse the gelling agent (e.g., Carbopol 934) in purified water with constant, moderate stirring.[4] Allow the dispersion to hydrate (B1144303) for several hours or overnight to ensure complete swelling.[9]

  • Neutralization (for Carbopol): If using Carbopol, adjust the pH of the gel base to 6.0-6.5 by dropwise addition of a neutralizing agent like triethanolamine (TEA) until a clear, viscous gel is formed.[4]

  • Incorporation of Nanoemulsion: Gradually add the prepared this compound nanoemulsion to the gel base in a 1:1 ratio (or other desired ratio) with gentle, continuous stirring until a homogenous nanoemulgel is obtained.[4]

Protocol 3: In Vitro Drug Release Study
  • Apparatus: Use a Franz diffusion cell.[4]

  • Membrane: A synthetic membrane (e.g., cellophane) is clamped between the donor and receptor compartments of the Franz cell.[4] The membrane should be hydrated in the receptor medium for 24 hours prior to the experiment.[15]

  • Receptor Compartment: Fill the receptor compartment with a suitable medium (e.g., phosphate buffer pH 5.5:methanol 80:20) to ensure sink conditions.[4] The temperature should be maintained at 37 ± 0.5 °C, and the medium should be continuously stirred.[18]

  • Sample Application: Apply a known quantity of the this compound nanoemulgel to the membrane in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed medium to maintain a constant volume.[19]

  • Analysis: Analyze the drug concentration in the collected samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: Calculate the cumulative amount of drug released per unit area over time.

Visualizations

ExperimentalWorkflow cluster_0 Nanoemulsion Formulation cluster_1 Gel Formulation cluster_2 Nanoemulgel Preparation & Characterization A Component Selection (Solubility Studies) B Preparation of Phases (Oil & Aqueous) A->B C Homogenization (High-Pressure or Self-Emulsification) B->C F Incorporation of Nanoemulsion into Gel C->F D Gelling Agent Dispersion E Hydration & Neutralization D->E E->F G Physicochemical Characterization (Size, PDI, pH, Viscosity) F->G H In Vitro / Ex Vivo Studies (Release, Permeation) G->H I Stability Studies H->I

Caption: Workflow for this compound Nanoemulgel Formulation and Evaluation.

TroubleshootingTree Start Formulation Issue Observed Q1 Is the nanoemulsion physically unstable? (Phase Separation, Creaming) Start->Q1 A1 Optimize Surfactant/Co-surfactant Ratio (Use Ternary Phase Diagrams) Q1->A1 Yes Q2 Is the globule size too large or PDI too high? Q1->Q2 No A2 Increase Viscosity by incorporating into a Gel A1->A2 A2->Q2 A3 Adjust Homogenization Parameters (Increase Speed/Time/Pressure) Q2->A3 Yes Q3 Is the nanoemulgel viscosity incorrect? Q2->Q3 No A4 Re-evaluate Formulation Composition A3->A4 A4->Q3 A5 Adjust Gelling Agent Concentration Q3->A5 Yes End Optimized Formulation Q3->End No A6 Optimize pH for Gelling Agent (e.g., for Carbopol) A5->A6 A6->End

Caption: Troubleshooting Decision Tree for Common Formulation Issues.

References

Technical Support Center: Stabilizing Miconazole-Loaded Nanoparticle Suspensions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stabilization of miconazole-loaded nanoparticle suspensions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during formulation and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of instability in my this compound-loaded nanoparticle suspension?

A1: Common indicators of instability include visible aggregation or precipitation of nanoparticles, a significant increase in particle size or polydispersity index (PDI) over time, a decrease in zeta potential, and leakage of encapsulated This compound (B906). For topical formulations like gels, changes in color, consistency, or pH can also signal instability.[1][2]

Q2: Why is my this compound nanoparticle suspension aggregating?

A2: Aggregation in nanoparticle suspensions is often due to insufficient surface charge, leading to a low absolute zeta potential (typically below |30| mV). This allows van der Waals forces to dominate, causing particles to clump together. Other factors can include inappropriate surfactant type or concentration, high storage temperatures, or issues with the formulation's ionic strength.[1][3] A higher concentration of surfactant, such as Tween 80, can sometimes lead to particle aggregation.[3]

Q3: What causes low drug entrapment efficiency in my this compound nanoparticles?

A3: Low entrapment efficiency can result from several factors. The solubility of this compound in the lipid or polymer matrix is a primary determinant; poor solubility leads to drug expulsion.[4] The choice of lipids and surfactants significantly influences drug incorporation.[4] Additionally, processing parameters like homogenization speed and time can affect the efficiency of drug encapsulation.[5][6]

Q4: Can sterilization affect the stability of my this compound nanoparticle suspension?

A4: Yes, sterilization methods can impact nanoparticle stability. For instance, steam sterilization can lead to an increase in particle size, although formulations can be designed to withstand it.[7] Gamma irradiation, while effective for thermosensitive materials, can produce reactive oxygen species that may degrade certain nanoparticle components.[8] It is crucial to select a sterilization method compatible with your specific nanoparticle composition.

Troubleshooting Guides

Issue 1: Nanoparticle Aggregation and Sedimentation
Potential Cause Troubleshooting Step Expected Outcome
Insufficient Zeta PotentialIncorporate a charge-inducing agent like Dicetylphosphate or use a surfactant that imparts a higher surface charge.[5][6]Increased absolute zeta potential (ideally > |30| mV), leading to improved electrostatic repulsion and reduced aggregation.
Inappropriate Surfactant ConcentrationOptimize the concentration of your surfactant (e.g., Poloxamer 188, Cremophor RH40). Both too little and too much can lead to instability.[1][3]A stable dispersion with a small particle size and low PDI.
High Storage TemperatureStore the nanoparticle suspension at a recommended temperature, often refrigerated (4°C), to reduce the kinetic energy of the particles.[1]Minimized particle aggregation and maintained physical stability over time.
Incompatible Gelling AgentWhen formulating a nanogel, ensure the gelling agent (e.g., Carbopol) is compatible with the nanoparticle suspension and does not induce aggregation upon mixing.[2][9]A homogenous nanogel with well-dispersed nanoparticles.
Issue 2: Low this compound Entrapment Efficiency
Potential Cause Troubleshooting Step Expected Outcome
Poor Drug Solubility in Lipid CoreSelect a lipid (e.g., Compritol 888 ATO, Precirol ATO5) in which this compound has a high partition coefficient.[4][6] You can determine this through solubility studies.[1][4]Increased drug loading and entrapment efficiency.
Suboptimal Lipid to Drug RatioExperiment with different ratios of lipid to this compound to find the optimal balance for maximum encapsulation.[4]Higher percentage of this compound successfully entrapped within the nanoparticles.
Inefficient Homogenization/UltrasonicationOptimize the duration and intensity of homogenization and ultrasonication to ensure proper nanoparticle formation and drug encapsulation.[5][6]Reduced particle size and improved entrapment efficiency.
Drug Leakage Post-PreparationIncorporating a liquid lipid (oil) into a solid lipid matrix to form nanostructured lipid carriers (NLCs) can create imperfections in the crystal lattice, providing more space for the drug and reducing leakage.[1]Improved drug retention and stability of the formulation.

Data on Formulation Parameters and Stability

The following tables summarize quantitative data from various studies on this compound-loaded nanoparticles, highlighting the impact of different formulation components on key stability parameters.

Table 1: Influence of Lipid and Surfactant Choice on Solid Lipid Nanoparticle (SLN) Properties

LipidSurfactantParticle Size (nm)Zeta Potential (mV)Entrapment Efficiency (%)Reference
Precirol ATO5 (2%)Cremophor RH40 (2.5%), Lecinol (0.5%)23-90.2[5][6]
Compritol 888 ATOTween 80, Glyceryl Monostearate244 - 766-80 - 100[4]
Stearic AcidTween 80 (10% w/w of lipid)~224-~88.9[3]

Table 2: Stability of this compound-Loaded Nanostructured Lipid Carriers (NLCs) in a Gel Formulation Over Time

Storage ConditionTimeParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
4°C1 Day< 250< 0.500-32.1 ± 0.2[1]
3 Months< 250< 0.500-26.8 ± 0.4[1]
25°C1 Day< 250< 0.500-31.5 ± 0.6[1]
3 Months< 250< 0.500-25.9 ± 0.9[1]
40°C1 Day< 250< 0.500-27.3 ± 0.1[1]
3 Months< 250< 0.500-21.2 ± 0.3[1]

Experimental Protocols & Workflows

Protocol 1: Preparation of this compound-Loaded SLNs by Hot Homogenization/Ultrasonication

This method is widely used for the preparation of solid lipid nanoparticles.[5][6]

Materials:

  • This compound

  • Solid Lipid (e.g., Precirol ATO5, Compritol 888 ATO)[4][5]

  • Surfactant (e.g., Cremophor RH40, Tween 80)[4][5]

  • Co-surfactant (e.g., Lecinol)[5]

  • Charge-inducing agent (optional, e.g., Dicetylphosphate)[5]

  • Purified Water

Procedure:

  • Melt the Lipid: Heat the solid lipid to approximately 5-10°C above its melting point.

  • Dissolve the Drug: Disperse the this compound in the molten lipid.

  • Prepare the Aqueous Phase: Heat the purified water containing the surfactant(s) to the same temperature as the lipid phase.

  • Create a Pre-emulsion: Add the hot aqueous phase to the molten lipid phase and homogenize at high speed for a specified time (e.g., 3 minutes) to form a coarse oil-in-water emulsion.[5][6]

  • Reduce Particle Size: Subject the pre-emulsion to ultrasonication for a defined period (e.g., 7 minutes) to reduce the particle size to the nanometer range.[5][6]

  • Cool and Solidify: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize, forming solid lipid nanoparticles.

  • Characterize: Analyze the resulting SLN suspension for particle size, PDI, zeta potential, and entrapment efficiency.

G cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification and Nanoparticle Formation Melt_Lipid Melt Solid Lipid Dissolve_Drug Dissolve this compound in Molten Lipid Melt_Lipid->Dissolve_Drug Pre_Emulsion High-Speed Homogenization (Pre-emulsion) Dissolve_Drug->Pre_Emulsion Heat_Aqueous Heat Aqueous Phase with Surfactant Heat_Aqueous->Pre_Emulsion Ultrasonication Ultrasonication (Particle Size Reduction) Pre_Emulsion->Ultrasonication Cooling Cooling and Solidification Ultrasonication->Cooling Characterization Characterization Cooling->Characterization Final SLN Suspension

Caption: Workflow for preparing this compound-loaded SLNs.

Protocol 2: Characterization of Nanoparticle Suspensions

1. Particle Size and Polydispersity Index (PDI) Analysis:

  • Technique: Dynamic Light Scattering (DLS).

  • Procedure: Dilute the nanoparticle suspension with purified water to achieve a suitable scattering intensity.[1] Analyze the sample using a DLS instrument (e.g., Zetasizer Nano ZS). The PDI value indicates the homogeneity of the particle size distribution, with values below 0.3 generally considered acceptable.[1]

2. Zeta Potential Measurement:

  • Technique: Laser Doppler Velocimetry.

  • Procedure: Dilute the sample in an appropriate medium (e.g., distilled water) and measure the electrophoretic mobility in an electric field.[1] The zeta potential provides an indication of the surface charge and the physical stability of the colloidal suspension.

3. Entrapment Efficiency (%EE) Determination:

  • Technique: Ultracentrifugation followed by UV-Vis Spectrophotometry.

  • Procedure:

    • Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) to separate the nanoparticles from the aqueous supernatant.[5][6]

    • Carefully collect the supernatant, which contains the free, unencapsulated this compound.

    • Measure the concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength (around 272-274 nm).[1][5]

    • Calculate the %EE using the following formula: %EE = [(Total Drug - Free Drug) / Total Drug] x 100

G Start Nanoparticle Suspension Centrifugation High-Speed Centrifugation Start->Centrifugation Separation Separate Supernatant (Free Drug) and Nanoparticle Pellet Centrifugation->Separation Analysis Analyze Supernatant via UV-Vis Spectrophotometry Separation->Analysis Calculation Calculate % Entrapment Efficiency Analysis->Calculation

Caption: Workflow for determining entrapment efficiency.

Logical Relationships in Formulation

The stability of a this compound-loaded nanoparticle suspension is a multifactorial issue where formulation variables are interconnected.

G cluster_inputs Formulation & Process Variables cluster_outputs Physicochemical Properties Lipid Lipid/Polymer Type & Concentration Size Particle Size & PDI Lipid->Size EE Entrapment Efficiency Lipid->EE Surfactant Surfactant Type & Concentration Surfactant->Size Zeta Zeta Potential Surfactant->Zeta Process Homogenization/ Sonication Parameters Process->Size Process->EE Stability Overall Suspension Stability Size->Stability Zeta->Stability EE->Stability

Caption: Interplay of variables affecting nanoparticle stability.

References

Miconazole HPLC Assay: Troubleshooting Baseline Drift - A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering baseline drift during miconazole (B906) analysis using High-Performance Liquid Chromatography (HPLC). The following question-and-answer format directly addresses specific issues to help you resolve them efficiently.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of baseline drift in an HPLC assay for this compound?

Baseline drift in HPLC analysis, characterized by a gradual and undesirable change in the detector signal, can compromise the accuracy and reproducibility of your this compound assay.[1] The primary causes can be categorized as follows:

  • Mobile Phase Issues: Changes in the composition, pH, or temperature of the mobile phase are frequent culprits.[2] This includes inadequate degassing, solvent contamination, or the degradation of additives.[3][4]

  • Column-Related Problems: Contamination of the analytical column from sample matrices or strongly retained impurities can lead to a drifting baseline.[5] Column degradation, where the stationary phase is lost or altered, can also cause this issue.[6]

  • Instrumental and Environmental Factors: Temperature fluctuations in the laboratory or within the HPLC system itself can significantly impact baseline stability.[1][7][8] Issues with the detector, such as a deteriorating lamp or a contaminated flow cell, are also common causes.[9][10] Pump performance issues, like worn seals or faulty check valves, can lead to pressure pulsations that manifest as baseline wander.[5]

Q2: My baseline is consistently drifting upwards (positive drift). What should I investigate first?

A consistent positive baseline drift often points towards a few specific issues. Here’s a systematic approach to troubleshooting:

  • Check for Air Bubbles: Air bubbles trapped in the pump, detector flow cell, or other parts of the system are a common cause of positive drift.[4]

  • Mobile Phase Contamination or Degradation: A contaminant that is more strongly UV-absorbent than the mobile phase may be slowly eluting from the column.[5] Also, ensure your mobile phase solvents are of high purity and freshly prepared, as degradation of solvents or additives like trifluoroacetic acid (TFA) can increase UV absorbance over time.[4]

  • Column Bleed: If you are using a new column or have recently changed the mobile phase to a stronger solvent, you might be observing column bleed, where the stationary phase slowly leaches from the column.

Troubleshooting Workflow for Positive Baseline Drift

G start Positive Baseline Drift Observed check_bubbles 1. Check for Air Bubbles - Purge pump - Flush detector start->check_bubbles check_mobile_phase 2. Evaluate Mobile Phase - Prepare fresh mobile phase - Use HPLC-grade solvents - Check for contamination check_bubbles->check_mobile_phase Drift Persists resolve Issue Resolved check_bubbles->resolve Drift Resolved check_column 3. Assess Column Condition - Check for column bleed (new column?) - Flush with a strong solvent check_mobile_phase->check_column Drift Persists check_mobile_phase->resolve Drift Resolved check_column->resolve Drift Resolved further_investigation Further Investigation Needed (e.g., Detector/Pump Maintenance) check_column->further_investigation Drift Persists

Caption: A stepwise guide to troubleshooting positive baseline drift.

Q3: I am observing a downward (negative) baseline drift. What are the likely causes?

A negative baseline drift is often associated with the following:

  • Column Equilibration: Insufficient column equilibration with the mobile phase is a very common cause.[9] The column needs adequate time to stabilize with the starting mobile phase conditions before injecting the sample.

  • Mobile Phase Absorbance: If a component in the mobile phase with a higher UV absorbance is being gradually washed off the column, it can result in a decreasing baseline. This can happen if the column was previously used with a different mobile phase containing a UV-active additive.

  • Temperature Effects: A gradual decrease in the temperature of the mobile phase or the column can sometimes lead to a negative drift, especially with UV detectors.[7]

Troubleshooting Guides

Guide 1: Mobile Phase Preparation and Management

Proper preparation and handling of the mobile phase are critical for a stable baseline.

Experimental Protocol: Mobile Phase Preparation

  • Solvent Selection: Use only HPLC-grade solvents and high-purity salts and additives.[3][11]

  • Filtration: Filter all aqueous components of the mobile phase through a 0.45 µm or 0.22 µm membrane filter to remove particulate matter.[4]

  • Degassing: Thoroughly degas the mobile phase to prevent bubble formation.[4] Common methods include helium sparging, sonication, or using an inline degasser.

  • Mixing: If preparing a premixed mobile phase, ensure it is thoroughly mixed and has reached thermal equilibrium before use. For online mixing (gradient elution), ensure the pump's proportioning valves are functioning correctly.[8]

  • Fresh Preparation: Prepare fresh mobile phase daily to avoid degradation and microbial growth, which can be a source of contamination.[10]

Quantitative Data: Impact of Degassing on Baseline Noise

Degassing MethodAverage Baseline Noise (mAU)
No Degassing0.5 - 1.0
Sonication (30 min)0.1 - 0.3
Helium Sparging< 0.1
Inline Degasser< 0.05

Note: These are typical values and can vary depending on the HPLC system and detector sensitivity.

Guide 2: Column Conditioning and Cleaning

A well-maintained column is essential for reproducible results.

Experimental Protocol: Column Equilibration

  • Initial Flush: Before introducing the buffered mobile phase, flush the column with a mixture of water and organic solvent (e.g., methanol (B129727) or acetonitrile) that is miscible with your mobile phase.

  • Mobile Phase Equilibration: Equilibrate the column with the mobile phase at the initial conditions of your analytical method.

  • Equilibration Time: Allow at least 10-20 column volumes of the mobile phase to pass through the column for proper equilibration.[3] Monitor the baseline until it becomes stable.

Experimental Protocol: Column Cleaning

If you suspect column contamination is causing baseline drift, a cleaning procedure is necessary.

  • Disconnect from Detector: Disconnect the column from the detector to avoid contamination of the flow cell.

  • Flush with Weak Solvent: Flush the column with a solvent that is weaker than your mobile phase (e.g., if using reversed-phase, flush with 100% water) to remove buffers and salts.

  • Flush with Strong Solvent: Flush with a strong solvent to remove strongly retained compounds. For a C18 column used for this compound analysis, this could be a sequence of solvents such as:

    • Methanol

    • Acetonitrile

    • Isopropanol

  • Re-equilibration: After cleaning, re-equilibrate the column with your mobile phase as described above.

Visualization of Troubleshooting Logic

Logical Relationship Diagram for Baseline Drift Troubleshooting

G cluster_system System Checks cluster_solutions Corrective Actions MobilePhase Mobile Phase Issues - Composition - Degassing - Contamination PrepareFreshMP Prepare Fresh Mobile Phase MobilePhase->PrepareFreshMP Column Column Issues - Equilibration - Contamination - Degradation EquilibrateColumn Ensure Proper Column Equilibration Column->EquilibrateColumn CleanColumn Clean or Replace Column Column->CleanColumn Instrument Instrumental Issues - Temperature - Detector - Pump CheckTemp Verify Temperature Control Instrument->CheckTemp DetectorMaintenance Perform Detector Maintenance Instrument->DetectorMaintenance PumpMaintenance Check Pump Performance Instrument->PumpMaintenance StableBaseline Stable Baseline Achieved PrepareFreshMP->StableBaseline EquilibrateColumn->StableBaseline CleanColumn->StableBaseline CheckTemp->StableBaseline DetectorMaintenance->StableBaseline PumpMaintenance->StableBaseline BaselineDrift Baseline Drift Observed BaselineDrift->MobilePhase BaselineDrift->Column BaselineDrift->Instrument

Caption: Interconnected causes and solutions for HPLC baseline drift.

This compound HPLC Method Parameters (Example)

The following table provides an example of typical HPLC parameters for this compound analysis, which can serve as a reference point.[12][13][14][15]

ParameterSetting
Column C18 (e.g., 100 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Methanol:Ammonium Acetate Buffer
Detection UV at ~232-235 nm
Flow Rate 1.0 - 2.5 mL/min
Column Temperature Ambient or controlled (e.g., 40°C)

Note: These parameters may need to be optimized for your specific application and instrumentation.

By systematically addressing these potential causes, you can effectively troubleshoot and resolve baseline drift in your this compound HPLC assays, leading to more reliable and accurate results.

References

Technical Support Center: Miconazole and Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of the antifungal agent miconazole (B906) in common cell viability assays.

Frequently Asked Questions (FAQs)

Q1: Why are my cell viability results inconsistent when using this compound?

A1: Inconsistent results in the presence of this compound, particularly in tetrazolium-based assays like MTT, XTT, and MTS, can arise from direct interference of the compound with the assay chemistry.[1] this compound is known to induce reactive oxygen species (ROS) and affect mitochondrial function, which can lead to a non-enzymatic reduction of the tetrazolium salts, causing inaccurate readings.[2][3]

Q2: I am observing a higher-than-expected cell viability with this compound treatment in my MTT assay. What could be the cause?

A2: this compound's ability to induce ROS can lead to the chemical reduction of the MTT tetrazolium salt to its colored formazan (B1609692) product, independent of cellular metabolic activity.[2][4] This results in a false positive signal, suggesting higher cell viability than is actually the case. It is crucial to run a "compound-only" control (this compound in media with the assay reagent but without cells) to test for this interference.[5]

Q3: Can this compound interfere with assays other than tetrazolium-based ones?

A3: Yes, any assay that relies on redox reactions could potentially be affected by a compound that generates ROS like this compound. This could include resazurin-based assays (e.g., AlamarBlue). While less susceptible than MTT, interference is still possible.[6] Assays measuring lactate (B86563) dehydrogenase (LDH) release are generally less prone to this type of chemical interference, but it's always recommended to perform proper controls.

Q4: What are the recommended alternative assays to measure cell viability in the presence of this compound?

A4: ATP-based cell viability assays, such as the CellTiter-Glo® assay, are highly recommended.[7] These assays measure the level of intracellular ATP, which is a direct indicator of metabolically active, viable cells.[8] The mechanism is based on a luciferase reaction that is less susceptible to interference from ROS-generating compounds.[7] Another robust alternative is to directly count viable cells using trypan blue exclusion or automated cell counters.

Troubleshooting Guides

Issue 1: Suspected this compound Interference with MTT/XTT/Resazurin Assays

Symptoms:

  • Unexpectedly high cell viability at cytotoxic concentrations of this compound.

  • High background absorbance/fluorescence in wells containing this compound but no cells.

  • Poor dose-response curve.

Troubleshooting Workflow:

G start Suspected Interference control Run 'Compound-Only' Control (this compound + Media + Assay Reagent) start->control observe Observe Signal Change control->observe interference Interference Confirmed observe->interference Signal > Background no_interference No Interference Detected observe->no_interference Signal ≈ Background switch_assay Switch to a Non-Redox Based Assay (e.g., ATP Assay) interference->switch_assay optimize Optimize Existing Assay (e.g., reduce incubation time, wash cells) no_interference->optimize end Accurate Viability Data switch_assay->end optimize->end G start Need to Measure Cell Viability with this compound question1 Is high-throughput screening required? start->question1 atp_assay ATP-Based Assay (e.g., CellTiter-Glo®) question1->atp_assay Yes manual_count Trypan Blue Exclusion or Automated Cell Counting question1->manual_count No question2 Is mitochondrial function a key parameter? atp_assay->question2 manual_count->question2 ldh_assay LDH Release Assay question2->ldh_assay No G cluster_this compound This compound Action cluster_assay Redox-Based Assay (e.g., MTT) This compound This compound Mitochondria Mitochondrial Dysfunction This compound->Mitochondria ROS Increased ROS Production Mitochondria->ROS Formazan Formazan (Purple, Insoluble) ROS->Formazan Direct Chemical Reduction MTT MTT (Yellow, Water-Soluble) MTT->Formazan Cellular Dehydrogenases Signal Signal Formazan->Signal False High Viability Signal

References

Navigating Miconazole Encapsulation in Liposomes: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for refining protocols for miconazole (B906) encapsulation in liposomes. This resource is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during experimental procedures. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental methodologies, and comparative data to optimize your formulation strategies.

Troubleshooting Guide

This section addresses common issues that may arise during the encapsulation of this compound in liposomes, offering potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low this compound Entrapment Efficiency - Inappropriate lipid composition. - Suboptimal drug-to-lipid ratio. - Inefficient hydration of the lipid film. - Poor drug solubility in the lipid bilayer.- Optimize Lipid Composition: Increase the concentration of the primary phospholipid (e.g., phosphatidylcholine)[1]. Consider using lipids with a higher phase transition temperature for better drug retention[1]. - Adjust Drug-to-Lipid Ratio: Systematically vary the ratio to find the optimal concentration for encapsulation. - Enhance Hydration: Ensure the lipid film is thin and uniform. Optimize hydration time and temperature. Use a suitable hydration medium, such as phosphate-buffered saline (PBS) at a specific pH (e.g., pH 6.4 has been shown to be effective)[1]. - Improve Solubility: The lipophilic nature of this compound nitrate (B79036) favors its incorporation into the lipid bilayer[2][3].
Liposome (B1194612) Aggregation and Fusion - High vesicle concentration. - Inappropriate surface charge. - Storage at suboptimal temperatures.- Introduce Charged Lipids: Incorporate charged lipids like dicetyl phosphate (B84403) (DCP) to induce electrostatic repulsion between vesicles and prevent aggregation[1]. - Optimize Storage Conditions: Store liposomal suspensions at recommended temperatures (e.g., 4-8°C) to maintain stability[1]. Avoid freezing unless a suitable cryoprotectant is used. - Control Vesicle Concentration: Prepare formulations at an optimal concentration to minimize inter-vesicular interactions.
Chemical Degradation of this compound - Hydrolysis, particularly in acidic conditions. - Oxidative degradation of phospholipids (B1166683).- Control pH: Maintain the pH of the hydration and storage medium to minimize acid-catalyzed hydrolysis of this compound[4]. - Add Antioxidants: Incorporate antioxidants such as butylated hydroxytoluene (BHT) into the formulation to prevent lipid peroxidation[1]. - Protect from Light and Oxygen: Store formulations in sealed, opaque containers, and consider purging with nitrogen to minimize oxidative degradation[1].
Inconsistent Vesicle Size and Polydispersity - Inefficient size reduction method. - Inconsistent processing parameters (e.g., sonication time, extrusion pressure).- Optimize Size Reduction: Employ methods like sonication or extrusion through polycarbonate membranes of defined pore sizes to achieve a uniform size distribution[5]. - Standardize Parameters: Maintain consistent parameters during size reduction, such as sonication amplitude and duration, or extrusion cycles and pressure.
Drug Leakage During Storage - Low phase transition temperature of lipids. - Presence of components that increase membrane fluidity.- Select Appropriate Lipids: Use phospholipids with a higher phase transition temperature to create a more rigid and less leaky bilayer at storage temperature[1]. - Evaluate Formulation Components: Be aware that some components, like cholesterol, can paradoxically enhance degradation and leakage under certain conditions[4].

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for the lipid composition for this compound liposomes?

A common starting point involves a mixture of a primary phospholipid, such as phosphatidylcholine (from soybean or egg), and cholesterol. The ratio of these components significantly impacts encapsulation efficiency and stability. For example, increasing the phosphatidylcholine concentration has been shown to increase entrapment efficiency[1]. The inclusion of cholesterol can affect membrane rigidity, but its effect on this compound retention can be complex and may depend on storage conditions[1][4].

Q2: How can I improve the stability of my this compound liposome formulation?

To enhance stability, consider the following:

  • Incorporate charged lipids: Adding a small percentage of a charged lipid like dicetyl phosphate (DCP) can prevent vesicle aggregation through electrostatic repulsion[1].

  • Add antioxidants: To prevent oxidative degradation of the phospholipids, an antioxidant like BHT can be included in the formulation[1].

  • Optimize pH: The pH of the hydration medium should be controlled, as the chemical degradation of this compound can be acid-catalyzed[4]. A pH of 6.4 has been reported as optimal for stability and entrapment[1].

  • Storage Conditions: Store the liposomes at refrigerated temperatures (4-8°C) to minimize drug leakage and degradation[1][4].

Q3: What analytical method is suitable for quantifying this compound in liposomes?

Due to the low UV absorbance of this compound, simple spectrophotometry may lack the required sensitivity and be prone to interference from lipids. Second-order derivative spectrophotometry is a more sensitive and specific method for the determination of this compound in liposomal formulations[1]. High-performance liquid chromatography (HPLC) is also a robust and widely used method for accurate quantification.

Q4: What are the key process parameters to control during the thin-film hydration method?

Key parameters for the thin-film hydration method include:

  • Rotation speed of the evaporator: A speed of around 150 rpm helps in forming a thin, uniform lipid film, which is crucial for efficient hydration[1].

  • Vacuum pressure: Adequate vacuum is necessary to ensure complete removal of the organic solvent.

  • Hydration medium and time: The choice of hydration buffer (e.g., PBS pH 6.4) and sufficient hydration time are critical for vesicle formation and drug entrapment[1].

Quantitative Data Summary

The following tables summarize quantitative data from various studies on this compound liposome formulations, providing a basis for comparison and protocol refinement.

Table 1: Effect of Lipid Composition on this compound Encapsulation Efficiency

Formulation CodePhosphatidylcholine (PC) TypePC (mg)Cholesterol (mg)This compound Nitrate (mg)Entrapment Efficiency (%)Vesicle Size (µm)Reference
PLH 1Saturated (PCS)10051074.66 ± 2.5[1]
PLH 4Saturated (PCS)100201068.26 ± 2.5[1]
PLG 1Unsaturated (PCU)10051085.84 ± 1.5[1]
PLG 7Unsaturated (PCU)15051094.04 ± 1.5[1]

Table 2: Influence of Surfactants on Ultraflexible Liposome Characteristics

Formulation CodeSurfactant (15% w/w)Vesicle Size (nm)Entrapment Efficiency (%)
UL-SDCSodium Deoxycholate174 ± 7.3168.4 ± 4.21
UL-S80Span 80161 ± 8.2375.3 ± 3.89
UL-S60Span 60169 ± 6.9471.2 ± 4.56
UL-T80Tween 80182 ± 8.5365.8 ± 5.12

Experimental Protocols

Below are detailed methodologies for key experiments in the preparation and characterization of this compound-loaded liposomes.

1. Preparation of this compound Liposomes by Thin-Film Hydration

This method is widely used for preparing multilamellar vesicles (MLVs).

  • Materials: this compound nitrate, Phosphatidylcholine (e.g., soy or egg PC), Cholesterol, Chloroform (B151607), Methanol (B129727), Phosphate Buffered Saline (PBS, pH 6.4).

  • Procedure:

    • Accurately weigh this compound nitrate, phosphatidylcholine, and cholesterol in the desired molar ratio.

    • Dissolve the weighed components in a mixture of chloroform and methanol (e.g., 2:1 v/v) in a round-bottom flask.

    • Attach the flask to a rotary evaporator. Rotate the flask at a controlled speed (e.g., 150 rpm) under reduced pressure at a temperature above the phase transition temperature of the lipid.

    • Continue evaporation until a thin, dry, and uniform lipid film is formed on the inner wall of the flask.

    • Further, dry the film under a high vacuum for at least 2 hours to remove any residual organic solvent.

    • Hydrate the lipid film by adding the aqueous phase (e.g., PBS pH 6.4) and gently rotating the flask at a temperature above the lipid's phase transition temperature until the lipid film is fully dispersed, forming a milky suspension of MLVs.

2. Determination of Encapsulation Efficiency

This protocol determines the percentage of this compound successfully encapsulated within the liposomes.

  • Principle: Separation of unencapsulated ("free") drug from the liposome-encapsulated drug, followed by quantification of the encapsulated drug.

  • Procedure:

    • Separate the unencapsulated this compound from the liposomal suspension. This can be achieved by methods such as:

      • Centrifugation: Centrifuge the liposomal suspension at high speed (e.g., 20,000 rpm for 1 hour). The liposomes will form a pellet, and the supernatant will contain the free drug.

      • Size Exclusion Chromatography: Pass the suspension through a small column packed with Sephadex G-50. The larger liposomes will elute first, followed by the smaller free drug molecules.

    • Collect the liposome fraction (the pellet after centrifugation or the initial eluate from the column).

    • Disrupt the liposomes to release the encapsulated this compound. This can be done by adding a suitable solvent like methanol or a surfactant like 0.1% Triton X-100 and vortexing for 10 minutes[1][5].

    • Quantify the amount of this compound in the disrupted liposome fraction using a validated analytical method (e.g., second-order derivative UV-Vis spectrophotometry at 272 nm or HPLC)[1][5].

    • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug initially added) x 100

Visualizations

The following diagrams illustrate key experimental workflows and relationships in the development of this compound-loaded liposomes.

experimental_workflow cluster_char Characterization Steps prep 1. Preparation of Lipid-Drug Solution film 2. Thin-Film Formation (Rotary Evaporation) prep->film hydration 3. Hydration of Lipid Film (Aqueous Buffer) film->hydration sizing 4. Size Reduction (Sonication/Extrusion) hydration->sizing purification 5. Purification (Removal of Free Drug) sizing->purification characterization 6. Characterization purification->characterization size_analysis Vesicle Size & PDI ee_analysis Encapsulation Efficiency stability_analysis Stability Studies sub_char

Caption: Workflow for this compound Liposome Preparation and Characterization.

troubleshooting_logic issue issue cause cause solution solution low_ee Low Entrapment Efficiency cause1 Inappropriate Lipid Composition low_ee->cause1 cause2 Inefficient Hydration low_ee->cause2 cause3 Suboptimal Drug:Lipid Ratio low_ee->cause3 solution1 Optimize PC/Cholesterol Ratio cause1->solution1 solution2 Ensure Thin, Uniform Film Optimize Hydration Time/Temp cause2->solution2 solution3 Perform Dose-Ranging Study cause3->solution3

References

Validation & Comparative

Miconazole vs. Clotrimazole: A Comparative In Vitro Analysis of Antifungal Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antifungal agents, miconazole (B906) and clotrimazole (B1669251), both imidazole (B134444) derivatives, have long been cornerstone therapies for a variety of fungal infections. Their widespread use in clinical and research settings is predicated on their broad-spectrum activity against yeasts and dermatophytes. This guide provides a detailed comparative analysis of their in vitro antifungal efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting Fungal Cell Membrane Integrity

Both this compound and clotrimazole exert their antifungal effects by disrupting the integrity of the fungal cell membrane. Their primary target is the enzyme lanosterol (B1674476) 14-alpha-demethylase, a key component of the ergosterol (B1671047) biosynthesis pathway.[1][2][3] Ergosterol is a vital sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, and function.[4][5]

By inhibiting lanosterol 14-alpha-demethylase, these imidazoles prevent the conversion of lanosterol to ergosterol. This leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors in the fungal cell membrane.[1][2] The altered membrane composition increases its permeability, leading to the leakage of essential intracellular components and ultimately, fungal cell death.[1] this compound has also been shown to induce the production of reactive oxygen species (ROS) in fungi, contributing to its antifungal activity.[1]

cluster_0 Fungal Cell cluster_1 Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase Isopentenyl\npyrophosphate Isopentenyl pyrophosphate Mevalonate->Isopentenyl\npyrophosphate Squalene Squalene Isopentenyl\npyrophosphate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase 14-demethyl\nlanosterol 14-demethyl lanosterol Lanosterol->14-demethyl\nlanosterol Lanosterol 14-alpha- demethylase (CYP51) Ergosterol Ergosterol 14-demethyl\nlanosterol->Ergosterol Fungal Cell\nMembrane Fungal Cell Membrane Ergosterol->Fungal Cell\nMembrane Disrupted Membrane\nIntegrity Disrupted Membrane Integrity Fungal Cell\nMembrane->Disrupted Membrane\nIntegrity This compound This compound Lanosterol 14-alpha-\ndemethylase (CYP51) Lanosterol 14-alpha- demethylase (CYP51) This compound->Lanosterol 14-alpha-\ndemethylase (CYP51) Clotrimazole Clotrimazole Clotrimazole->Lanosterol 14-alpha-\ndemethylase (CYP51) Cell Death Cell Death Disrupted Membrane\nIntegrity->Cell Death

Ergosterol biosynthesis pathway and the inhibitory action of this compound and clotrimazole.

Quantitative In Vitro Efficacy

The in vitro antifungal activity of this compound and clotrimazole is primarily assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism, while MFC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.

Comparative MIC Values

The following tables summarize the comparative in vitro activities of this compound and clotrimazole against various fungal species, as reported in the literature. It is important to note that MIC values can vary depending on the specific strain, testing methodology, and laboratory conditions.

Table 1: In Vitro Susceptibility of Candida Species

FungusThis compound MIC (µg/mL)Clotrimazole MIC (µg/mL)Reference(s)
Candida albicans0.060.06 - 0.5[6][7]
Non-albicans Candida spp.1 - 40.12 - 4[6]

Table 2: In Vitro Activity against Dermatophytes

FungusThis compound MIC (µg/mL)Clotrimazole MIC (µg/mL)Reference(s)
Trichophyton rubrum0.09 - 0.50.04 - 0.25[6][8][9]
Trichophyton mentagrophytes0.09 - 0.50.06 - 0.09[6][9]
Microsporum canis0.280.04[9]
Epidermophyton floccosum0.280.07[9]

Generally, both this compound and clotrimazole demonstrate potent in vitro activity against a broad range of fungi. For Candida albicans, their efficacy appears comparable. Against dermatophytes, some studies suggest that clotrimazole may exhibit lower MIC values for certain species compared to this compound.[9]

Experimental Protocols

The following section outlines a standardized methodology for determining the in vitro antifungal susceptibility of this compound and clotrimazole, based on the broth microdilution method adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[10][11][12]

Broth Microdilution Assay for Antifungal Susceptibility Testing

cluster_workflow Experimental Workflow prep_antifungal 1. Prepare Antifungal Stock Solutions prep_inoculum 2. Prepare Fungal Inoculum serial_dilution 3. Perform Serial Dilutions in Microplate prep_inoculum->serial_dilution inoculate 4. Inoculate Microplate serial_dilution->inoculate incubate 5. Incubate Plates inoculate->incubate read_results 6. Read and Interpret Results (MIC) incubate->read_results determine_mfc 7. Determine MFC (Optional) read_results->determine_mfc

General workflow for antifungal susceptibility testing.

1. Preparation of Antifungal Stock Solutions:

  • Dissolve this compound and clotrimazole powders in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create high-concentration stock solutions (e.g., 1280 µg/mL).[13]

  • Ensure complete dissolution. Store stock solutions at -20°C or as recommended.

2. Fungal Inoculum Preparation:

  • For Yeasts (e.g., Candida spp.):

    • Subculture the yeast isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24 hours.[13]

    • Suspend several well-isolated colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.[13]

  • For Dermatophytes (e.g., Trichophyton spp.):

    • Culture the dermatophyte on a suitable agar medium until sufficient sporulation is observed.

    • Harvest conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 20) and gently scraping the surface.[13]

    • Transfer the conidial suspension to a sterile tube and allow larger hyphal fragments to settle.

    • Adjust the conidial suspension to a final concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.[13]

3. Broth Microdilution Procedure:

  • Use sterile 96-well microtiter plates.

  • Dispense a suitable broth medium, such as RPMI 1640 with L-glutamine and buffered with MOPS, into the wells.[14]

  • Perform serial twofold dilutions of the antifungal agents across the wells to achieve a range of final concentrations.

  • Add the standardized fungal inoculum to each well.

  • Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).

4. Incubation:

  • Incubate the plates at an appropriate temperature and duration. For Candida species, incubation is typically at 35°C for 24-48 hours.[15] For dermatophytes, incubation is often at 28-30°C for 4-7 days, depending on the species' growth rate.[14][16]

5. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% or ≥80% reduction) compared to the growth control.[6][17] This can be assessed visually or by using a spectrophotometer.

6. Determination of MFC (Optional):

  • To determine the MFC, subculture a small aliquot from the wells showing no visible growth (at and above the MIC) onto fresh agar plates.

  • Incubate the plates under the same conditions as the initial culture.

  • The MFC is the lowest concentration of the antifungal agent that results in no fungal growth on the subculture plates.[16]

Conclusion

Both this compound and clotrimazole are highly effective broad-spectrum antifungal agents with a shared mechanism of action targeting the fungal ergosterol biosynthesis pathway. In vitro data demonstrates their potent activity against a wide range of clinically relevant yeasts and dermatophytes. While their efficacy against Candida albicans appears to be comparable, some studies indicate that clotrimazole may have a slight advantage against certain dermatophyte species in vitro. The choice between these two agents for research or therapeutic development may depend on the specific fungal species of interest, local resistance patterns, and the desired formulation characteristics. The standardized in vitro susceptibility testing methods outlined in this guide provide a framework for reproducible and comparative evaluation of these and other antifungal compounds.

References

A Comparative Analysis of Miconazole and Ketoconazole: Mechanism of Action and In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the antifungal agents miconazole (B906) and ketoconazole (B1673606), focusing on their mechanisms of action. The information presented is supported by experimental data to offer an objective comparison of their performance.

Overview of this compound and Ketoconazole

This compound and ketoconazole are imidazole (B134444) antifungal agents widely used in the treatment of superficial and systemic mycoses. Both drugs are structurally similar and share a primary mechanism of action, yet exhibit notable differences in their secondary effects and potency. This guide delves into these differences to provide a clearer understanding of their respective antifungal profiles.

Primary Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

The principal antifungal activity of both this compound and ketoconazole stems from their ability to disrupt the integrity of the fungal cell membrane by inhibiting the synthesis of ergosterol, a vital component of these membranes.[1] This inhibition is achieved by targeting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51).[1] This enzyme is crucial for the conversion of lanosterol to ergosterol.[1] By binding to the heme iron of CYP51, these azoles prevent the demethylation of lanosterol, leading to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal membrane. This disruption in membrane composition increases its permeability and fluidity, ultimately inhibiting fungal growth.[1]

cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Inhibition by Azoles cluster_2 Cellular Consequences Lanosterol Lanosterol 14-demethyl lanosterol 14-demethyl lanosterol Lanosterol->14-demethyl lanosterol Lanosterol 14α-demethylase (CYP51) ... ... 14-demethyl lanosterol->... Ergosterol Ergosterol ...->Ergosterol Miconazole_Ketoconazole This compound / Ketoconazole Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) Miconazole_Ketoconazole->Lanosterol 14α-demethylase (CYP51) Inhibition Ergosterol_Depletion Ergosterol Depletion Toxic_Sterol_Accumulation Toxic Sterol Accumulation Membrane_Disruption Increased Membrane Permeability & Fluidity Ergosterol_Depletion->Membrane_Disruption Leads to Toxic_Sterol_Accumulation->Membrane_Disruption Leads to Fungal_Growth_Inhibition Inhibition of Fungal Growth Membrane_Disruption->Fungal_Growth_Inhibition Results in cluster_this compound This compound cluster_Ketoconazole Ketoconazole cluster_Effects Antifungal Effects M_CYP51 Inhibition of CYP51 Ergosterol Ergosterol Depletion M_CYP51->Ergosterol M_Membrane Direct Membrane Damage Leakage K+ Leakage M_Membrane->Leakage M_ROS ROS Production Oxidative_Stress Oxidative Stress M_ROS->Oxidative_Stress K_CYP51 Inhibition of CYP51 K_CYP51->Ergosterol Fungal_Death Fungal Cell Death Ergosterol->Fungal_Death Leakage->Fungal_Death Oxidative_Stress->Fungal_Death start Start prep_plates Prepare serial dilutions of antifungal agents in 96-well plates start->prep_plates prep_inoculum Prepare standardized fungal inoculum prep_plates->prep_inoculum inoculate Inoculate plates with fungal suspension prep_inoculum->inoculate incubate Incubate plates at 35°C for 24-48 hours inoculate->incubate read_results Read results visually or with a plate reader incubate->read_results determine_mic Determine MIC (lowest concentration with ≥50% growth inhibition) read_results->determine_mic end End determine_mic->end start Start prep_incubation Prepare incubation mixture (microsomes, substrate, test compound) start->prep_incubation pre_incubate Pre-incubate at 37°C prep_incubation->pre_incubate initiate_reaction Initiate reaction with NADPH pre_incubate->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate terminate_reaction Terminate reaction (e.g., with acetonitrile) incubate->terminate_reaction process_sample Centrifuge and collect supernatant terminate_reaction->process_sample analyze Analyze metabolite formation by LC-MS/MS process_sample->analyze calculate_ic50 Calculate IC50 value analyze->calculate_ic50 end End calculate_ic50->end

References

A Comparative Efficacy Analysis of Miconazole and Other Azole Antifungals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of miconazole (B906), an imidazole (B134444) antifungal, with other prominent azole agents. It is intended for researchers, scientists, and drug development professionals, offering a synthesis of in vitro and clinical data, alongside the experimental methodologies used to generate these findings.

Mechanism of Action: The Azole Antifungal Pathway

Azole antifungals, including both imidazoles (e.g., this compound, ketoconazole, clotrimazole) and triazoles (e.g., fluconazole, itraconazole), share a common mechanism of action.[1] They function by disrupting the integrity of the fungal cell membrane through the inhibition of ergosterol (B1671047) biosynthesis.[2][3] Specifically, azoles target and inhibit the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase.[1][4] This enzyme is critical for converting lanosterol to ergosterol, an essential sterol component of the fungal cell membrane.[1][2] Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, which alters membrane permeability and the function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect at high concentrations).[1][4]

Figure 1. Mechanism of action of azole antifungals.

In Vitro Efficacy: A Quantitative Comparison

The in vitro potency of an antifungal agent is typically assessed by its Minimum Inhibitory Concentration (MIC), which represents the lowest drug concentration that prevents visible microbial growth.[5] The MIC90, the concentration required to inhibit 90% of tested isolates, is a standard metric for comparing the activity of different antifungals.[6]

Table 1: Comparative In Vitro Activity (MIC90 in µg/mL) Against Various Fungal Species
Fungal SpeciesThis compoundClotrimazole (B1669251)KetoconazoleFluconazoleItraconazole (B105839)
Candida albicans8[7]4[7]14-fold > this compound¹[8]32[7]32[7]
Candida glabrata>128>128->256>256
Candida parapsilosis84-42
Candida tropicalis84-164
Saccharomyces cerevisiae8[7]--32[7]-
Malassezia furfurSimilar to Ketoconazole[9]-More active than this compound[9]--
Malassezia sympodialisSimilar activity[9]-Similar activity[9]--

Data compiled from multiple sources.[7][8][9] Values can vary based on specific isolates and testing methodologies. ¹Value reflects greater drug concentration in stratum corneum, not a direct MIC comparison.[8]

Clinical Efficacy: Summary of Comparative Trials

Clinical trials provide essential data on the real-world performance of antifungal agents. The following tables summarize the findings of studies comparing this compound with other azoles across various clinical indications.

Table 2: this compound vs. Clotrimazole in Superficial Mycoses[10]
IndicationThis compound (Cure Rate)Clotrimazole (Cure Rate)Study DurationKey Findings
Dermatophytosis 75% (cleared in 6 weeks)56% (cleared in 6 weeks)12 weeksThis compound showed an accelerated response.[10]
Candidiasis 80-85%80-85%12 weeksBoth were equally effective, though clotrimazole showed a slightly earlier response.[10]
Pityriasis Versicolor 99.6%86.7%12 weeksBoth were effective, with a higher rate for this compound.[10]
Table 3: this compound vs. Itraconazole in Oral Candidiasis[11][12]
OutcomeThis compound Nitrate (10 mg mucoadhesive tablet, once daily)Itraconazole (100 mg capsule, once daily)Study DurationKey Findings
Clinical Cure Rate (End of 14-day treatment) 45.29%41.76%14 daysThis compound was not inferior to itraconazole.[11][12]
Clinical Cure Rate (End of 14-day follow-up) 51.18%41.76%28 daysThis compound showed a statistically significant higher cure rate (P = 0.0329).[11][12]
Mycological Cure Rate (End of treatment) 68.2%42.0%14 daysThis compound demonstrated a significantly higher mycological cure rate (P < .001).[13]
Table 4: this compound vs. Sertaconazole in Tinea Corporis[14]
ParameterThis compound 2% CreamSertaconazole 2% CreamStudy DurationKey Findings
Clinical Improvement EffectiveSuperior to this compound1 monthSertaconazole showed an earlier and superior improvement in clinical parameters.[14]
Safety & Cost Safe and cost-effectiveMinor side effects1 monthThis compound was noted as being more cost-effective.[14]

Experimental Protocols

Reproducibility and standardization are critical in comparative efficacy studies. The methodologies below are foundational to the data presented.

Antifungal Susceptibility Testing (Broth Microdilution)

The in vitro data is largely based on standardized methods from the Clinical and Laboratory Standards Institute (CLSI).[5][15] The broth microdilution method is a reference standard for determining the MIC of antifungal agents.[16][17]

Experimental Workflow:

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. A suspension of the yeast is prepared in sterile saline to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted in RPMI 1640 medium to a final standardized concentration.[5]

  • Microdilution Plate Preparation: The antifungal agents are serially diluted in RPMI 1640 medium within a 96-well microtiter plate to create a range of concentrations.[5]

  • Inoculation: Each well is inoculated with the standardized fungal suspension.[5]

  • Incubation: The plate is incubated at 35°C for 24-48 hours.[5]

  • MIC Determination: The MIC is determined as the lowest drug concentration that causes a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to a drug-free control well.[5]

cluster_prep Preparation cluster_exp Execution & Analysis A 1. Fungal Isolate (Agar Plate) B 2. Create Suspension (0.5 McFarland) A->B C 3. Standardize Inoculum in RPMI 1640 B->C E 5. Inoculate Plate with Standardized Fungal Suspension C->E D 4. Serially Dilute Antifungals in 96-Well Plate D->E F 6. Incubate Plate (35°C, 24-48h) E->F G 7. Read Turbidity (Visually or Spectrophotometrically) F->G H 8. Determine MIC (Lowest concentration with ≥50% inhibition) G->H caption Figure 2. Workflow for MIC determination via broth microdilution.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various validated High-Performance Liquid Chromatography (HPLC) methods for the determination of miconazole (B906) purity and the analysis of its related substances. Ensuring the quality and safety of pharmaceutical products containing this compound necessitates robust analytical methods. This document summarizes key performance data from several published studies, offering a comparative overview to assist in the selection of the most suitable analytical strategy for your research or quality control needs. Detailed experimental protocols for the cited methods are provided, and a logical workflow for HPLC method validation is visualized.

Comparative Analysis of HPLC Method Performance

The selection of an appropriate HPLC method depends on factors such as the required sensitivity, specificity for related substances, and the nature of the sample matrix. The following table summarizes the validation data for different HPLC methods applied to the analysis of this compound.

Parameter Method 1 Method 2 Method 3 Method 4
Linearity Range 0.10 - 0.70 mg/mL[1]5 - 80 µg/mL[2]10 - 100 µg/mL[3]50 - 250 µg/mL[4]
Correlation Coefficient (r²) 0.9998[1]>0.999[5]Not Specified>0.999[5]
Accuracy (% Recovery) 99.95%[1]98% - 102%[2]Not Specified98.87% - 101.48%[4]
Precision (% RSD) Intraday: <1.5%, Interday: <2.0%[5]Not Specified<2.0%Not Specified
Limit of Detection (LOD) Not Specified1.06 µg/mL[2]Not Specified26.00 µg/mL[4]
Limit of Quantitation (LOQ) Not Specified3.21 µg/mL[2]Not SpecifiedNot Specified
Related Substances Application NoNoYes[6]No

Experimental Protocols

Below are detailed methodologies for the key HPLC experiments cited in this guide.

Method 1: Assay of this compound Nitrate (B79036) in Oral Tablets[1]

This method is adapted from the European Pharmacopoeia for the assay of this compound nitrate.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 column (100 mm x 4.6 mm).[1]

  • Mobile Phase: A mixture of 370 parts acetonitrile, 290 parts methanol (B129727), and 340 parts of 0.6% w/v ammonium (B1175870) acetate (B1210297) in water.[1]

  • Flow Rate: Not specified.

  • Detection Wavelength: 235 nm.[1]

  • Injection Volume: Not specified.

  • Column Temperature: Ambient.

  • Sample Preparation:

    • Standard Solution: Prepare a standard solution of this compound nitrate in the mobile phase.

    • Sample Solution: Weigh and powder tablets. Dissolve a quantity of powder equivalent to a specified amount of this compound nitrate in the mobile phase, sonicate, and filter.

Method 2: Simultaneous Determination of this compound Nitrate and Chlorhexidine (B1668724) Digluconate in Gels[2]

This method is designed for the simultaneous analysis of this compound nitrate and chlorhexidine digluconate in a chitosan-based gel formulation.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: ACE-C8 column.[2]

  • Mobile Phase: Isocratic elution with a mixture of methanol and phosphate (B84403) buffer (75:25 v/v) containing triethylamine.[2]

  • Flow Rate: 1 mL/min.[2]

  • Detection Wavelength: 230 nm for this compound Nitrate and 254 nm for Chlorhexidine Digluconate.[2]

  • Injection Volume: Not specified.

  • Column Temperature: 40°C.[2]

  • Sample Preparation:

    • Standard Solution: Prepare standard solutions of this compound nitrate and chlorhexidine digluconate in the mobile phase.

    • Sample Solution: Disperse the gel formulation in the mobile phase, centrifuge, and use the supernatant for analysis.

Method 3: Analysis of this compound and its Related Impurities[6]

This method is a selective and sensitive approach for the analysis of this compound and its associated impurities.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: Thermo Scientific Hypersil Gold C18 (50 mm x 4.6 mm i.d., 1.9 µm particle size).[6]

  • Mobile Phase: An isocratic mixture of acetonitrile, methanol, and 1.5% w/v ammonium acetate in a ratio of 30:32:38 (v/v/v).[5][6]

  • Flow Rate: 2.5 mL/min.[5][6]

  • Detection Wavelength: 235 nm.[5][6]

  • Injection Volume: 3 µL.[5]

  • Column Temperature: Ambient.[5]

  • Sample Preparation:

    • Standard Solution: Prepare a solution of this compound and its impurities in the mobile phase.

    • Specificity Solution: Prepare a solution using a batch of the drug substance in the mobile phase to demonstrate separation from impurities.

Visualization of HPLC Method Validation Workflow

To better understand the process of validating an HPLC method, the following diagram illustrates the typical workflow and the key parameters assessed.

HPLC_Validation_Workflow start Method Development specificity Specificity/ Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq repeatability Repeatability (Intra-assay) precision->repeatability intermediate Intermediate Precision (Inter-assay) precision->intermediate robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability end Validated Method system_suitability->end

Caption: Workflow for HPLC Method Validation.

References

Miconazole Nitrate in the Spotlight: A Comparative Analysis of Antifungal Efficacy in Animal Models of Dermatophytosis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for optimal antifungal agents remains a critical endeavor. This guide provides a comparative analysis of miconazole (B906) nitrate (B79036) against other prominent antifungals in the context of animal models of dermatophytosis, a common superficial fungal infection. By examining key experimental data and methodologies, this document aims to offer a clear, data-driven perspective on the performance of these agents.

Dermatophytosis, commonly known as ringworm, is an infection of keratinized tissues caused by dermatophytes such as Trichophyton and Microsporum species. Animal models, particularly the guinea pig model of Trichophyton mentagrophytes or Microsporum canis infection, are standard preclinical tools for evaluating the efficacy of antifungal therapies. This compound nitrate, an imidazole (B134444) antifungal agent, has been a mainstay in topical treatment. This guide delves into its performance relative to other antifungals, including allylamines like terbinafine (B446) and other azoles such as clotrimazole (B1669251) and ketoconazole.

Comparative Efficacy of Topical Antifungals

The following tables summarize quantitative data from various studies on the efficacy of different topical antifungal treatments in animal models of dermatophytosis. It is important to note that the data presented is compiled from multiple sources and, while efforts have been made to select studies with similar methodologies, direct head-to-head comparison in a single study was not always available.

Table 1: Mycological and Clinical Efficacy of Various Antifungals in a Trichophyton mentagrophytes Guinea Pig Model

Antifungal Agent (Concentration)Treatment DurationMycological Cure Rate (%)Clinical Efficacy (%)Study
This compound Nitrate (2%)14 daysData not available in direct comparative studyData not available in direct comparative study[1]
Terbinafine (1%)7 days100%56.4%[2]
Luliconazole (1%)7 days100%48.1%[2]
Lanoconazole (1%)7 days100%26.2%[2]
Clotrimazole (1%)4 applications (once daily)100% (culture negative)Significant reduction in severe clinical reactions[3]
Untreated Control7 days0%0%[2]

Note: Data for this compound nitrate in a directly comparable format was not available in the reviewed literature. Clotrimazole data is from a study with a different treatment duration but a similar model. The clinical efficacy of clotrimazole was described qualitatively as a significant improvement.

Table 2: Clinical Improvement of Dermatophytosis Lesions in a Microsporum canis Guinea Pig Model

Treatment GroupDay 12 (% Improvement)Day 24 (% Improvement)Day 36 (% Improvement)Day 44 (% Improvement)Time to 100% Improvement
1% Terbinafine HCl cream41.25%76.25%100%-36 days
1% Econazole Nitrate cream22.5%53.75%80%100%44 days
0.2% Enilconazole solution16.25%46.25%71.25%90%48 days
Untreated Control1.25%13.75%27.5%40%56 days (spontaneous resolution)

Source: Adapted from Ivaškienė et al., 2011.[4] Econazole is an imidazole antifungal, structurally and functionally similar to this compound.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of antifungal efficacy. The guinea pig model of dermatophytosis is the most commonly utilized and well-characterized model.

Standardized Guinea Pig Model of Trichophyton mentagrophytes Dermatophytosis

1. Animal Model:

  • Species: Hartley strain albino guinea pigs.

  • Sex: Male or female.

  • Weight: 350-400g.

  • Acclimatization: Animals are acclimatized for at least 7 days before the experiment.

2. Fungal Strain and Inoculum Preparation:

  • Organism: Trichophyton mentagrophytes (e.g., ATCC 24953).[2]

  • Culture: The fungus is grown on a suitable medium like Sabouraud Dextrose Agar (SDA) for 7-10 days at 25-30°C.

  • Inoculum: A suspension of conidia is prepared in sterile saline containing a surfactant (e.g., 0.05% Tween 80). The final concentration is adjusted to approximately 1 x 10⁷ conidia/mL.[5]

3. Induction of Infection:

  • Site Preparation: An area on the dorsum of the guinea pig is clipped free of hair. The skin is then gently abraded using sandpaper or a sterile razor to disrupt the stratum corneum without causing significant injury.[6]

  • Inoculation: A defined volume (e.g., 0.1 mL) of the fungal inoculum is applied to the abraded skin surface and gently spread.

4. Treatment Regimen:

  • Initiation: Treatment typically begins 3-5 days post-infection when visible lesions appear.[2][3]

  • Application: A specified amount (e.g., 0.1 g) of the topical antifungal cream or solution is applied to the entire lesion and a small surrounding area once or twice daily.

  • Duration: Treatment duration varies but is commonly between 7 and 21 days.[2][7]

5. Efficacy Evaluation:

  • Clinical Assessment: Lesions are scored based on the severity of erythema, scaling, crusting, and alopecia. Scoring is performed at regular intervals throughout the study. The percentage of clinical improvement is calculated based on the reduction in the total lesion score.[4]

  • Mycological Assessment: At the end of the treatment period, skin scrapings or hair plucks are collected from the lesion site. These samples are examined microscopically for the presence of fungal elements after clearing with potassium hydroxide (B78521) (KOH). A portion of the sample is also cultured on SDA to determine the presence of viable fungi (mycological cure).[3]

Mechanism of Action: The Ergosterol (B1671047) Biosynthesis Pathway

This compound, along with other azole antifungals, primarily exerts its effect by disrupting the integrity of the fungal cell membrane. This is achieved by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.

The key enzyme targeted by azoles is lanosterol (B1674476) 14α-demethylase, which is a cytochrome P450 enzyme. Inhibition of this enzyme leads to the depletion of ergosterol and an accumulation of toxic methylated sterol precursors, which alters membrane fluidity and the function of membrane-bound enzymes, ultimately leading to fungal cell growth inhibition or cell death.

Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple steps SqualeneEpoxide Squalene Epoxide Squalene->SqualeneEpoxide SqualeneEpoxidase Squalene Epoxidase Lanosterol Lanosterol SqualeneEpoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol LanosterolDemethylase Lanosterol 14α-demethylase (CYP51) Membrane Fungal Cell Membrane (Disrupted integrity) Ergosterol->Membrane Incorporation Terbinafine Terbinafine (Allylamines) Terbinafine->SqualeneEpoxidase Inhibits This compound This compound / Azoles This compound->LanosterolDemethylase Inhibits

Figure 1: Ergosterol biosynthesis pathway and sites of antifungal action.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the efficacy of a topical antifungal agent in a guinea pig model of dermatophytosis.

Experimental_Workflow Start Start: Acclimatization of Guinea Pigs Infection Induction of Dermatophytosis (T. mentagrophytes inoculation) Start->Infection Grouping Randomization into Treatment Groups Infection->Grouping Treatment Topical Antifungal Application (e.g., this compound, Terbinafine, Vehicle) Grouping->Treatment Evaluation Clinical & Mycological Evaluation (Lesion scores, KOH microscopy, Fungal culture) Treatment->Evaluation Daily/Weekly DataAnalysis Data Analysis and Comparison of Efficacy Evaluation->DataAnalysis End End: Determination of Comparative Efficacy DataAnalysis->End

Figure 2: Workflow for preclinical evaluation of antifungal agents.

References

Enhanced Skin Deposition of Miconazole: A Comparative Guide to Nano-formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective topical delivery of miconazole (B906), a broad-spectrum antifungal agent, is often hindered by its poor water solubility and low skin permeability.[1][2] Nano-formulations have emerged as a promising strategy to overcome these limitations by enhancing drug solubilization, improving skin penetration, and providing controlled release. This guide provides a comparative analysis of different nano-formulations of this compound, focusing on their performance in skin deposition, supported by experimental data.

Comparative Analysis of this compound Nano-formulations

The following table summarizes the quantitative data on the skin deposition and permeation of this compound from various nano-formulations as reported in different studies.

Nano-formulationKey FindingsQuantitative DataComparisonReference
Solid Lipid Nanoparticles (SLN) Significantly increased accumulative uptake of this compound in the skin compared to a marketed gel.Skin Deposition: 57 ± 0.65% (MN-SLN gel) vs. 30 ± 0.87% (marketed gel)Marketed Gel[3][4]
Polymeric Nanocapsules (PNC) Showed higher drug deposition in the skin compared to lipid nanocapsules.Skin Deposition: 32.2 ± 3.52 µg/cm² (PNCs)Lipid Nanocapsules[5]
Lipid Nanocapsules (LNC) Lower drug deposition compared to polymeric nanocapsules.Skin Deposition: 12.7 ± 1.52 µg/cm² (LNCs)Polymeric Nanocapsules[5]
Nanoemulgel Higher cumulative drug release compared to a commercial cream.Cumulative Drug Release: 29.67% (MNZ nanoemulgel) vs. 23.79% (commercial cream) after 6 hours.Commercial Cream[6][7]
Cationic Nanoemulsion Exhibited maximum flux and high drug deposition in the skin.Flux: 5.7 ± 0.1 µg/cm²/h; Skin Deposition: 932.7 ± 41.6 µg/cm²Anionic Nanoemulsion[8]
Transfersomal Gel Showed higher antifungal activity than a marketed cream, suggesting enhanced skin penetration.High entrapment efficiency (up to 91.47%) and small particle size (63.5 nm). In vitro drug release of 79.08% to 88.72% in 24 hours.Marketed Cream[2][9][10]
Nanogel Higher ex-vivo skin penetration and retention compared to a marketed gel.In-vitro drug release of 86.12% to 99.00%.Marketed Gel[11]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Skin Permeation and Deposition Studies

These studies are crucial for evaluating the efficacy of topical formulations. The most common method employed is the Franz diffusion cell.

Objective: To quantify the amount of this compound that permeates through the skin and the amount retained within the skin layers from different nano-formulations.

Apparatus: Franz diffusion cell.

Membrane: Excised skin from sources such as human cadavers, pigs, or rats is used. The skin is typically dermatomed to a specific thickness.

Procedure:

  • The excised skin is mounted on the Franz diffusion cell, separating the donor and receptor compartments. The stratum corneum side faces the donor compartment.

  • The receptor compartment is filled with a suitable receptor medium (e.g., phosphate-buffered saline with a solubilizing agent to maintain sink conditions) and kept at a constant temperature (typically 32°C or 37°C) with continuous stirring.

  • A known quantity of the this compound nano-formulation is applied to the skin surface in the donor compartment.

  • At predetermined time intervals, samples are withdrawn from the receptor compartment to determine the amount of drug that has permeated through the skin. The withdrawn volume is replaced with fresh receptor medium.

  • At the end of the experiment, the skin surface is cleaned to remove any excess formulation.

  • The skin is then processed to determine the amount of drug retained. This may involve tape stripping to separate the stratum corneum or homogenization of the full-thickness skin followed by extraction of the drug.

  • The concentration of this compound in the receptor medium and skin extracts is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis skin_prep Excised Skin Preparation franz_setup Franz Cell Assembly skin_prep->franz_setup formulation_app Apply Nano-formulation franz_setup->formulation_app sampling Sample Receptor Medium formulation_app->sampling skin_proc Skin Processing at Endpoint formulation_app->skin_proc hplc_perm HPLC Analysis of Permeated Drug sampling->hplc_perm Quantify Permeation hplc_dep HPLC Analysis of Deposited Drug skin_proc->hplc_dep Quantify Deposition

Workflow for In Vitro Skin Permeation and Deposition Study.
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

Method: Hot Homogenization followed by Ultrasonication.

Materials:

  • Lipid: Compritol 888 ATO.

  • Surfactants: Tween 80, Glyceryl monostearate.

  • Drug: this compound nitrate (B79036).

  • Aqueous Phase: Purified water.

Procedure:

  • The lipid phase, consisting of Compritol 888 ATO and this compound, is melted at a temperature above the lipid's melting point (around 80°C).

  • The aqueous phase, containing the surfactants, is heated to the same temperature.

  • The hot aqueous phase is added to the hot lipid phase, and the mixture is subjected to high-speed homogenization to form a coarse pre-emulsion.

  • This pre-emulsion is then ultrasonicated to reduce the particle size to the nanometer range.

  • The resulting nanoemulsion is cooled down to room temperature, allowing the lipid to recrystallize and form solid lipid nanoparticles.

G cluster_phase_prep Phase Preparation cluster_emulsification Emulsification & Formation melt_lipid Melt Lipid + this compound homogenize High-Speed Homogenization melt_lipid->homogenize heat_aq Heat Aqueous Surfactant Solution heat_aq->homogenize sonicate Ultrasonication homogenize->sonicate Pre-emulsion cool Cooling & Recrystallization sonicate->cool Nanoemulsion final_sln SLN Dispersion cool->final_sln

Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization.
Preparation of this compound-Loaded Transfersomes

Method: Thin Lipid Film Hydration.

Materials:

  • Phospholipid: Soy phosphatidylcholine.

  • Edge Activator (Surfactant): Sodium cholate (B1235396) or Tween 80.

  • Drug: this compound nitrate.

  • Solvent: A mixture of chloroform (B151607) and methanol.

  • Aqueous Phase: Phosphate buffered saline.

Procedure:

  • The phospholipid, edge activator, and this compound are dissolved in an organic solvent mixture in a round-bottom flask.

  • The organic solvent is evaporated under reduced pressure using a rotary evaporator to form a thin, dry lipid film on the inner wall of the flask.

  • The lipid film is hydrated with an aqueous buffer by rotating the flask at a temperature above the lipid's phase transition temperature.

  • The resulting suspension is left to swell and is then sonicated to reduce the size of the vesicles and form a homogenous transfersome dispersion.

G dissolve Dissolve Lipid, Edge Activator & this compound in Organic Solvent evaporate Evaporate Solvent to Form Thin Lipid Film dissolve->evaporate hydrate Hydrate Film with Aqueous Buffer evaporate->hydrate sonicate Sonicate to Reduce Vesicle Size hydrate->sonicate transfersomes Transfersome Dispersion sonicate->transfersomes

Preparation of Transfersomes by Thin Film Hydration.

References

Miconazole's Antifungal Might: A Comparative Guide to In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of miconazole's antifungal activity, correlating its performance in laboratory settings with its effectiveness in living organisms. Supported by experimental data, this document delves into the methodologies behind key studies and visualizes the underlying mechanisms and workflows.

This compound (B906), a synthetic imidazole (B134444) derivative, is a broad-spectrum antifungal agent widely used for localized fungal infections. Its efficacy stems from a multi-faceted mechanism of action that has been extensively studied both in vitro and in vivo. This guide synthesizes key findings to provide a clear correlation between its laboratory-assessed potency and its performance in preclinical models.

Quantitative Data Summary

The antifungal activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key performance metrics, offering a comparative overview against different fungal species and in different experimental settings.

Table 1: In Vitro Susceptibility of Candida Species to this compound

Fungal SpeciesThis compound MIC Range (µg/mL)Reference
Candida albicans0.004 - 1.0[1]
Candida albicans~10 (total inhibition)[2]
Candida albicans0.5[3][4]
Candida glabrata0.004 - 1.0[1]
Candida tropicalis0.004 - 1.0[1]
Aspergillus niger4[3][4]

MIC: Minimum Inhibitory Concentration

Table 2: In Vivo Efficacy of this compound in Animal Models

Animal ModelFungal SpeciesThis compound Formulation/DoseKey FindingsReference
Rat (Disseminated Candidiasis)Candida albicans75 mg/kg/day (intramuscular)96% survival rate compared to 5% in placebo group. Minimal histopathological changes in treated rats.[5]
Rat (Cutaneous Candidiasis)Candida albicansThis compound Nitrate (B79036) Transethosomal Gel (MNTG)Showed the greatest antifungal activity and visible skin restoration compared to this compound nitrate gel and a marketed cream.[6][7][8][9]
Rat (Cutaneous Candidiasis)This compound Nitrate Transethosomal Gel (MNTG)Treatment duration was reduced by 1.5 times compared to conventional gel.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

In Vitro Antifungal Susceptibility Testing

The minimum inhibitory concentration (MIC) of this compound is determined using standardized broth microdilution methods, such as those outlined by the Clinical & Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. Colonies are then suspended in sterile saline to a concentration of 10^7 Colony Forming Units (CFUs)/mL.

  • Drug Dilution: this compound is serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that visibly inhibits fungal growth.[1]

In Vivo Model of Disseminated Candidiasis

This model is used to evaluate the systemic efficacy of antifungal agents.

  • Animal Model: Adult Wistar rats (250-300g) are used.

  • Infection: A lethal dose of Candida albicans (5 x 10^6 cells) is injected intravenously.

  • Treatment: this compound is administered intramuscularly at a specified dosage (e.g., 75 mg/kg/day) for a defined period.

  • Observation: Animals are monitored for survival over a 2-week period.

  • Assessment: Efficacy is determined by survival rates and histopathological examination of organs (kidney, brain, heart) for fungal burden and inflammation.[5]

In Vivo Model of Cutaneous Candidiasis

This model assesses the topical efficacy of antifungal formulations.

  • Animal Model: Healthy albino rats are used.

  • Infection: A specific area of the rat's skin is infected with Candida albicans.

  • Treatment: Different formulations of this compound (e.g., gel, cream, nanoemulsion) are applied topically to the infected area for a set duration (e.g., 10 days).

  • Assessment: Efficacy is evaluated by observing the visible restoration of the skin, and through histological analysis to assess the reduction in fungal infection and inflammation.[7][8][9]

Visualizing Mechanisms and Workflows

To better understand the complex processes involved in this compound's antifungal activity and its evaluation, the following diagrams have been generated using Graphviz.

G Experimental Workflow for this compound Efficacy cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Validation Fungal Isolate Fungal Isolate Broth Microdilution Broth Microdilution Fungal Isolate->Broth Microdilution MIC Determination MIC Determination Broth Microdilution->MIC Determination This compound Treatment This compound Treatment MIC Determination->this compound Treatment Dose Selection Correlation Correlation MIC Determination->Correlation Animal Model Animal Model Infection Infection Animal Model->Infection Infection->this compound Treatment Efficacy Assessment Efficacy Assessment This compound Treatment->Efficacy Assessment Efficacy Assessment->Correlation

Caption: Experimental workflow for evaluating this compound's antifungal efficacy.

G This compound's Antifungal Signaling Pathway cluster_membrane Fungal Cell Membrane cluster_ros Oxidative Stress This compound This compound CYP450 14α-demethylase CYP450 14α-demethylase This compound->CYP450 14α-demethylase Peroxidase & Catalase Peroxidase & Catalase This compound->Peroxidase & Catalase Ergosterol Synthesis Ergosterol Synthesis CYP450 14α-demethylase->Ergosterol Synthesis Inhibits Altered Membrane Permeability Altered Membrane Permeability Ergosterol Synthesis->Altered Membrane Permeability Disrupts Fungal Cell Death Fungal Cell Death Altered Membrane Permeability->Fungal Cell Death ROS Production ROS Production Peroxidase & Catalase->ROS Production Inhibits Cellular Damage Cellular Damage ROS Production->Cellular Damage Induces Cellular Damage->Fungal Cell Death

Caption: Signaling pathway of this compound's antifungal action.

Correlation Between In Vitro and In Vivo Activity

The data presented demonstrates a strong correlation between the in vitro susceptibility of fungal species to this compound and its efficacy in vivo. The low MIC values observed in laboratory tests against clinically relevant pathogens like Candida albicans translate to high survival rates and effective infection clearance in animal models of both systemic and cutaneous candidiasis.[1][5]

This compound's primary mechanism of action involves the inhibition of the enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[11][12] This disruption leads to increased membrane permeability and ultimately cell death.[2][12] Furthermore, this compound induces the production of reactive oxygen species (ROS) within the fungal cell, leading to oxidative damage and contributing to its fungicidal activity.[11][12][13][14]

The development of novel formulations, such as transethosomes, has been shown to enhance the skin permeability and deposition of this compound, leading to improved in vivo efficacy and potentially shorter treatment durations for cutaneous infections.[6][10] This highlights the importance of formulation science in optimizing the translation of in vitro potency to clinical effectiveness.

References

Miconazole and Azole Cross-Resistance: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The rise of antifungal resistance poses a significant challenge in clinical and research settings. Azole antifungals, a cornerstone of antifungal therapy, are increasingly compromised by resistance mechanisms that can confer cross-resistance across the class. This guide provides an objective comparison of miconazole (B906), an imidazole, with other systemically and topically used azoles, focusing on the phenomenon of cross-resistance. It presents supporting experimental data, details the methodologies used, and visualizes the underlying biological and experimental processes for researchers, scientists, and drug development professionals.

In Vitro Efficacy: A Quantitative Comparison of Azole Activity

An essential metric for evaluating antifungal potency is the Minimum Inhibitory Concentration (MIC), the lowest drug concentration that prevents visible microbial growth. The MIC90, the concentration required to inhibit 90% of tested isolates, is a standard comparative measure. The following tables summarize MIC data from various studies, comparing this compound with other key azoles against clinically relevant fungal species.

Table 1: Comparative MIC90 Values (µg/mL) of this compound and Fluconazole against Candida Species

Fungal SpeciesThis compound MIC90 (µg/mL)Fluconazole MIC90 (µg/mL)
Candida albicans0.120.5
Candida glabrata0.2516
Candida krusei0.1264
Candida parapsilosis0.032
Candida tropicalis0.034
Data compiled from studies utilizing CLSI standard methodology.[1][2]

Table 2: this compound Activity against Fluconazole-Susceptible and -Resistant Candida Isolates

Isolate CategoryThis compound MIC90 (µg/mL)
Fluconazole-Susceptible Candida spp.0.12
Fluconazole-Resistant Candida spp.0.5
This data highlights that while the MIC90 for this compound is higher against fluconazole-resistant strains, it remains at a low concentration.[2]

Table 3: Cross-Resistance Profile of Azoles against Aspergillus fumigatus

Azole AntifungalActivity against Itraconazole-Resistant A. fumigatus
ItraconazoleHigh MICs (≥ 2 µg/ml)[3]
VoriconazoleExhibits cross-resistance, MICs often between 2 and 16 mg/L[4]
PosaconazoleExhibits cross-resistance, MICs often between 0.25 and 2 mg/L[4]
This compoundGenerally lower activity against Aspergillus species compared to newer triazoles[5]
Cross-resistance among triazoles is common in A. fumigatus, often linked to specific mutations in the cyp51A gene.[4][6][7]

Mechanisms of Azole Cross-Resistance

Cross-resistance between azole antifungals is not universal but is frequently observed, particularly in isolates that have developed resistance to one member of the class.[8][9] This phenomenon is primarily driven by a few key molecular mechanisms that can affect multiple drugs simultaneously.[10][11]

The primary target for all azole antifungals is the enzyme lanosterol (B1674476) 14α-demethylase, encoded by the ERG11 or CYP51 gene, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[12][13] The main mechanisms of resistance include:

  • Target Enzyme Modification : Point mutations in the ERG11 gene can alter the structure of the target enzyme, reducing the binding affinity of azole drugs.[14][15] Depending on the location of the mutation, this can confer resistance to a specific azole or to multiple azoles.[8][11]

  • Overexpression of the Target Enzyme : An increase in the production of lanosterol 14α-demethylase, often due to upregulation of the ERG11 gene, means that higher concentrations of the drug are required to inhibit fungal growth.[11][15]

  • Efflux Pump Overexpression : The most common mechanism leading to broad azole cross-resistance is the overexpression of membrane transporter proteins that actively pump antifungal drugs out of the cell.[10][13] The two major families of efflux pumps involved are the ATP-binding cassette (ABC) transporters (e.g., Cdr1p, Cdr2p) and the Major Facilitator Superfamily (MFS) transporters (e.g., Mdr1p).[14][15][16] Overexpression of these pumps reduces the intracellular concentration of the drug, rendering it ineffective.[13]

Some studies indicate that fluconazole-resistant clinical isolates of Candida albicans and Candida glabrata demonstrate cross-resistance to this compound.[17][18] However, other research suggests that repeated exposure of Candida species to this compound does not readily induce resistance, and no cross-resistance was observed in fluconazole-resistant strains, suggesting a lower potential for resistance development with this compound compared to fluconazole.[19]

Azole_Resistance_Mechanisms cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_mechanisms Resistance Mechanisms ERG11 Lanosterol 14α-demethylase (Target Enzyme) ERG_Pathway Ergosterol Biosynthesis ERG11->ERG_Pathway Catalyzes PUMP Efflux Pump (e.g., CDR1, MDR1) Azole Azole Drug (e.g., this compound) PUMP->Azole Effluxes Drug Ergosterol Ergosterol ERG_Pathway->Ergosterol Produces DNA DNA (ERG11, CDR1 genes) DNA->ERG11 Encodes DNA->PUMP Encodes Azole->ERG11 Inhibits Azole->PUMP Enters Cell R1 1. Target Mutation/ Overexpression (ERG11 gene) R2 2. Pump Overexpression (CDR1/MDR1 genes)

Key molecular mechanisms of azole antifungal resistance.

Experimental Protocols

The data presented in this guide are primarily derived from in vitro antifungal susceptibility testing. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is a cornerstone technique for determining the MIC of antifungal agents.[1][5]

CLSI Broth Microdilution Method for Yeasts (M27)
  • Inoculum Preparation : Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours. A suspension of the yeast is prepared in sterile saline, and its turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium to achieve a final standardized inoculum concentration.[1]

  • Antifungal Agent Preparation : The azole antifungals (e.g., this compound, fluconazole) are solubilized and serially diluted in RPMI 1640 medium to create a range of concentrations.

  • Microdilution Plate Setup : A 96-well microtiter plate is used. Each well is inoculated with the standardized fungal suspension. The serially diluted antifungal agents are added to the wells, resulting in a final volume typically of 200 µL per well. A growth control (no drug) and a sterility control (no inoculum) are included.

  • Incubation : The inoculated plates are incubated at 35°C for 24 to 48 hours.[1]

  • MIC Determination : Following incubation, the plates are read either visually or using a spectrophotometer. The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the drug-free growth control well.[1]

Experimental_Workflow cluster_setup Preparation cluster_testing Susceptibility Testing cluster_analysis Data Analysis Isolate 1. Select Fungal Isolates (e.g., Clinical Candida strains) Culture 2. Culture Isolates (24-48h on Agar) Isolate->Culture Inoculum 3. Prepare Standardized Inoculum (0.5 McFarland, Dilute in RPMI) Culture->Inoculum Plate 5. Inoculate 96-Well Plate (Inoculum + Drug Dilutions) Inoculum->Plate Drugs 4. Prepare Serial Dilutions of Azole Drugs (this compound, etc.) Drugs->Plate Incubate 6. Incubate Plate (35°C for 24-48h) Plate->Incubate Read 7. Read Results (Visually or Spectrophotometrically) Incubate->Read MIC 8. Determine MIC (Lowest concentration inhibiting growth) Read->MIC Compare 9. Compare MICs (this compound vs. other azoles) MIC->Compare Analysis 10. Analyze for Cross-Resistance (Correlate MICs between drugs) Compare->Analysis

Workflow for antifungal cross-resistance susceptibility testing.

Conclusion

The landscape of azole resistance is complex, with significant implications for drug development and clinical practice. While this compound and other azoles share a common mechanism of action, their susceptibility profiles and propensity for cross-resistance can differ. Data indicates that fluconazole-resistant strains may exhibit elevated MICs to this compound, yet these values often remain low.[2] The primary driver for broad azole cross-resistance is the overexpression of multidrug efflux pumps.[16] For researchers, a thorough understanding of these mechanisms, supported by standardized in vitro susceptibility data, is crucial for interpreting experimental results and developing novel antifungal strategies that can circumvent or overcome existing resistance. Adherence to established protocols like those from the CLSI is paramount for generating reliable and comparable data in this critical area of research.[5]

References

Miconazole's Selectivity for Fungal Over Human Cytochrome P450 Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Miconazole (B906), a widely used imidazole (B134444) antifungal agent, exerts its therapeutic effect by primarily targeting the fungal cytochrome P450 (CYP) enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. However, the selectivity of this compound is not absolute, and its interaction with human CYP enzymes can lead to significant drug-drug interactions. This guide provides a comprehensive comparison of this compound's inhibitory activity on fungal versus human CYP enzymes, supported by quantitative data and detailed experimental methodologies.

Quantitative Comparison of this compound's Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values of this compound against various fungal and human cytochrome P450 enzymes. Lower values indicate stronger inhibition.

Enzyme TargetOrganismIC50 (µM)Kd (nM)Selectivity (Human CYP51 IC50 / Fungal CYP51 IC50)Reference(s)
Fungal CYP51 (Lanosterol 14α-demethylase) Candida albicans0.039 - 0.05710 - 26-[1][2][3]
Human CYP51 (Lanosterol 14α-demethylase) Homo sapiens0.057-1 - 1.46[1]
Human CYP1A2 Homo sapiens>10--[4]
Human CYP2C9 Homo sapiens2.0--[5][6]
Human CYP2C19 Homo sapiens0.33--[5][6]
Human CYP2D6 Homo sapiens---
Human CYP2E1 Homo sapiens>10--[4]
Human CYP3A4 Homo sapiensPotent Inhibition--[7]

Note: The selectivity ratio is calculated using the IC50 value for human CYP51 and the range of IC50 values for fungal CYP51. A higher ratio indicates greater selectivity for the fungal enzyme. The data indicates that this compound is a potent inhibitor of both fungal and human CYP51, with only a slight selectivity for the fungal enzyme.[1] this compound is also a strong inhibitor of human CYP2C19 and CYP2C9.[5][6]

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action is the inhibition of fungal CYP51.[8][9] This disruption in the ergosterol biosynthesis pathway leads to the accumulation of toxic methylated sterols in the fungal cell membrane, altering its fluidity and function and ultimately inhibiting fungal growth.[10] Additionally, this compound has been reported to induce the production of reactive oxygen species (ROS) within fungal cells, contributing to its antifungal activity.[8]

miconazole_mechanism This compound This compound Fungal_CYP51 Fungal CYP51 (Lanosterol 14α-demethylase) This compound->Fungal_CYP51 Inhibits ROS Reactive Oxygen Species (ROS) Production This compound->ROS Induces Ergosterol_Biosynthesis Ergosterol Biosynthesis Fungal_CYP51->Ergosterol_Biosynthesis Catalyzes Fungal_CYP51->Ergosterol_Biosynthesis Blocks Ergosterol Ergosterol Ergosterol_Biosynthesis->Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Maintains Fungal_Growth Fungal Growth Inhibition Fungal_Cell_Membrane->Fungal_Growth Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->Fungal_Growth

Caption: this compound's primary mechanism of action.

Experimental Protocols

The determination of IC50 values for this compound against various CYP enzymes typically involves in vitro assays using human liver microsomes (HLMs) or recombinant human CYP enzymes.

Typical Experimental Workflow for CYP Inhibition Assay:

cyp_inhibition_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Reagents Prepare Reagents: - Human Liver Microsomes/Recombinant CYP - this compound dilutions - CYP-specific substrate - NADPH regenerating system Incubation Incubate mixture at 37°C Reagents->Incubation Quench Stop reaction (e.g., with acetonitrile) Incubation->Quench Centrifuge Centrifuge to pellet protein Quench->Centrifuge LCMS Analyze supernatant by LC-MS/MS Centrifuge->LCMS Quantify Quantify metabolite formation LCMS->Quantify IC50_Calc Calculate IC50 value Quantify->IC50_Calc

Caption: A typical experimental workflow for determining CYP inhibition.

Detailed Methodology for a CYP Inhibition Assay (IC50 Determination):

  • Materials:

    • Human liver microsomes (HLMs) or recombinant human CYP enzymes (e.g., CYP2C9, CYP2C19, CYP3A4).

    • This compound stock solution and serial dilutions.

    • CYP-specific probe substrates (e.g., diclofenac (B195802) for CYP2C9, S-mephenytoin for CYP2C19, midazolam for CYP3A4).

    • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Phosphate (B84403) buffer (pH 7.4).

    • Acetonitrile (B52724) (for reaction quenching).

    • Internal standard for LC-MS/MS analysis.

  • Incubation Procedure:

    • A typical incubation mixture contains HLMs or recombinant CYP enzyme, phosphate buffer, and a specific concentration of this compound (or vehicle control).

    • The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes).

    • The reaction is initiated by adding the CYP-specific probe substrate and the NADPH regenerating system.

    • The incubation is carried out at 37°C for a specific time (e.g., 10-30 minutes).

  • Sample Processing and Analysis:

    • The reaction is terminated by adding a quenching solution, typically cold acetonitrile containing an internal standard.

    • The samples are centrifuged to precipitate the protein.

    • The supernatant is transferred for analysis.

    • The formation of the specific metabolite of the probe substrate is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[11]

  • Data Analysis:

    • The rate of metabolite formation is determined for each this compound concentration.

    • The percentage of inhibition is calculated relative to the vehicle control.

    • The IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity, is determined by non-linear regression analysis of the concentration-response curve.[11]

Conclusion

This compound is a potent inhibitor of both fungal and human CYP51, exhibiting only a marginal selectivity for the fungal enzyme.[1] Its significant inhibitory activity against several human CYP isoforms, particularly CYP2C9 and CYP2C19, underscores the potential for clinically relevant drug-drug interactions.[5][6] This guide provides researchers and drug development professionals with essential data and methodologies to better understand and evaluate the selectivity profile of this compound and other azole antifungals. A thorough understanding of these interactions is crucial for the safe and effective use of these important therapeutic agents.

References

Comparative Analysis: Miconazole-Coated Tampons Versus Clotrimazole Tablets for Vulvovaginal Candidiasis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of two widely used topical treatments for vulvovaginal candidiasis (VVC): miconazole-coated tampons and clotrimazole (B1669251) vaginal tablets. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of clinical efficacy data, experimental methodologies, and mechanisms of action to support further research and development in antifungal therapies.

Data Presentation: Clinical Efficacy and Relapse Rates

The following table summarizes the quantitative data from key comparative clinical trials, focusing on mycological cure rates and relapse rates.

Clinical EndpointThis compound-Coated TamponsClotrimazole Vaginal TabletsStudy
Mycological Cure Rate (7 days post-treatment) 92% (24/26 patients)76% (19/25 patients)Lolis et al., 1981[1]
Mycological Cure Rate (Immediately post-treatment) 95%86%Balsdon, 1981[2]
Relapse Rate (1 month post-treatment) Significantly lower than clotrimazoleHigher relapse rate (P < 0.05)Lolis et al., 1981[1]
Recurrence Rate (4 weeks post-treatment) 17.6%30%Balsdon, 1981[2]

Experimental Protocols

Detailed experimental protocols from the original studies are not fully available. However, based on the published abstracts and standardized clinical trial methodologies for VVC, a representative experimental protocol is outlined below.

Generalized Protocol for a Randomized, Double-Blind Comparative Trial for VVC

1. Study Design: A randomized, double-blind, parallel-group study design is employed to compare the efficacy and safety of this compound-coated tampons with clotrimazole vaginal tablets.

2. Patient Population:

  • Inclusion Criteria: Non-pregnant female patients aged 18-50 years presenting with clinical signs and symptoms of VVC (e.g., vulvar pruritus, vaginal discharge, erythema). Diagnosis must be confirmed by mycological examination (positive culture for Candida species).

  • Exclusion Criteria: Patients with a history of hypersensitivity to azole antifungals, concurrent sexually transmitted infections, diabetes mellitus, immunosuppressive conditions, or those who have used other antifungal agents within the preceding two weeks.

3. Randomization and Blinding: Patients are randomly assigned to one of two treatment groups. The randomization sequence is computer-generated. Both patients and investigators are blinded to the treatment allocation. Blinding is maintained by using identical packaging for both the active This compound (B906) tampons and the corresponding placebo tampons, as well as for the active clotrimazole tablets and their placebo counterparts.

4. Treatment Regimen:

  • Group A (this compound): Patients receive this compound-coated tampons (e.g., 100 mg per tampon) to be inserted vaginally twice daily for five consecutive days.

  • Group B (Clotrimazole): Patients receive a clotrimazole vaginal tablet (e.g., 100 mg) to be inserted vaginally once daily for six consecutive days.

5. Mycological Assessment:

  • Sample Collection: Vaginal swabs are collected at the initial screening visit, at a follow-up visit 7 days post-treatment, and at a final follow-up visit 4 weeks post-treatment.

  • Culture Medium: Samples are cultured on Nickerson's medium (Bismuth Glycine Glucose Yeast Agar), a selective and differential medium for the presumptive identification of Candida species.[3][4] The medium contains bismuth ammonium (B1175870) citrate (B86180) and sodium sulfite, which inhibit most bacteria and allow for the differentiation of Candida species based on colony morphology and color.

  • Incubation and Interpretation: Cultures are incubated at 25-30°C for 48-72 hours. The growth of yeast colonies is assessed, and species may be further identified through microscopic examination and biochemical tests. A positive culture is defined by the presence of Candida colonies.

6. Clinical Assessment: Clinical signs and symptoms are evaluated at each visit. Patient-reported outcomes, including the severity of pruritus, burning, and discharge, are recorded. Patient acceptability and preference for the treatment formulation are also assessed via a standardized questionnaire at the end of the study.

7. Statistical Analysis: The primary efficacy endpoint is the mycological cure rate at the 7-day post-treatment follow-up. Secondary endpoints include the clinical cure rate, relapse/recurrence rate at 4 weeks, and patient acceptability. Statistical significance between the treatment groups is determined using appropriate statistical tests, such as the Chi-squared test or Fisher's exact test for categorical data. A p-value of less than 0.05 is considered statistically significant.

Mandatory Visualization

Mechanism of Action of Azole Antifungals

cluster_fungal_cell Fungal Cell cluster_drug_action Drug Action acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol Ergosterol membrane Fungal Cell Membrane (Normal Function) ergosterol->membrane disrupted_membrane Disrupted Cell Membrane (Increased Permeability, Cell Death) cyp51->ergosterol Ergosterol Synthesis azoles This compound / Clotrimazole (Azole Antifungals) azoles->cyp51 Inhibition

Caption: Mechanism of action of azole antifungals.

Generalized Clinical Trial Workflow

start Patient Screening (Inclusion/Exclusion Criteria) consent Informed Consent start->consent randomization Randomization consent->randomization group_a Treatment Group A (this compound Tampons) randomization->group_a Arm 1 group_b Treatment Group B (Clotrimazole Tablets) randomization->group_b Arm 2 treatment Treatment Period (e.g., 5-6 days) group_a->treatment group_b->treatment follow_up_1 Follow-up 1 (e.g., 7 days post-treatment) - Mycological & Clinical Assessment treatment->follow_up_1 follow_up_2 Follow-up 2 (e.g., 4 weeks post-treatment) - Relapse Assessment follow_up_1->follow_up_2 analysis Data Analysis - Efficacy & Safety Comparison follow_up_2->analysis end Study Conclusion analysis->end

Caption: Generalized workflow for a comparative clinical trial.

References

Safety Operating Guide

Comprehensive Safety and Handling Guide for Miconazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, operational plans, and disposal procedures for laboratory professionals handling Miconazole. Adherence to these guidelines is critical for ensuring personal safety and regulatory compliance.

This compound is an antifungal agent that, in its pure or nitrate (B79036) salt form, requires careful handling in a laboratory setting. While generally not classified as highly hazardous, it can be harmful if swallowed and may cause skin and serious eye irritation.[1][2] It is also recognized as very toxic to aquatic life with long-lasting effects.[1]

Hazard and Safety Summary

The following table summarizes the key quantitative and qualitative safety data for handling this compound.

ParameterDetailsCitations
Hazard Classifications Acute Toxicity, Oral (Category 4)[1][2]
Serious Eye Irritation (Category 2A)[1]
Skin Sensitization (Category 1)[1]
Hazardous to the Aquatic Environment, Acute (Category 1)[1]
Hazardous to the Aquatic Environment, Chronic (Category 1)[1]
Primary Routes of Entry Inhalation, Ingestion[3]
Occupational Exposure Limits No specific TLV has been established by ACGIH. Airborne concentrations should be kept as low as practically possible.[4][5]
Storage Temperature Room temperature: 15°C to 30°C (59°F to 86°F).[6][7][8]
Key Incompatibilities Strong oxidizing agents (e.g., nitrates, chlorine bleaches).[4]

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling this compound to ensure the appropriate level of protection. The following PPE is recommended for routine laboratory operations involving this compound powder.

  • Eye and Face Protection : Wear chemical safety goggles or glasses with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[5][9][10]

  • Hand Protection : Chemical-resistant gloves (e.g., PVC, nitrile rubber) are required to prevent skin contact.[5][9][11] Gloves should be tested according to relevant standards like EN 374.[2][5][11] Always wash hands with soap and water after removing gloves and before leaving the laboratory.[4][5]

  • Body Protection : A standard laboratory coat is required.[3] For tasks with a higher risk of exposure, wear additional protective clothing to prevent skin contact.[4][10] Work clothes should be laundered separately from personal clothing.[4][5]

  • Respiratory Protection : If user operations generate dust, or if working outside of a ventilated enclosure, a NIOSH-approved dust respirator is necessary to prevent inhalation.[3][4] Engineering controls like fume hoods are the preferred method for minimizing respiratory exposure.[3][10]

Operational and Disposal Plans

A clear, step-by-step plan for handling, storage, and disposal is essential for safety and compliance.

Receiving and Storage
  • Receiving : Upon receipt, inspect containers for any damage or leaks. Ensure all containers are clearly labeled.

  • Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from direct light.[2][3][10][12] Keep it segregated from incompatible materials, such as strong oxidizing agents.[4] Storage should be at room temperature, between 15°C and 30°C (59°F to 86°F).[6][7][8]

Safe Handling and Use
  • Engineering Controls : Handle this compound powder exclusively within a chemical fume hood or a similar ventilated enclosure to keep airborne concentrations to a minimum.[3][10]

  • Preventing Exposure : Avoid all personal contact, including the inhalation of dust.[4] Do not eat, drink, or smoke in areas where this compound is handled.[4][5][10]

  • Dust Control : Avoid any actions that could generate dust.[2][4][10] Use procedures like dampening the powder with water before sweeping if necessary, though dry cleanup methods are generally preferred for spills.[4]

Spill Response Protocol

In the event of a spill, follow the appropriate procedure based on the spill size. Ensure the area is well-ventilated.

  • Minor Spills (Dry Powder) :

    • Alert personnel in the immediate area.

    • Wear the full required PPE (lab coat, gloves, eye protection, and dust respirator).[4]

    • Use dry cleanup procedures; avoid generating dust.[4]

    • Carefully sweep or vacuum the spilled material.[4] The vacuum cleaner must be fitted with a HEPA filter.[4]

    • Place the collected material into a sealed, labeled container for hazardous waste disposal.[4][11]

    • Clean the spill area with a suitable detergent or solvent and wipe down all surfaces.[3][13]

  • Major Spills (Dry Powder) :

    • Evacuate and restrict access to the area.

    • Alert emergency responders and inform them of the hazard's location and nature.[4]

    • Only personnel trained for hazardous spill cleanup should enter the area, wearing appropriate PPE, which may include a self-contained breathing apparatus.[3][4]

    • Prevent the spillage from entering drains or waterways.[4][11]

    • Follow the cleanup procedures for minor spills, using appropriate tools to collect the material into a suitable, sealed container for disposal.[3]

    • Thoroughly decontaminate the area and all equipment after cleanup.[4]

Disposal Plan
  • Waste Disposal : All this compound waste and contaminated materials (e.g., gloves, wipes, containers) must be disposed of as hazardous waste.[4] Place waste in clearly labeled, sealed containers.

  • Regulations : Disposal must be conducted in strict accordance with all applicable local, state, and federal environmental regulations.[3][4][14] Do not discharge into sewers or waterways, as this compound is toxic to aquatic life.[1][4]

Emergency Response Workflow

The following diagram outlines the procedural flow for responding to a this compound powder spill in a laboratory setting.

G cluster_0 This compound Spill Response Workflow spill Spill Occurs assess Assess Spill Size & Nature spill->assess minor_spill Minor Spill assess->minor_spill Small & Contained? major_spill Major Spill assess->major_spill Large or Uncontained? alert_minor Alert Area Personnel minor_spill->alert_minor Yes evacuate Evacuate & Secure Area major_spill->evacuate Yes don_ppe_minor Don Required PPE: Gloves, Goggles, Lab Coat, Respirator alert_minor->don_ppe_minor cleanup_minor Clean Up Using Dry Methods (HEPA Vacuum or Careful Sweeping) don_ppe_minor->cleanup_minor containerize_minor Place Waste in Sealed, Labeled Container cleanup_minor->containerize_minor decon_minor Decontaminate Spill Area & Equipment containerize_minor->decon_minor dispose Dispose of Waste via Approved Channels decon_minor->dispose alert_major Alert Emergency Responders evacuate->alert_major contain Prevent Entry into Drains/Waterways alert_major->contain cleanup_major Cleanup by Trained Personnel Only contain->cleanup_major cleanup_major->dispose

Caption: Workflow for handling minor and major spills of this compound powder.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.